molecular formula C15H22N2 B1372990 2-Benzyl-2,7-diazaspiro[4.5]decane CAS No. 1086395-71-2

2-Benzyl-2,7-diazaspiro[4.5]decane

Cat. No.: B1372990
CAS No.: 1086395-71-2
M. Wt: 230.35 g/mol
InChI Key: YLMCYUHQYITSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,7-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-2,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-8-15(13-17)7-4-9-16-12-15/h1-3,5-6,16H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMCYUHQYITSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC=CC=C3)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676399
Record name 2-Benzyl-2,7-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086395-71-2
Record name 2,7-Diazaspiro[4.5]decane, 2-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086395-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-2,7-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Benzyl-2,7-diazaspiro[4.5]decane mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Benzyl-2,7-diazaspiro[4.5]decane

Abstract

The this compound molecule belongs to the spirocyclic amine class, a structural motif recognized for its conformational rigidity and three-dimensional complexity, which are advantageous for achieving high-affinity and selective interactions with biological targets. While direct pharmacological data on this specific compound is not extensively documented in publicly available literature, a comprehensive analysis of structurally related diazaspiroalkanes provides a strong basis for postulating its primary mechanisms of action. This guide synthesizes evidence from analogous compounds to propose that this compound primarily interacts with Sigma (σ) receptors and may also exhibit activity at Dopamine D2-like receptors. We will explore the molecular underpinnings of these interactions, the resultant signaling cascades, and the detailed experimental protocols required to validate these hypotheses.

Part 1: Primary Hypothesized Target Class: Sigma (σ) Receptors

The most compelling evidence from structurally related compounds points towards the sigma receptor system as a high-affinity target for diazaspiroalkanes. The benzyl moiety and the diazaspiro core are common features in potent sigma receptor ligands.

Molecular Target Overview: The Enigmatic Sigma Receptors

Initially misidentified as a subtype of opioid receptors, sigma receptors are now understood to be a unique class of intracellular proteins.

  • Sigma-1 Receptor (σ1R): The σ1R is a ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] It is not a G protein-coupled receptor (GPCR) but instead acts as an inter-organelle signaling modulator, playing a crucial role in cellular stress responses, calcium homeostasis, and neuronal plasticity.[1][3]

  • Sigma-2 Receptor (σ2R): Identified as the transmembrane protein 97 (TMEM97), the σ2R is also located in the ER and is implicated in cellular proliferation and lipid metabolism. It is often overexpressed in cancer cells.[4]

Postulated Binding Affinity and Selectivity

While direct binding data for this compound is unavailable, studies on closely related diazaspiro[3.5]nonane derivatives demonstrate high-affinity binding to sigma receptors. The presence of two basic nitrogen atoms and a benzyl group, as seen in the target compound, are key contributors to this affinity.[5]

Table 1: Sigma Receptor Binding Affinities of Analogous Diazaspiroalkane Derivatives

Compound ID (Reference) Core Structure R Group σ1R Kᵢ (nM) σ2R Kᵢ (nM) Selectivity (σ2/σ1)
4b [5] 2,7-Diazaspiro[3.5]nonane Benzyl 2.7 27 10
5b [5] 2,7-Diazaspiro[3.5]nonane Phenethyl 13 102 7.8
8f [5] Diazabicyclo[4.3.0]nonane Benzyl & Phenethyl variant 10 165 16.5

Data is presented as the mean of at least two experiments and is used here to infer the potential affinity of this compound.

Based on this data, it is hypothesized that this compound will exhibit low nanomolar affinity for the σ1R with a notable selectivity over the σ2R.

Hypothesized σ1R-Mediated Signaling Pathways

As a molecular chaperone, σ1R activation by an agonist ligand like this compound is thought to initiate a cascade of cellular events aimed at promoting cell survival and homeostasis.

  • ER Stress Regulation: Under cellular stress, σ1R dissociates from its binding partner, the ER chaperone BiP (Binding immunoglobulin Protein).[2] This dissociation allows σ1R to interact with and modulate key effectors of the Unfolded Protein Response (UPR), such as IRE1α, to mitigate ER stress and prevent apoptosis.[6]

  • Calcium Homeostasis: The activated σ1R translocates to the MAM, where it stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R). This stabilization ensures proper calcium signaling from the ER to the mitochondria, which is vital for maintaining cellular bioenergetics.[2][6]

  • Ion Channel Modulation: σ1R activation has been shown to modulate the activity of various voltage-gated ion channels (Na⁺, K⁺, Ca²⁺), ultimately regulating neuronal excitability and neurotransmitter release.[1][7]

  • Neurotrophic Factor Upregulation: Agonism at σ1R can promote the expression and signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), contributing to neuroprotective and neuroplastic effects.[1]

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_MAM MAM BiP BiP Chaperone s1r_inactive σ1R (Inactive) s1r_inactive->BiP Bound s1r_active σ1R (Active) s1r_inactive->s1r_active IP3R IP3 Receptor ca_er ER Ca²⁺ ca_mito Mitochondrial Ca²⁺ IP3R->ca_mito Ca²⁺ Transfer s1r_active->IP3R Stabilizes ion_channels Ion Channel Modulation s1r_active->ion_channels ligand This compound (Agonist) ligand->s1r_inactive Binds stress Cellular Stress (e.g., Oxidative) stress->s1r_inactive Induces Dissociation ca_er->IP3R Flux atp ATP Production ca_mito->atp neuroprotection Neuroprotection & Cell Survival atp->neuroprotection ion_channels->neuroprotection

Hypothesized σ1R Signaling Cascade.
Experimental Validation: Protocols for Sigma Receptor Interaction

To validate the hypothesis that this compound is a sigma receptor ligand, the following experimental workflow is essential.

This assay determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known high-affinity radioligand from the receptors.

Materials:

  • Membrane Preparation: Guinea pig liver membranes are a rich source of σ1R.[8] Alternatively, membranes from cells overexpressing human σ1R or σ2R can be used.

  • Radioligands:

    • For σ1R: --INVALID-LINK---pentazocine (a selective σ1R agonist).[9]

    • For σ2R: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of a high concentration of unlabeled (+)-pentazocine to block σ1R sites.[8][10]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Apparatus: 96-well plates, cell harvester, scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) in triplicate.

  • Control Wells:

    • Total Binding: Add buffer only.

    • Non-specific Binding: Add 10 µM Haloperidol.

  • Radioligand Addition: Add the chosen radioligand (--INVALID-LINK---pentazocine for σ1R, or [³H]-DTG + (+)-pentazocine for σ2R) to all wells at a final concentration near its Kₔ value (e.g., ~1-5 nM).[11]

  • Membrane Addition: Initiate the binding reaction by adding the membrane preparation (e.g., 150-200 µg protein/well) to all wells.

  • Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation to reach equilibrium.[11]

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 10 mM Tris-HCl).

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Part 2: Secondary Hypothesized Target Class: Dopamine D2-like Receptors

The diazaspiroalkane scaffold is also present in ligands targeting dopamine receptors.[12] Given the structural similarities, this compound may modulate the Dopamine D2 receptor (D2R), a critical target in neuropsychiatric disorders.

Molecular Target Overview: The Dopamine D2 Receptor (D2R)

The D2R is a class A GPCR that couples primarily to the Gαᵢ/ₒ class of heterotrimeric G proteins.[13] D2Rs are expressed as two isoforms, D2-short (D2S) and D2-long (D2L), which function as both presynaptic autoreceptors regulating dopamine release and postsynaptic receptors modulating downstream signaling.[13][14]

Postulated Signaling Pathways

D2R activation by an agonist initiates two primary signaling cascades: a canonical G protein-dependent pathway and a non-canonical β-arrestin-dependent pathway. Ligands can show "biased agonism" by preferentially activating one pathway over the other.

  • Gαᵢ/ₒ-Dependent Pathway (Canonical): Upon agonist binding, the activated D2R promotes the exchange of GDP for GTP on the Gαᵢ subunit. The GTP-bound Gαᵢ dissociates and inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[15][16]

  • β-Arrestin Pathway (Non-Canonical): Following activation, the D2R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding blocks further G protein coupling (desensitization) and can initiate a separate wave of signaling by acting as a scaffold for other proteins like MAP kinases. It also mediates receptor internalization.[13][15]

d2r_pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gai Gαi/o D2R->Gai Activates GRK GRK D2R->GRK Activates Barr β-Arrestin D2R->Barr Recruits ligand This compound (Potential Agonist) ligand->D2R Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates GRK->D2R Phosphorylates Barr->Gai Blocks G-protein Coupling MAPK MAPK Signaling Barr->MAPK Internalization Receptor Internalization Barr->Internalization

D2R G-protein and β-Arrestin Pathways.
Experimental Validation: Protocols for D2R Activity

A multi-assay workflow is required to fully characterize the compound's activity at the D2R, determining its binding affinity, functional potency and efficacy, and any potential signaling bias.

workflow_d2r start Test Compound: This compound binding Protocol 2: Radioligand Binding Assay start->binding cAMP Protocol 3: cAMP Inhibition Assay start->cAMP arrestin Protocol 4: β-Arrestin Recruitment Assay start->arrestin ki Determine Binding Affinity (Kᵢ) binding->ki potency Determine Functional Potency (EC₅₀) & Efficacy (Eₘₐₓ) cAMP->potency arrestin->potency bias Assess Biased Agonism potency->bias

Experimental Workflow for D2R Characterization.

Objective: To determine the binding affinity (Kᵢ) of the test compound for the D2R. Methodology: This protocol is analogous to the sigma receptor binding assay (Protocol 1), with the following key differences:

  • Membrane Source: Membranes from CHO or HEK293 cells stably expressing the human D2L receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride are commonly used high-affinity D2R antagonists.

  • Non-specific Binding Control: Unlabeled Haloperidol (10 µM) or Butaclamol (1 µM).

  • Incubation: Typically 60-90 minutes at room temperature.

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound via the Gαᵢ pathway. Materials:

  • Cell Line: CHO or HEK293 cells stably expressing human D2R.

  • Stimulant: Forskolin (an adenylyl cyclase activator).

  • Lysis & Detection: A commercial cAMP detection kit (e.g., HTRF, ELISA).

Methodology:

  • Cell Plating: Seed D2R-expressing cells into a 96-well or 384-well plate and grow to ~80-90% confluency.[17]

  • Pre-incubation: Wash cells and pre-incubate with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

  • Compound Addition: Add increasing concentrations of this compound (for agonist mode) or a fixed concentration of a known D2R agonist (e.g., Quinpirole) plus increasing concentrations of the test compound (for antagonist mode).

  • Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For agonists, the data will show a dose-dependent decrease in the forskolin-stimulated cAMP signal. Calculate EC₅₀ and Eₘₐₓ relative to a reference full agonist.

Objective: To measure the compound's ability to induce β-arrestin recruitment to the D2R, a hallmark of the non-canonical pathway. Principle: This guide describes the principle behind the DiscoverX PathHunter® assay, which uses enzyme fragment complementation (EFC).

  • The D2R is tagged with a small enzyme fragment (ProLink, PK).

  • β-arrestin is fused to a larger, inactive enzyme acceptor (EA).

  • Agonist-induced recruitment brings PK and EA into proximity, forming an active β-galactosidase enzyme, which generates a chemiluminescent signal upon substrate addition.[18][19]

Methodology:

  • Cell Plating: Use a commercially available cell line co-expressing the D2R-PK fusion protein and the β-arrestin-EA fusion protein. Seed cells into white, clear-bottom 384-well assay plates.[18]

  • Compound Addition: Add serial dilutions of this compound to the cell plates.

  • Incubation: Incubate the plates for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[20]

  • Detection: Add the detection reagents (substrate for β-galactosidase) as per the manufacturer's instructions and incubate for 60 minutes at room temperature.

  • Signal Quantification: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the log concentration of the test compound to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment. This data can then be compared to the cAMP data to assess for biased agonism.

Conclusion and Future Directions

This guide outlines the most probable mechanisms of action for this compound based on a robust analysis of its structural analogs. The primary hypothesis is that the compound acts as a high-affinity ligand for sigma receptors, particularly the σ1R subtype, where it likely functions as an agonist to modulate cellular stress and calcium signaling. A secondary, but plausible, hypothesis is its interaction with the dopamine D2 receptor, where it could act as an agonist or antagonist, influencing canonical cAMP and non-canonical β-arrestin pathways.

The provided experimental protocols form a comprehensive roadmap for the definitive characterization of this compound. Successful validation of these hypotheses would position this compound as a valuable chemical probe for studying sigma and dopamine receptor biology and as a potential lead scaffold for the development of novel therapeutics for neurological and psychiatric disorders.

References

A Guide to the Structural Elucidation of 2-Benzyl-2,7-diazaspiro[4.5]decane: A Methodical Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation of 2-Benzyl-2,7-diazaspiro[4.5]decane, a spirocyclic diamine of significant interest in medicinal chemistry and drug development. The unique three-dimensional architecture of spirocyclic systems offers advantages in crafting novel therapeutics with improved physicochemical and pharmacokinetic properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a logical workflow and in-depth analysis of the techniques required to unambiguously confirm the molecular structure of this compound.

The Importance of Unambiguous Structural Confirmation

In drug discovery, an unequivocal understanding of a molecule's structure is paramount. The precise arrangement of atoms dictates its biological activity, safety profile, and intellectual property standing. For a molecule like this compound, with its isomeric possibilities (e.g., 7-Benzyl-2,7-diazaspiro[4.5]decane), a multi-pronged analytical approach is not just recommended, but essential.[2][3] This guide will detail such an approach, focusing on the synergy between different analytical techniques.

Proposed Analytical Workflow

The structural elucidation of a novel compound like this compound follows a logical progression of analytical techniques. Each step provides a piece of the puzzle, culminating in a complete and validated structural assignment.

Structural Elucidation Workflow cluster_0 Initial Characterization cluster_1 Core Structure Confirmation cluster_2 Definitive 3D Structure Synthesis Synthesis Mass_Spectrometry Mass Spectrometry (MS) Synthesis->Mass_Spectrometry Provides Molecular Weight IR_Spectroscopy Infrared (IR) Spectroscopy Mass_Spectrometry->IR_Spectroscopy Confirms Functional Groups NMR_Spectroscopy Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D) IR_Spectroscopy->NMR_Spectroscopy Maps Connectivity Xray_Crystallography Single Crystal X-ray Diffraction (if crystalline) NMR_Spectroscopy->Xray_Crystallography Absolute Confirmation

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Mass Spectrometry: Determining the Molecular Formula

Principle: Mass spectrometry (MS) is the first line of analytical inquiry. It provides the mass-to-charge ratio (m/z) of the molecule, which in turn yields its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass with sufficient accuracy to determine the molecular formula.

Expected Results for this compound (C₁₅H₂₂N₂):

  • Molecular Formula: C₁₅H₂₂N₂

  • Molecular Weight: 230.35 g/mol [2]

  • Monoisotopic Mass: 230.1783 Da[4]

  • Expected HRMS (ESI+): The protonated molecule [M+H]⁺ would be observed at an m/z of approximately 231.1856.

Experimental Protocol (Illustrative):

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured exact mass to the theoretical mass to confirm the molecular formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional group composition.

Expected Absorptions for this compound:

Wavenumber (cm⁻¹) Bond Functional Group
3300-3500 N-H Stretch Secondary Amine
3000-3100 C-H Stretch Aromatic
2850-3000 C-H Stretch Aliphatic
1600, 1450-1500 C=C Stretch Aromatic Ring

| 1000-1350 | C-N Stretch | Amine |

Causality: The presence of a secondary amine (N-H) is a key feature to confirm. The distinction between the 2-benzyl and 7-benzyl isomers will not be apparent from the IR spectrum alone, but the presence of both aliphatic and aromatic C-H stretches, along with the C-N stretch, will support the general diazaspiro[4.5]decane framework with a benzyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Principle: NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled. Two-dimensional (2D) NMR techniques like COSY and HSQC are invaluable for establishing proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectroscopy

Expected ¹H NMR Data (Predicted):

  • Aromatic Protons: Signals in the range of δ 7.2-7.4 ppm, corresponding to the five protons of the benzyl group.

  • Benzyl CH₂: A singlet at approximately δ 3.5-3.7 ppm, integrating to two protons.

  • Aliphatic Protons: A series of complex multiplets in the range of δ 1.5-3.0 ppm, corresponding to the protons on the pyrrolidine and piperidine rings of the spirocyclic core. The protons adjacent to the nitrogen atoms will be shifted downfield. The secondary amine proton (N-H) would likely appear as a broad singlet.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (Predicted):

Chemical Shift (ppm) Carbon Type Rationale
135-140 Quaternary Aromatic C-ipso of the benzyl group
125-130 Aromatic CH Benzyl ring carbons
~60 Spirocyclic Quaternary The shared carbon of the two rings
50-60 Aliphatic CH₂-N Carbons adjacent to nitrogen atoms

| 20-40 | Aliphatic CH₂ | Remaining carbons of the piperidine ring |

Causality and Isomer Differentiation: The key to distinguishing between the 2-benzyl and 7-benzyl isomers lies in the detailed analysis of 2D NMR data. For this compound, the benzylic CH₂ group will show correlations to the protons on the five-membered pyrrolidine ring in a COSY spectrum. In contrast, for the 7-benzyl isomer, these correlations would be to the protons on the six-membered piperidine ring.

Experimental Protocol (Illustrative for NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra.

  • Analysis: Integrate the ¹H NMR signals, determine coupling constants, and assign all proton and carbon signals using the 2D correlation data.

Single Crystal X-ray Diffraction: The Definitive Structure

Principle: When a compound can be grown as a single crystal, X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Causality: This technique is considered the "gold standard" for structural elucidation. It would definitively confirm the connectivity of the 2-benzyl isomer and provide precise details about the conformation of the spirocyclic ring system.

Experimental Protocol (Illustrative):

  • Crystallization: Grow a single crystal of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data and solve the crystal structure using appropriate software.

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. While techniques like mass spectrometry and IR spectroscopy provide initial, crucial pieces of information, it is the detailed analysis of 1D and 2D NMR spectra that allows for the definitive assignment of the carbon-hydrogen framework and differentiation from its isomers. For absolute confirmation, single crystal X-ray diffraction remains the ultimate arbiter of molecular structure. By following the workflow and principles outlined in this guide, researchers can confidently and accurately characterize this and other complex spirocyclic molecules.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,7-diazaspiro[4.5]decane scaffold is a valuable three-dimensional framework in modern medicinal chemistry, prized for its conformational rigidity and synthetic tractability. This guide focuses on a specific derivative, 2-Benzyl-2,7-diazaspiro[4.5]decane, providing a comprehensive analysis of the core physicochemical properties that dictate its behavior in a biological setting. As experimental data for this specific analog is not prevalent in public literature, this document serves as both a repository of high-quality in silico predictions and, more importantly, as a procedural blueprint for the empirical determination of these critical parameters. We furnish detailed, field-tested protocols for measuring ionization constants (pKa), lipophilicity (LogP), and aqueous solubility, equipping researchers and drug development professionals with the necessary tools to characterize this and other novel chemical entities.

Introduction: The Strategic Value of the Diazaspiro[4.5]decane Core

In the landscape of drug discovery, there is a continuous drive to explore novel chemical space beyond flat, aromatic systems. Spirocyclic scaffolds have emerged as "privileged structures" due to their inherent three-dimensionality, which can enhance target binding specificity and improve pharmacokinetic profiles. The 2,7-diazaspiro[4.5]decane core, which features a five-membered pyrrolidine ring fused to a six-membered piperidine ring via a common quaternary carbon, offers a rigid yet versatile platform. The two distinct nitrogen atoms provide handles for differential functionalization, allowing for fine-tuning of physicochemical and pharmacological properties.

The subject of this guide, this compound, incorporates a benzyl group on the pyrrolidine nitrogen (N2). This modification is expected to significantly influence the molecule's basicity, lipophilicity, and metabolic stability. Understanding these foundational physicochemical properties is not merely an academic exercise; it is a prerequisite for rational drug design. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic potential and safety. [1][2] This guide provides a systematic approach to characterizing this compound, beginning with robust computational predictions to establish a baseline understanding, followed by detailed experimental protocols for definitive validation.

Chemical Identity and Predicted Core Properties

Precise identification is the first step in characterization. The structural details and key identifiers for this compound are summarized below. It is critical to distinguish this isomer from the regioisomeric 7-Benzyl-2,7-diazaspiro[4.5]decane, where the benzyl group is attached to the piperidine nitrogen, as this structural difference will alter the compound's properties. [3]

Identifier Value Source
IUPAC Name This compound Generated
CAS Number 1086395-71-2 Commercial Supplier
Molecular Formula C₁₅H₂₂N₂ Calculated
Molecular Weight 230.35 g/mol Calculated

| Canonical SMILES | C1CN(CC2(C1)CCNCC2)CC3=CC=CC=C3 | Generated |

Structure:

Chemical structure of this compound

(Note: Image is a representation. An actual image would be generated or sourced.)

Predicted Physicochemical Properties and Their Significance in Drug Discovery

In the absence of published experimental data, in silico modeling provides a crucial first look at a compound's likely behavior. The following properties were predicted using established computational algorithms, such as those provided by platforms like Chemicalize and Molinspiration. [4][5]

Property Predicted Value Significance in Drug Discovery
pKa₁ (most basic) ~9.5 - 10.5 Governs ionization state, solubility, and receptor interactions. A high pKa indicates the compound will be predominantly protonated at physiological pH. [1][6]
pKa₂ (least basic) ~6.5 - 7.5 The second basic center's ionization influences pH-dependent solubility and polypharmacology.
cLogP 2.4 ± 0.3 Predicts lipophilicity and membrane permeability. Values in the 1-3 range are often desirable for oral bioavailability.
Topological Polar Surface Area (TPSA) 15.2 Ų Correlates with hydrogen bonding potential and membrane permeability. Low TPSA (<60 Ų) is associated with good cell penetration.

| Aqueous Solubility (logS) | -3.1 (low) | Intrinsic solubility is a key determinant of dissolution and absorption. Low predicted solubility highlights the need for careful formulation. |

Ionization Constant (pKa): The Charge State Dictator

The pKa value defines the pH at which a compound is 50% ionized. For a basic compound like this compound, the pKa refers to the equilibrium for its conjugate acid. With two basic nitrogen atoms, the molecule will have two pKa values.

  • Expertise & Causality: The N7 nitrogen (piperidine) is a secondary amine and is predicted to be the more basic site (pKa₁ ~9.5-10.5), typical for cyclic alkylamines. The N2 nitrogen (pyrrolidine) is a tertiary amine, and its basicity is slightly reduced by the electron-withdrawing inductive effect of the adjacent benzyl group, leading to a lower predicted pKa₂ (~6.5-7.5). At physiological pH (~7.4), the more basic N7 will be almost fully protonated, while the N2 will exist as a mixture of protonated and neutral forms. This charge state profoundly impacts solubility, permeability, and potential interactions with acidic residues in protein targets. [2][7]

Lipophilicity (LogP): The Key to Membrane Traversal

The partition coefficient (LogP) measures a compound's distribution between an oily (n-octanol) and an aqueous phase, indicating its lipophilicity or "greasiness." The calculated LogP (cLogP) for this molecule is driven by the hydrophobic benzyl group and the spirocyclic hydrocarbon core, balanced by the polar amine functionalities.

  • Expertise & Causality: A cLogP of ~2.4 suggests moderate lipophilicity. However, this value represents the neutral form of the molecule. Since the compound will be largely ionized at pH 7.4, its effective lipophilicity (expressed as LogD₇.₄) will be significantly lower. The balance between LogP (for membrane crossing) and LogD (for aqueous solubility) is a critical optimization parameter in drug design. A high cLogP combined with a high pKa can lead to significant pH-dependent changes in properties. [8]

Experimental Protocols for Physicochemical Characterization

Computational predictions require experimental validation. The following protocols are robust, industry-standard methods for determining the key physicochemical properties of novel compounds.

Workflow for Physicochemical Characterization

The logical flow from prediction to definitive measurement is crucial for efficient drug discovery. This process ensures that easily calculated or screened properties are used to guide more resource-intensive experiments.

G cluster_0 In Silico & HTS Phase cluster_1 Definitive Experimental Phase cluster_2 Data Integration & Modeling in_silico In Silico Prediction (pKa, cLogP, logS, TPSA) hts_kinetic HTS Kinetic Solubility (DMSO stock method) in_silico->hts_kinetic Guides initial screen pka_exp Potentiometric pKa Determination hts_kinetic->pka_exp Flags potential issues logp_exp Shake-Flask LogP Determination pka_exp->logp_exp Informs LogD strategy logd_calc Calculate LogD Profile (from pKa & LogP) pka_exp->logd_calc logp_exp->logd_calc sol_exp Thermodynamic Solubility (Shake-Flask, LC-MS) final_profile Comprehensive Physicochem Profile sol_exp->final_profile logd_calc->final_profile

Caption: Workflow for Physicochemical Profiling.

Protocol: Determination of pKa by Potentiometric Titration

This method directly measures the pH changes of a solution of the compound upon titration with a strong acid or base, allowing for the precise determination of pKa values.

  • Trustworthiness: This is a gold-standard, direct measurement technique. Performing the titration in triplicate and including a blank titration (without the compound) ensures accuracy and accounts for any buffering capacity of the solvent system itself.

Methodology:

  • System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol/water mixture for poorly soluble compounds) to a final concentration of approximately 1 mM.

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to the sample solution to maintain constant ionic strength throughout the titration.

  • Initial pH Adjustment: For a basic compound, acidify the 20 mL sample solution to a starting pH of ~1.8-2.0 using 0.1 M HCl. This ensures both nitrogen atoms are fully protonated.

  • Titration: Place the solution on a magnetic stirrer, immerse the calibrated pH electrode, and begin titrating by adding small, precise aliquots (e.g., 10-20 µL) of a standardized 0.1 M NaOH solution.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH reaches ~12.0-12.5.

  • Data Analysis: Plot pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the titration curve (or the peaks on the first derivative plot).

  • Replication: Perform a minimum of three separate titrations to calculate the average pKa and standard deviation.

Protocol: Determination of LogP by the Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water at equilibrium.

  • Trustworthiness: The shake-flask method is the benchmark for LogP determination. To ensure reliability, the concentration of the compound in both phases must be accurately measured, and a mass balance calculation should confirm that the total amount of compound recovered is close to the amount initially added.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for this molecule). Add a small volume to a vessel containing a known ratio of the pre-saturated n-octanol and water (e.g., 10 mL of each). The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Cap the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). A preliminary experiment can determine the required time.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases. This is critical to prevent micro-emulsions from interfering with the measurement.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).

  • Replication: Repeat the experiment with at least two different starting concentrations or phase ratios to ensure the LogP value is independent of these conditions.

Protocol: Determination of Thermodynamic Aqueous Solubility

This assay measures the equilibrium solubility of the solid compound in an aqueous buffer, which is more relevant for predicting oral absorption than kinetic solubility. [9][10]

  • Trustworthiness: By using the solid form of the compound and allowing sufficient time to reach equilibrium (typically 24 hours), this method measures the true saturation solubility. Analysis of the remaining solid by techniques like XRPD can confirm if any phase changes occurred during the experiment.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial.

  • Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours. [11]4. Separation: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid.

  • Quantification: Take an aliquot of the clear supernatant and determine the compound concentration using a validated HPLC-UV or LC-MS/MS method with a multi-point calibration curve. [12]6. Calculation: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis start Add excess solid compound to vial add_buffer Add 1 mL aqueous buffer (pH 7.4) start->add_buffer incubate Agitate for 24h at constant temp add_buffer->incubate separate Filter or Centrifuge to get clear supernatant incubate->separate quantify Quantify concentration by LC-MS vs. std curve separate->quantify result Thermodynamic Solubility Value quantify->result

Caption: Workflow for Thermodynamic Solubility Assay.

Conclusion

This compound represents a promising chemical scaffold whose full potential can only be unlocked through a thorough understanding of its physicochemical properties. This guide establishes a foundational profile through high-quality in silico predictions, highlighting its nature as a moderately lipophilic, dibasic compound with potentially limited aqueous solubility. More critically, it provides the detailed, actionable experimental protocols required to move beyond prediction to empirical fact. By systematically applying these methods for pKa, LogP, and solubility determination, researchers can build the robust data packages necessary for making informed decisions in lead optimization and advancing drug discovery programs.

References

An In-depth Technical Guide to 2-Benzyl-2,7-diazaspiro[4.5]decane: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical matter with three-dimensional complexity is paramount for identifying next-generation therapeutics. Among the various structural motifs employed to escape the "flatland" of traditional aromatic compounds, spirocyclic scaffolds have emerged as privileged structures. Their inherent rigidity and well-defined spatial arrangement of substituents offer a unique advantage in the design of potent and selective ligands for a multitude of biological targets. This guide focuses on a specific and valuable building block within this class: 2-Benzyl-2,7-diazaspiro[4.5]decane.

The 2,7-diazaspiro[4.5]decane core, a fusion of a pyrrolidine and a piperidine ring sharing a single carbon atom, provides a versatile platform for the development of novel chemical entities. The introduction of a benzyl group at the 2-position not only modulates the physicochemical properties of the molecule but also serves as a key synthetic handle for further elaboration. This technical guide will provide a comprehensive overview of this compound, including its chemical identity, a plausible synthetic pathway, a survey of its utility in medicinal chemistry, and a list of commercial suppliers.

Part 1: Core Chemical Identity and Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1086395-71-2[1][2]
Molecular Formula C₁₅H₂₂N₂[3]
Molecular Weight 230.35 g/mol [4]
IUPAC Name This compound
Synonyms Not available
Appearance Not available
Solubility Not available
Melting Point Not available
Boiling Point Not available

Part 2: Synthesis of this compound

Stage 1: Synthesis of the 2,7-Diazaspiro[4.5]decane Scaffold

The construction of the diazaspiro[4.5]decane core is a non-trivial synthetic challenge. Several routes have been reported in the literature for the synthesis of similar diazaspirocycles, often involving multi-step sequences. One common approach involves the use of a Dieckmann condensation or related cyclization strategies. A representative, albeit generalized, workflow is presented below.

synthesis_workflow A Precursor Selection (e.g., substituted piperidone and amino acid derivative) B Coupling Reaction (e.g., amide bond formation) A->B C Intramolecular Cyclization (e.g., Dieckmann condensation or reductive amination) B->C D Reduction & Deprotection C->D E 2,7-Diazaspiro[4.5]decane Scaffold D->E

Caption: Generalized workflow for the synthesis of the 2,7-diazaspiro[4.5]decane scaffold.

Stage 2: N-Benzylation of the 2,7-Diazaspiro[4.5]decane Scaffold

Once the 2,7-diazaspiro[4.5]decane scaffold is obtained, the final step is the selective introduction of the benzyl group onto the nitrogen at the 2-position. This can be achieved through standard N-alkylation procedures. Given that the two nitrogen atoms in the scaffold have different chemical environments (one is part of a pyrrolidine ring and the other a piperidine ring), regioselective benzylation might be possible under carefully controlled conditions. However, a more robust approach would involve the use of a protecting group strategy if selectivity is an issue. For the purpose of this guide, we will outline a general protocol for direct N-benzylation.

Experimental Protocol: N-Benzylation of 2,7-Diazaspiro[4.5]decane

This protocol is a representative procedure and may require optimization based on the specific reactivity of the starting material and desired purity of the product.

Materials:

  • 2,7-Diazaspiro[4.5]decane

  • Benzyl bromide or benzyl chloride

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., acetonitrile, dimethylformamide)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,7-diazaspiro[4.5]decane (1 equivalent) in the chosen solvent.

  • Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature. The base is crucial to neutralize the hydrohalic acid byproduct of the reaction.

  • Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride (1.0-1.2 equivalents) to the reaction mixture. The reaction may be exothermic, so controlled addition is recommended.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride, which may lead to faster reaction times but also potentially more side products. The choice depends on the desired reactivity and cost.

  • Role of the Base: The base is essential to drive the reaction to completion by scavenging the acid formed during the SN2 reaction. An inorganic base like potassium carbonate is easily removed by filtration, while an organic base like triethylamine can be removed during the aqueous work-up.

  • Solvent Selection: A polar aprotic solvent like acetonitrile or DMF is typically used to dissolve the reactants and facilitate the SN2 reaction.

Part 3: Applications in Drug Discovery

While this compound itself is primarily a building block, the broader class of 2,7- and 2,8-diazaspiro[4.5]decane derivatives has demonstrated significant potential across various therapeutic areas. The spirocyclic core serves as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, leading to high-affinity interactions with biological targets.

Table 2: Therapeutic Targets of Diazaspiro[4.5]decane Derivatives

Therapeutic TargetDisease AreaReference
RIPK1 Kinase Inflammatory Diseases[5][6]
TYK2/JAK1 Kinase Inflammatory Bowel Disease[7]
Glycoprotein IIb-IIIa Thrombosis[8]
CDK8/CDK19 Cancer[9]
Mitochondrial Permeability Transition Pore (mPTP) Myocardial Infarction[10]
Sigma-1 (σ₁) Receptor Tumor Imaging[8][9]
Anticonvulsant Activity Neurological Disorders[11]

Signaling Pathway Example: Inhibition of the JAK-STAT Pathway

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent and selective dual inhibitors of TYK2 and JAK1 kinases.[7] These kinases are key components of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which plays a crucial role in the inflammatory response. By inhibiting TYK2 and JAK1, these compounds can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, making them promising candidates for the treatment of inflammatory bowel disease and other autoimmune disorders.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK TYK2 / JAK1 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a 2,8-diazaspiro[4.5]decan-1-one derivative.

Part 4: Commercial Suppliers

For researchers looking to acquire this compound for their studies, several chemical suppliers offer this compound. It is advisable to request a certificate of analysis to ensure the purity and identity of the material.

Table 3: Suppliers of this compound

SupplierLocation
2a biotech[1]
Benchchem[2]
SynAsst ChemicalChina[12]
Alfa ChemistryUSA[13]
AK Scientific Inc.USA[14]
HANGZHOU LEAP CHEM CO., LTD.[15]
CymitQuimica[16]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with significant potential in drug discovery. The inherent rigidity and defined stereochemistry of the spirocyclic core, combined with the synthetic tractability of the benzyl and secondary amine functionalities, make it an attractive starting point for the development of potent and selective modulators of a wide range of biological targets. As the demand for novel chemical entities to address unmet medical needs continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

The Strategic Screening of 2-Benzyl-2,7-diazaspiro[4.5]decane Libraries: A Technical Guide to Unlocking Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,7-diazaspiro[4.5]decane scaffold represents a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic core, provides a unique framework for exploring chemical space beyond the flat, aromatic compounds that have traditionally dominated screening libraries. This guide provides an in-depth technical overview of the biological screening of libraries based on the 2-Benzyl-2,7-diazaspiro[4.5]decane core. We will delve into the rationale behind library design, detail robust high-throughput screening (HTS) cascades for identifying and validating hits against key target classes, and present a framework for data analysis and hit-to-lead progression. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Rationale: Why this compound?

The exploration of novel chemical space is a critical endeavor in the quest for first-in-class therapeutics. Spirocyclic scaffolds have gained prominence due to their ability to present substituents in well-defined three-dimensional orientations, which can lead to enhanced potency, selectivity, and improved physicochemical properties compared to their flatter counterparts.[1][2] The 2,7-diazaspiro[4.5]decane core, in particular, offers several strategic advantages:

  • Structural Rigidity and Complexity: The spirocyclic nature of the scaffold reduces conformational flexibility, which can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[1] This rigidity also allows for the precise positioning of functional groups to probe specific interactions within a binding pocket.

  • Two Points of Diversity: The presence of two nitrogen atoms in the scaffold provides two orthogonal points for diversification. This allows for the creation of large and diverse compound libraries from a common core structure through techniques like diversity-oriented synthesis (DOS).[3][4][5][6]

  • The Benzyl Moiety: The N-benzyl group is a common feature in biologically active compounds, often contributing to binding through hydrophobic and aromatic interactions. Modifications to the benzyl ring offer a straightforward strategy for fine-tuning activity and selectivity.[7]

  • Proven Biological Relevance: Derivatives of the diazaspiro[4.5]decane scaffold have demonstrated a wide range of biological activities, including kinase inhibition, ion channel modulation, and CNS activity, making it a versatile starting point for various therapeutic areas.[8][9][10][11][12]

The synthesis of these libraries often employs parallel synthesis techniques, enabling the rapid generation of a multitude of analogs for screening.[13][14] A diversity-oriented approach is frequently utilized to maximize the exploration of chemical space around the core scaffold.[15][16][17][18]

Designing the Screening Cascade: A Multi-Target Approach

Given the broad biological potential of the this compound scaffold, a well-designed screening cascade is essential to efficiently identify and prioritize hits. The following sections outline detailed protocols for primary and secondary assays against several high-value target classes where this scaffold has shown promise.

Kinase Inhibition: Targeting TYK2/JAK1 and RIPK1

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent inhibitors of Janus kinases (JAKs) like TYK2 and JAK1, as well as RIPK1, making kinase inhibition a primary focus for screening these libraries.[9][10][19]

Primary High-Throughput Screening (HTS):

The goal of the primary screen is to rapidly identify compounds that show activity against the kinase of interest from a large library. A common and robust method is a biochemical assay that measures the enzyme's ability to phosphorylate a substrate.

Table 1: Comparison of HTS Kinase Assay Formats

Assay TechnologyPrincipleAdvantagesConsiderations
ADP-Glo™ Luminescence-based detection of ADP produced during the kinase reaction.Universal for all kinases, highly sensitive, resistant to compound interference.[20][21][22]Indirect measurement of phosphorylation.
LanthaScreen™ TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody and a fluorescently labeled substrate.Homogeneous (no-wash), ratiometric detection minimizes interference, suitable for activity and binding assays.[1]Requires specific antibodies and labeled substrates.
Z'-LYTE™ FRET-based assay that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.Direct measure of phosphorylation, high Z' values.[1]Substrate-specific assay development required.

Experimental Protocol: Primary HTS using ADP-Glo™ for TYK2

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human TYK2 enzyme and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in assay buffer.

    • Prepare ATP solution in assay buffer at a concentration close to the Kₘ for the enzyme.

    • Dispense this compound library compounds into 384-well assay plates at a final concentration of 10 µM.

  • Kinase Reaction:

    • Add TYK2 enzyme and substrate solution to the assay plates containing the compounds.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader. A decrease in signal compared to DMSO controls indicates kinase inhibition.

Secondary and Orthogonal Assays for Hit Validation:

Hits from the primary screen must be validated to confirm their activity and rule out false positives.[23][24]

  • Dose-Response Confirmation: Active compounds are re-tested in the primary assay format over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their IC₅₀ values.

  • Orthogonal Biochemical Assay: Confirmed hits should be tested in a different assay format (e.g., if the primary screen was ADP-Glo™, a secondary screen could be a TR-FRET assay) to ensure the observed activity is not an artifact of the detection technology.[24]

  • Cell-Based Assays: The most promising compounds should be evaluated in a cellular context to assess their ability to inhibit the target in a more physiologically relevant environment. For TYK2/JAK1, this can be done by measuring the inhibition of cytokine-induced STAT phosphorylation in a cell line.[2][25][26]

Experimental Protocol: Cellular Assay for TYK2/JAK1 Inhibition

  • Cell Culture:

    • Culture a suitable human cell line (e.g., peripheral blood mononuclear cells - PBMCs) that expresses the target cytokine receptor.

  • Compound Treatment and Stimulation:

    • Seed cells in a 96-well plate and treat with varying concentrations of the hit compounds for 1-2 hours.

    • Stimulate the cells with a relevant cytokine (e.g., IL-23 for TYK2) to activate the JAK-STAT pathway.

  • Cell Lysis and Detection:

    • Lyse the cells and measure the levels of phosphorylated STAT3 (pSTAT3) using an ELISA or a bead-based assay (e.g., AlphaLISA® or HTRF®).

  • Data Analysis:

    • Normalize the pSTAT3 signal to the total STAT3 or a housekeeping protein.

    • Calculate the IC₅₀ for the inhibition of STAT phosphorylation.

Signaling Pathway Visualization

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2_inactive TYK2 (Inactive) Receptor->TYK2_inactive Recruitment & Activation JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive STAT_inactive STAT (Inactive) Receptor->STAT_inactive Recruitment TYK2_active TYK2 (Active) TYK2_inactive->TYK2_active JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active TYK2_active->Receptor TYK2_active->STAT_inactive Phosphorylation JAK1_active->Receptor JAK1_active->STAT_inactive STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor 2-Benzyl-2,7-diazaspiro [4.5]decane Hit Inhibitor->TYK2_active Inhibitor->JAK1_active Transcription Gene Transcription (Inflammation) DNA->Transcription

Caption: The JAK-STAT signaling pathway and point of inhibition.

Ion Channel Modulation: T-Type Calcium Channels

The 2,8-diazaspiro[4.5]decanone scaffold has been shown to be a potent blocker of T-type calcium channels.[7][12] These channels are involved in a variety of physiological processes and are implicated in conditions like epilepsy and neuropathic pain.

Primary HTS: Fluorescence-Based Cellular Assay

A common method for screening ion channel modulators is to use a fluorometric imaging plate reader (FLIPR) to measure changes in intracellular calcium concentration.

Experimental Protocol: FLIPR Assay for T-Type Calcium Channel Blockers

  • Cell Line and Dye Loading:

    • Use a cell line stably expressing the desired T-type calcium channel subtype (e.g., HEK293 expressing Caᵥ3.2).

    • To ensure channels are in a resting, activatable state, the cell line may also co-express a potassium channel like Kir2.3 to maintain a hyperpolarized resting membrane potential.[27][28]

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Dispense library compounds into the cell plate and incubate to allow for target engagement.

  • Channel Activation and Signal Detection:

    • Place the plate in the FLIPR instrument.

    • Add a solution of high potassium chloride (KCl) to depolarize the cell membrane and activate the T-type calcium channels.

    • The FLIPR measures the increase in fluorescence resulting from calcium influx through the open channels.

  • Data Analysis:

    • Compounds that block the channel will show a reduced fluorescence signal compared to DMSO controls. The percentage of inhibition is calculated, and hits are selected based on a predefined threshold.

CNS Activity: Anticonvulsant Screening

Given the activity on T-type calcium channels and previous reports of anticonvulsant properties for related scaffolds, in vivo screening for anticonvulsant activity is a logical step.[8][29]

Primary In Vivo Screens:

  • Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds that prevent the spread of seizures.[30][31][32] An electrical stimulus is applied to rodents, and the compound's ability to prevent the tonic hindlimb extension phase of the seizure is assessed.

  • Subcutaneous Pentylenetetrazole (scMET) Test: This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold.[31] Pentylenetetrazole (PTZ) is administered, and the compound's ability to prevent clonic seizures is observed.

GPCR Modulation: Alpha-Adrenergic Receptors

Some diazaspiro[4.5]decane derivatives have shown activity as alpha-adrenergic receptor antagonists.[11]

Primary HTS: Radioligand Binding Assay

This is a classic and robust method for identifying compounds that bind to a specific receptor.

Experimental Protocol: α₁ₐ-Adrenergic Receptor Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human α₁ₐ-adrenergic receptor.[33]

  • Binding Reaction:

    • In a 96-well filter plate, incubate the membranes with a known radioligand for the receptor (e.g., [³H]-prazosin) and the test compounds from the library.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled antagonist).[34]

  • Separation and Detection:

    • After incubation, rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Compounds that compete with the radioligand for binding to the receptor will show a reduced radioactive signal. The percentage of displacement is calculated to identify hits.

From Hit to Lead: Data Analysis and Validation Workflow

A rigorous workflow is essential to triage hits from the primary screen and advance the most promising candidates.[15][16][23][35]

Hit_Validation_Workflow cluster_Data_Analysis Data Analysis & QC HTS Primary HTS (Single Concentration) Hit_Selection Hit Selection (e.g., >50% Inhibition) HTS->Hit_Selection Dose_Response Dose-Response Confirmation (IC₅₀) Hit_Selection->Dose_Response Confirm Hits PAINS_Filter PAINS Filtering (Computational) Orthogonal_Assay Orthogonal Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Validate Mechanism Cellular_Assay Cell-Based Assay (EC₅₀, Functional Activity) Orthogonal_Assay->Cellular_Assay Confirm Cellular Activity Selectivity_Panel Selectivity Profiling (e.g., KinomeScan) Cellular_Assay->Selectivity_Panel Assess Off-Target Effects Lead_Series Validated Hit Series (for Lead Optimization) Selectivity_Panel->Lead_Series Z_Factor Z'-Factor > 0.5 Normalization Normalization (% Inhibition)

Caption: A typical hit identification and validation workflow.

Data Analysis for Primary HTS:

  • Quality Control: For each assay plate, the Z'-factor is calculated to assess the separation between positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.[36]

  • Normalization: Raw data from each well is normalized to the plate's controls, typically expressed as percent inhibition.

  • Hit Selection: A threshold is applied to identify primary hits (e.g., compounds with >50% inhibition or a z-score > 3).[9][36]

Hit Validation Cascade:

  • Hit Confirmation: Re-test primary hits in the same assay to confirm activity.

  • Dose-Response Analysis: Determine the potency (IC₅₀/EC₅₀) of confirmed hits.

  • Orthogonal Assays: Test hits in a mechanistically distinct assay to rule out technology-specific artifacts.[24]

  • Selectivity Profiling: Screen validated hits against a panel of related targets (e.g., other kinases or receptors) to assess their selectivity profile.

  • Structure-Activity Relationship (SAR): Analyze the activity of related compounds from the library to establish an initial SAR.

  • ADME Profiling: Conduct early absorption, distribution, metabolism, and excretion (ADME) assays (e.g., solubility, metabolic stability) on the most promising hits.

Conclusion

The this compound scaffold provides a rich starting point for the discovery of novel therapeutics. Its unique three-dimensional structure and synthetic tractability make it an attractive core for library design. By employing a strategic and multi-faceted screening cascade, encompassing biochemical, cellular, and in vivo assays, researchers can effectively interrogate these libraries against a range of high-value biological targets. A rigorous data analysis and hit validation workflow is paramount to ensure that the most promising and mechanistically sound compounds are advanced into lead optimization, ultimately increasing the probability of success in the challenging landscape of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Diazaspiro[4.5]decane Scaffold in Modern Drug Discovery

The 2,7-diazaspiro[4.5]decane framework represents a class of rigid, three-dimensional molecular scaffolds that have garnered considerable interest in medicinal chemistry. Unlike traditional flat, aromatic structures, the spirocyclic nature of this core imparts unique conformational constraints on appended pharmacophores. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing functional groups in a spatially-defined manner. Consequently, derivatives of 2,7-diazaspiro[4.5]decane are being actively investigated for the development of novel therapeutics targeting a range of diseases.

This application note provides a detailed, field-proven protocol for the synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane, a key intermediate for the elaboration of more complex drug candidates. The presented synthetic strategy is modular, allowing for the potential introduction of diverse functionalities at the unprotected secondary amine.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a multi-step sequence. This involves the initial construction of the core 2,7-diazaspiro[4.5]decane scaffold, followed by a selective mono-N-benzylation. Direct mono-benzylation of the parent diamine can be challenging due to the potential for di-alkylation. Therefore, a protection-deprotection strategy is often employed to ensure regioselectivity.

A common and effective approach involves the initial double protection of the 2,7-diazaspiro[4.5]decane with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. Subsequent selective mono-deprotection yields a key intermediate with one free secondary amine, which can then be selectively benzylated.

Synthesis_Workflow A 2,7-Diazaspiro[4.5]decane B Di-Boc-2,7-diazaspiro[4.5]decane A->B Boc Anhydride, Base C Mono-Boc-2,7-diazaspiro[4.5]decane B->C Selective Deprotection D 2-Benzyl-7-Boc-2,7-diazaspiro[4.5]decane C->D Benzyl Bromide, Base or Reductive Amination E This compound D->E Deprotection (e.g., TFA)

Caption: General synthetic workflow for this compound.

Part 1: Synthesis of Mono-Boc-2,7-diazaspiro[4.5]decane

The synthesis of the mono-protected diamine is a critical step that enables selective functionalization. While direct mono-carbamoylation can be inefficient, a more robust method involves the formation of the di-Boc protected derivative followed by selective deprotection[1].

Protocol 1: Double Boc Protection of 2,7-Diazaspiro[4.5]decane

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2,7-Diazaspiro[4.5]decane140.231.0 g7.13
Di-tert-butyl dicarbonate (Boc)₂O218.253.43 g15.7
Dichloromethane (DCM)-50 mL-
Triethylamine (TEA)101.192.2 mL15.7

Procedure:

  • To a solution of 2,7-diazaspiro[4.5]decane (1.0 g, 7.13 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (2.2 mL, 15.7 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (3.43 g, 15.7 mmol) in dichloromethane (10 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield di-Boc-2,7-diazaspiro[4.5]decane. The crude product can often be used in the next step without further purification.

Protocol 2: Selective Mono-Deprotection

Selective deprotection of the di-Boc derivative can be achieved under carefully controlled acidic conditions to yield the mono-Boc protected diamine[1].

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Di-Boc-2,7-diazaspiro[4.5]decane340.46(from previous step)~7.13
Trifluoroacetic acid (TFA)114.025.5 mL71.3
Dichloromethane (DCM)-50 mL-

Procedure:

  • Dissolve the crude di-Boc-2,7-diazaspiro[4.5]decane in dichloromethane (50 mL) and cool to 0 °C.

  • Slowly add trifluoroacetic acid (5.5 mL, 71.3 mmol) to the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC to ensure selective deprotection.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure mono-Boc-2,7-diazaspiro[4.5]decane.

Part 2: N-Benzylation of Mono-Boc-2,7-diazaspiro[4.5]decane

With the mono-protected intermediate in hand, the benzyl group can be introduced onto the free secondary amine. Two common and effective methods are direct alkylation with benzyl bromide and reductive amination with benzaldehyde.

Protocol 3A: Direct N-Alkylation with Benzyl Bromide

This method involves the direct reaction of the mono-protected diamine with benzyl bromide in the presence of a base.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Mono-Boc-2,7-diazaspiro[4.5]decane240.341.0 g4.16
Benzyl bromide171.040.54 mL4.58
Potassium carbonate (K₂CO₃)138.211.15 g8.32
Acetonitrile (MeCN)-40 mL-

Procedure:

  • To a solution of mono-Boc-2,7-diazaspiro[4.5]decane (1.0 g, 4.16 mmol) in acetonitrile (40 mL), add potassium carbonate (1.15 g, 8.32 mmol).

  • Add benzyl bromide (0.54 mL, 4.58 mmol) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-Benzyl-7-Boc-2,7-diazaspiro[4.5]decane. This product can be carried forward to the deprotection step.

Protocol 3B: Reductive Amination with Benzaldehyde

Reductive amination offers a milder alternative to direct alkylation and proceeds via the in-situ formation and reduction of an iminium ion.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Mono-Boc-2,7-diazaspiro[4.5]decane240.341.0 g4.16
Benzaldehyde106.120.47 mL4.58
Sodium triacetoxyborohydride (STAB)211.941.32 g6.24
Dichloroethane (DCE)-40 mL-
Acetic acid60.050.24 mL4.16

Procedure:

  • To a solution of mono-Boc-2,7-diazaspiro[4.5]decane (1.0 g, 4.16 mmol) in dichloroethane (40 mL), add benzaldehyde (0.47 mL, 4.58 mmol) and a catalytic amount of acetic acid (0.24 mL, 4.16 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.32 g, 6.24 mmol) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-Benzyl-7-Boc-2,7-diazaspiro[4.5]decane.

Part 3: Final Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group to furnish the target compound.

Protocol 4: Boc Deprotection

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Benzyl-7-Boc-2,7-diazaspiro[4.5]decane330.46(from previous step)~4.16
Trifluoroacetic acid (TFA)114.025 mL-
Dichloromethane (DCM)-20 mL-

Procedure:

  • Dissolve the crude 2-Benzyl-7-Boc-2,7-diazaspiro[4.5]decane in dichloromethane (20 mL).

  • Add trifluoroacetic acid (5 mL) and stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a small amount of dichloromethane and add saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain pure this compound.

Detailed_Synthesis cluster_0 Part 1: Mono-Boc Intermediate Synthesis cluster_1 Part 2: N-Benzylation cluster_2 Part 3: Final Deprotection A 2,7-Diazaspiro[4.5]decane B Di-Boc Protection ((Boc)₂O, TEA, DCM) A->B C Di-Boc-2,7-diazaspiro[4.5]decane B->C D Selective Mono-Deprotection (TFA, DCM) C->D E Mono-Boc-2,7-diazaspiro[4.5]decane D->E F Mono-Boc-2,7-diazaspiro[4.5]decane G Method A: Direct Alkylation (BnBr, K₂CO₃, MeCN) F->G H Method B: Reductive Amination (PhCHO, STAB, DCE) F->H I 2-Benzyl-7-Boc-2,7-diazaspiro[4.5]decane G->I H->I J 2-Benzyl-7-Boc-2,7-diazaspiro[4.5]decane K Boc Deprotection (TFA, DCM) J->K L This compound K->L

Caption: Detailed step-by-step synthesis of this compound.

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. The key to this synthesis is the strategic use of a protection-deprotection sequence to achieve selective mono-N-benzylation of the 2,7-diazaspiro[4.5]decane core. Both direct alkylation and reductive amination are presented as viable methods for the benzylation step, offering flexibility to the synthetic chemist based on available reagents and desired reaction conditions. This versatile intermediate can serve as a valuable building block for the construction of diverse libraries of spirocyclic compounds for drug discovery and development.

References

Application Notes and Protocols for the Purification of 2-Benzyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzyl-2,7-diazaspiro[4.5]decane is a spirocyclic diamine that holds significance as a versatile building block in medicinal chemistry and drug discovery. The unique three-dimensional architecture of the diazaspiro[4.5]decane scaffold is of considerable interest for developing novel therapeutic agents.[1] Spirocyclic systems, with their increased fraction of sp3-hybridized carbon atoms, often confer improved physicochemical and pharmacokinetic properties to drug candidates, such as enhanced solubility and metabolic stability, when compared to their flatter, aromatic counterparts.[1][2] The rigid conformation of the spirocyclic core can also lead to higher binding affinity and selectivity for biological targets.[1]

Given its role as a key intermediate, the purity of this compound is paramount to ensure the integrity of subsequent synthetic steps and the reliability of biological data. This document provides a comprehensive guide to the purification of this compound, drawing upon established principles for the purification of amines and related spirocyclic structures. The protocols herein are designed to be robust starting points for researchers in both academic and industrial settings.

Physicochemical Properties and Their Influence on Purification

Key Properties of this compound:

PropertyValueImplication for Purification
Molecular Formula C₁₅H₂₂N₂-
Molecular Weight 230.35 g/mol [4]Influences chromatographic behavior and diffusion rates.
Structure Spirocyclic diamine with a benzyl protecting group.The two basic nitrogen atoms are key handles for purification.
Predicted XlogP 2.1[4][5]Indicates moderate lipophilicity, suggesting solubility in various organic solvents.
Hydrogen Bond Donors 1 (secondary amine)[5]Can influence solubility and chromatographic interactions.
Hydrogen Bond Acceptors 2 (both nitrogens)[5]Can influence solubility and chromatographic interactions.

The presence of two basic nitrogen atoms is the most critical feature for purification. This allows for the use of acid-base extraction to selectively separate the compound from non-basic impurities. The moderate lipophilicity suggests that the compound will be amenable to normal-phase column chromatography. Furthermore, the basic nature of the amines allows for the formation of salts (e.g., hydrochloride salts), which often have distinct solubility profiles and a higher propensity to crystallize, providing an excellent method for final polishing.[2]

Core Purification Strategies: A Multi-step Approach

A multi-step purification strategy is recommended to achieve high purity of this compound. This typically involves an initial workup using acid-base extraction, followed by column chromatography, and potentially concluding with crystallization.

Purification Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Purity Assessment Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Isolate basic components Chromatography Column Chromatography Extraction->Chromatography Separate from polar impurities Crystallization Crystallization (as HCl salt) Chromatography->Crystallization Achieve high purity Analysis HPLC, NMR, LC-MS Crystallization->Analysis Verify Purity

Caption: A typical multi-step workflow for the purification of this compound.

Acid-Base Extraction

This technique leverages the basicity of the amino groups to separate the target compound from neutral and acidic impurities. By treating an organic solution of the crude product with an aqueous acid, the diamine is protonated, forming a water-soluble salt that partitions into the aqueous phase.[6] Neutral and acidic impurities remain in the organic layer. The aqueous layer is then basified to regenerate the free base, which can be extracted back into an organic solvent.

Acid-Base Extraction cluster_0 Organic Layer cluster_1 Aqueous Layer cluster_2 Final Organic Layer start Crude Product in Organic Solvent (e.g., EtOAc) step1 Add 1M HCl (aq) Shake and Separate Layers start->step1:f0 org_impurities Neutral/Acidic Impurities step1:f1->org_impurities aq_product Protonated Product (Water-Soluble Salt) step1:f1->aq_product step2 step2 aq_product->step2:f0 final_product Purified Free Base step2:f1->final_product

Caption: The process of purifying this compound using acid-base extraction.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The target compound is now in this aqueous layer as its hydrochloride salt. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the pH is greater than 12. This deprotonates the diamine, regenerating the free base, which may precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution three times with fresh portions of DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified free base.

Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating the target compound from closely related impurities. Due to the basic nature of the diamine, it is prone to tailing on standard silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent.

Protocol for Column Chromatography:

  • Stationary Phase: Prepare a silica gel column of an appropriate size (a rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).

  • Eluent Selection: A common eluent system for amines is a gradient of methanol (MeOH) in dichloromethane (DCM). Start with 100% DCM and gradually increase the percentage of MeOH. Add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing.

  • Loading: Dissolve the product from the extraction step in a minimal amount of the initial eluent and load it onto the column. Alternatively, for less soluble materials, use a dry loading technique by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and monitoring the elution by thin-layer chromatography (TLC).

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Crystallization as a Hydrochloride Salt

For achieving the highest purity, crystallization is an excellent final step. Converting the free base to its hydrochloride salt often yields a stable, crystalline solid that is easier to handle and store. This process relies on the different solubility profiles of the salt compared to the free base and any remaining impurities.

Protocol for Crystallization:

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • Acidification: Slowly add a solution of HCl in a solvent in which the salt is insoluble, such as diethyl ether or isopropanol (e.g., 2 M HCl in diethyl ether), dropwise with stirring. Monitor the pH to ensure it becomes acidic.

  • Crystallization: The hydrochloride salt should precipitate. The process can be encouraged by cooling the solution in an ice bath or by scratching the inside of the flask with a glass rod.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether) to remove any surface impurities. Dry the crystals under vacuum to obtain the pure this compound hydrochloride. A similar crystallization procedure has been successfully used for other spirocyclic diamines.[2]

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. Both reversed-phase and normal-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The purification of this compound can be effectively achieved through a logical, multi-step approach that takes advantage of its inherent chemical properties, particularly the basicity of its two nitrogen atoms. The combination of acid-base extraction, column chromatography with a basic modifier, and final crystallization as a hydrochloride salt provides a robust pathway to obtaining this valuable building block in high purity, suitable for the demanding applications in drug discovery and development.

References

Application Notes and Protocols: In Vitro Characterization of 2-Benzyl-2,7-diazaspiro[4.5]decane as a Putative Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: a Senior Application Scientist

Introduction: The 2,7-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This document provides a comprehensive guide for the in vitro evaluation of 2-Benzyl-2,7-diazaspiro[4.5]decane, a novel derivative, with a primary focus on its potential activity as a ligand for the Sigma-1 Receptor (S1R). The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in numerous neurological and psychiatric disorders, making it a compelling target for drug discovery.[1][2][3]

These protocols are designed for researchers, scientists, and drug development professionals to rigorously characterize the binding affinity and functional effects of this compound on the S1R.

Part 1: Foundational Assays - Determining Binding Affinity

A critical first step in characterizing a novel compound is to determine its binding affinity for the target protein. For the S1R, competitive radioligand binding assays are the gold standard.[1][2][4] These assays measure the ability of the test compound (this compound) to displace a known radiolabeled ligand from the S1R.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the inhibitory constant (Ki) of this compound for the S1R.

Principle: This assay relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand for the same binding site on the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-(+)-Pentazocine, a selective S1R ligand.[1]

  • Membrane Preparation: Guinea pig liver membranes are a rich source of S1R.[1][5] Alternatively, cell lines overexpressing human S1R can be used.

  • Non-specific Binding Control: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM) to saturate all S1R binding sites.[6][7]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Instrumentation: Scintillation counter and glass fiber filters.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of This compound G Competitive Binding: Membranes + Radioligand + Test Compound A->G B Prepare membrane homogenate (e.g., guinea pig liver) E Total Binding: Membranes + Radioligand + Buffer B->E F Non-specific Binding: Membranes + Radioligand + Haloperidol B->F B->G C Prepare radioligand solution ([³H]-(+)-Pentazocine) C->E C->F C->G D Incubate membranes, radioligand, and test compound/control H Rapid filtration through glass fiber filters E->H F->H G->H I Wash filters to remove unbound radioligand H->I J Quantify bound radioactivity using a scintillation counter I->J K Calculate Specific Binding J->K L Plot % inhibition vs. log[Test Compound] to determine IC50 K->L M Calculate Ki using the Cheng-Prusoff equation L->M

Caption: Workflow for the S1R competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Thaw the membrane preparation on ice. Determine the protein concentration using a standard method like the Bradford assay.[6]

    • Dilute the [³H]-(+)-pentazocine in the assay buffer to a final concentration near its dissociation constant (Kd), typically 1-5 nM.[6]

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, membrane preparation (typically 100-200 µg of protein), and [³H]-(+)-pentazocine solution to the assay tubes/plate.

    • Non-specific Binding: Add assay buffer, membrane preparation, [³H]-(+)-pentazocine, and a saturating concentration of unlabeled haloperidol (10 µM).

    • Competitive Binding: Add assay buffer, membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of this compound.

  • Incubation: Incubate the reactions at 37°C for 120 minutes.[7]

  • Filtration and Washing: Rapidly filter the contents of each tube through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Determine the percentage of inhibition of specific binding for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compoundExperimental ValueCalculated Value
(+)-Pentazocine (Control)Literature ValueLiterature Value
Haloperidol (Control)Literature ValueLiterature Value

Part 2: Functional Assays - Elucidating Mechanism of Action

Once binding is established, the next crucial step is to determine the functional effect of this compound. Does it act as an agonist, antagonist, or an allosteric modulator?

Protocol 2: S1R-BiP Interaction Assay using Bioluminescence Resonance Energy Transfer (BRET)

Objective: To determine if this compound modulates the interaction between S1R and the binding immunoglobulin protein (BiP).

Principle: S1R in its inactive state is bound to the chaperone BiP.[8] Agonist binding causes the dissociation of S1R from BiP, while some antagonists can stabilize this interaction. BRET is a proximity-based assay that can measure changes in protein-protein interactions in live cells.[6] In this assay, S1R is fused to a Renilla luciferase (RLuc) donor, and BiP is fused to a yellow fluorescent protein (YFP) acceptor. If the proteins are in close proximity, the energy from RLuc will excite YFP, resulting in a BRET signal.

Signaling Pathway Diagram:

G cluster_er Endoplasmic Reticulum S1R_BiP S1R-BiP Complex (Inactive State) S1R_Free Active S1R S1R_BiP->S1R_Free Agonist Binding (e.g., (+)-Pentazocine) BiP BiP S1R_BiP->BiP Agonist Binding S1R_Free->S1R_BiP Antagonist may stabilize Downstream Cellular Effects (Ca²⁺ signaling, etc.) S1R_Free->Downstream Modulation of Client Proteins (e.g., IP3R)

Caption: S1R activation and dissociation from BiP.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with plasmids encoding S1R-RLuc and BiP-YFP.

  • Cell Plating: After 24 hours, plate the transfected cells into a white, clear-bottom 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, a known S1R agonist (e.g., (+)-pentazocine), and a known antagonist (e.g., haloperidol).

    • Add the compounds to the respective wells and incubate for a specified time.

  • BRET Measurement:

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the RLuc emission and one for the YFP emission.

  • Data Analysis:

    • Calculate the BRET ratio: (YFP emission) / (RLuc emission).

    • Normalize the BRET ratios to the vehicle-treated control.

    • A decrease in the BRET signal indicates dissociation of the S1R-BiP complex, suggesting agonistic activity. An increase or no change may suggest antagonistic or no direct effect on this interaction.[6]

Protocol 3: Calcium Mobilization Assay

Objective: To assess the effect of this compound on intracellular calcium signaling, a key downstream effect of S1R modulation.[5][8]

Principle: S1R modulates the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER, thereby influencing the release of calcium from ER stores.[8][9] This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentrations in response to compound treatment.

Step-by-Step Protocol:

  • Cell Culture and Dye Loading:

    • Culture a cell line expressing S1R (e.g., SH-SY5Y or A549 cells).[8]

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation:

    • Pre-incubate the cells with this compound or control compounds (agonist, antagonist) for a defined period.

  • Stimulation and Measurement:

    • Stimulate the cells with an IP3-generating agonist (e.g., carbachol or bradykinin) to induce calcium release from the ER.

    • Measure the fluorescence intensity over time using a fluorescence plate reader or a microscope.

  • Data Analysis:

    • Quantify the peak fluorescence intensity or the area under the curve for each condition.

    • Compare the calcium response in cells treated with this compound to the vehicle control. Potentiation of the calcium signal suggests agonist activity, while inhibition of an agonist-induced potentiation suggests antagonist activity.

Part 3: Concluding Remarks and Further Investigations

The assays outlined in this guide provide a robust framework for the initial in vitro characterization of this compound as a potential S1R ligand. Positive results from these assays would warrant further investigation, including:

  • Selectivity Profiling: Assessing the binding affinity of the compound for other receptors, such as the sigma-2 receptor and various GPCRs, to determine its selectivity.

  • Downstream Signaling Pathway Analysis: Investigating the modulation of other S1R-regulated pathways, such as ERK phosphorylation or BDNF secretion, using techniques like Western blotting or ELISA.[10]

  • In Vivo Studies: If in vitro data is promising, progressing to in vivo models to evaluate the compound's pharmacokinetic properties and efficacy in disease models related to S1R dysfunction.

By following these detailed protocols, researchers can systematically and rigorously evaluate the potential of this compound as a novel modulator of the Sigma-1 Receptor, contributing valuable data to the field of neurotherapeutics and drug discovery.

References

Application Notes and Protocols for the Investigation of 2-Benzyl-2,7-diazaspiro[4.5]decane in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Potential of Spirocyclic Scaffolds in Cellular Research

Spirocyclic systems, characterized by two rings connected through a single common atom, have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure offers several advantages over traditional flat, aromatic molecules, including improved physicochemical and pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] This conformational restriction can lead to optimized orientation for binding to biological targets, potentially increasing efficacy and selectivity.[1] The spiro[4.5]decane framework, in particular, is present in a variety of compounds investigated for therapeutic applications, including anticonvulsant activity and as components of novel cancer therapies.[1][2][3]

While specific biological data for 2-Benzyl-2,7-diazaspiro[4.5]decane is not extensively documented in publicly available literature, research on analogous structures provides a strong rationale for its investigation in various cell-based assays. For instance, derivatives of the closely related 2,8-diazaspiro[4.5]decane have been utilized as linkers in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target proteins in cancer cell lines.[2][4] Additionally, other spiro[4.5]decane derivatives have been evaluated for their potential in treating neurological disorders.[1][3]

These application notes provide a comprehensive guide for researchers and drug development professionals to explore the cellular effects of this compound. The following protocols are designed as a starting point for investigating its biological activity, offering a framework for determining its cytotoxic profile, and assessing its potential mechanisms of action in various cell lines.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture experiments.

PropertyValueSource
Molecular FormulaC₁₅H₂₂N₂[5][6]
Molecular Weight230.35 g/mol [5][6]
StorageRoom temperature, dry[7]

Reconstitution of the Compound:

For cell culture applications, it is recommended to prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-100 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for treating cells. It is critical to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO).

Experimental Workflow for a Novel Compound

The investigation of a novel compound like this compound in cell culture should follow a logical progression from determining its cytotoxic effects to elucidating its mechanism of action.

experimental_workflow cluster_prep Preparation cluster_prelim Preliminary Assessment cluster_mechanistic Mechanistic Studies prep_compound Prepare Stock Solution (e.g., in DMSO) cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) prep_compound->cytotoxicity prep_cells Culture and Seed Cells prep_cells->cytotoxicity dose_response Determine IC50 cytotoxicity->dose_response cell_cycle Cell Cycle Analysis (Flow Cytometry) dose_response->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI) dose_response->apoptosis protein_exp Protein Expression (Western Blot) dose_response->protein_exp gene_exp Gene Expression (qPCR/RNA-seq) dose_response->gene_exp

Figure 1. A generalized experimental workflow for characterizing the biological activity of this compound in cell culture.

Protocols

The following are detailed protocols for the initial assessment of this compound in a cell culture setting. These should be adapted based on the specific cell line and experimental goals.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on a chosen cell line. This will help establish a working concentration range for subsequent experiments.

Materials:

  • This compound

  • Selected adherent cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for investigating the effect of this compound on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Cold 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways for Investigation

Based on the activities of related spirocyclic compounds, this compound could potentially modulate various cellular signaling pathways. The diagram below illustrates a hypothetical mechanism where the compound could induce cell cycle arrest and apoptosis.

signaling_pathway cluster_pathways Downstream Effects compound 2-Benzyl-2,7-diazaspiro [4.5]decane target Putative Cellular Target (e.g., Kinase, E3 Ligase) compound->target Interaction cdk_cyclin CDK/Cyclin Complexes target->cdk_cyclin Inhibition p53 p53 Activation target->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) cdk_cyclin->cell_cycle_arrest bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) p53->bcl2_family p53->cell_cycle_arrest caspases Caspase Cascade Activation bcl2_family->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2. A hypothetical signaling pathway illustrating how this compound might exert its effects, leading to cell cycle arrest and apoptosis.

Concluding Remarks

The spiro[4.5]decane scaffold represents a promising area of chemical space for the development of novel bioactive compounds. While direct evidence for the cellular effects of this compound is currently limited, the protocols and conceptual frameworks provided here offer a solid foundation for its systematic investigation. Researchers are encouraged to adapt and expand upon these methodologies to explore the full potential of this and related compounds in their specific areas of interest.

References

dopamine D2 receptor binding assay protocol with 2-Benzyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Characterization of 2-Benzyl-2,7-diazaspiro[4.5]decane Binding to the Human Dopamine D2 Receptor Using a Radioligand Competition Assay

For: Researchers, scientists, and drug development professionals.

Abstract

The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) critically involved in numerous physiological processes within the central nervous system, making it a primary target for therapeutics aimed at treating neuropsychiatric disorders like schizophrenia and Parkinson's disease.[1][2][3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a novel compound, this compound, for the human dopamine D2 receptor. The protocol outlines the preparation of cell membranes expressing the D2R, the execution of the binding assay using [³H]-Spiperone as the radioligand, and the subsequent data analysis to determine the inhibition constant (Ki) of the test compound. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of D2 Receptor Ligand Binding

The dopamine D2 receptor is a key modulator of motor function, motivation, and cognition.[2][4] Dysregulation of D2R signaling is implicated in various neurological and psychiatric conditions.[1][3] Consequently, the development of novel ligands with specific affinities for the D2R is a major focus in drug discovery.[5] Radioligand binding assays are a cornerstone of receptor pharmacology, offering a powerful and quantitative method to study the interaction between a ligand and its receptor.[6][7][8]

This application note details a competitive binding assay, a fundamental technique used to determine the relative affinity (Ki) of an unlabeled test compound (in this case, this compound) by measuring its ability to displace a known radiolabeled ligand from the receptor.[9] We will use [³H]-Spiperone, a well-characterized D2 receptor antagonist, as the radioligand.[10]

Principle of the Assay

The assay is based on the principle of competition between the radiolabeled ligand ([³H]-Spiperone) and the unlabeled test compound (this compound) for a finite number of D2 receptors in a membrane preparation. By incubating a fixed concentration of the radioligand and receptors with increasing concentrations of the test compound, a competition curve is generated. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value is then used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

Materials and Reagents

Biological Materials
  • Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor (long isoform).

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 250 µg/mL).

Chemicals and Reagents
  • Radioligand: [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Displacer (for Non-Specific Binding): Haloperidol or unlabeled Spiperone.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 at 4°C.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Protease Inhibitor Cocktail.

  • BCA Protein Assay Kit.

  • Liquid Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Polyethyleneimine (PEI) 0.5% (w/v) solution.

Equipment
  • Cell culture incubator (37°C, 5% CO₂).

  • Centrifuges (low-speed for cells, high-speed refrigerated for membranes).

  • Dounce homogenizer or sonicator.

  • 96-well microplates.

  • Filtration manifold.

  • Liquid Scintillation Counter.

  • pH meter.

  • Vortex mixer.

  • Pipettes and tips.

Detailed Experimental Protocols

Protocol 1: Preparation of Cell Membranes Expressing D2 Receptors

Causality: Using isolated membranes rather than whole cells is a common practice that can reduce non-specific binding and variability, although it may lead to some receptor loss during preparation.[7][11] This protocol aims to enrich the fraction of the cell lysate that contains the plasma membrane where the D2 receptors are located.[12][13]

  • Cell Culture: Grow HEK293-D2R cells to ~90% confluency in T175 flasks.

  • Harvesting: Aspirate the media and wash the cells twice with ice-cold PBS. Scrape the cells into ice-cold PBS and transfer to a 50 mL conical tube.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant and resuspend the cell pellet in 10 mL of ice-cold Membrane Preparation Buffer containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or sonication on ice. The goal is to lyse the cells without disrupting the membrane integrity excessively.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer. Repeat the high-speed centrifugation step.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in Assay Buffer.

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a BCA protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Experimental Workflow: Membrane Preparation

G cluster_0 Cell Culture & Harvesting cluster_1 Lysis & Homogenization cluster_2 Membrane Isolation cluster_3 Final Steps A Grow HEK293-D2R Cells B Wash with PBS A->B C Scrape and Collect Cells B->C D Pellet Cells (1,000 x g) C->D E Resuspend in Lysis Buffer D->E F Homogenize E->F G Centrifuge (1,000 x g) Pellet Nuclei F->G H Collect Supernatant G->H I Centrifuge (40,000 x g) Pellet Membranes H->I J Wash Pellet I->J K Resuspend in Assay Buffer J->K L Quantify Protein (BCA) K->L M Aliquot & Store at -80°C L->M

Caption: Workflow for D2R-expressing cell membrane preparation.

Protocol 2: Competitive Radioligand Binding Assay

Causality: This protocol is designed to measure the specific binding of the radioligand, which is the difference between total binding and non-specific binding.[14] Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (displacer) that saturates the target receptors, ensuring that any remaining radioligand binding is to non-receptor sites.[15][16] Pre-treating filters with PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fiber filters.

  • Filter Preparation: Soak the glass fiber filters in 0.5% PEI for at least 1 hour before use to minimize non-specific binding of the radioligand to the filters.

  • Assay Plate Setup: Prepare a 96-well plate with the following additions in triplicate for each concentration of the test compound:

    • Total Binding (TB): 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol (or another suitable D2 antagonist) in Assay Buffer.

    • Test Compound: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) in Assay Buffer.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone in Assay Buffer to all wells. The final concentration should be at or near its Kd for the D2 receptor (typically 0.1-0.3 nM). Expert Tip: Using a radioligand concentration close to its Kd provides the best sensitivity for competition assays.[17]

  • Initiate Reaction: Add 100 µL of the D2R membrane preparation (diluted in Assay Buffer to a final concentration of 10-20 µg of protein per well) to all wells to start the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium. Note: The optimal incubation time should be determined in preliminary kinetic experiments.

  • Termination and Filtration: Rapidly terminate the reaction by harvesting the contents of each well onto the pre-soaked glass fiber filters using a cell harvester/filtration manifold. Wash each filter rapidly 3 times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark. Count the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation

Calculation of Specific Binding

First, convert the raw CPM data to Disintegrations Per Minute (DPM) if the scintillation counter's efficiency is known. Then, calculate the specific binding:

Specific Binding (DPM) = Total Binding (DPM) - Non-Specific Binding (DPM)

IC50 Determination
  • For each concentration of this compound, calculate the percentage of specific binding: % Specific Binding = (Binding in presence of test compound - NSB) / (TB - NSB) x 100

  • Plot the % Specific Binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Ki Calculation using the Cheng-Prusoff Equation

The IC50 is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand ([³H]-Spiperone) used in the assay.

  • Kd is the dissociation constant of the radioligand for the D2 receptor. This must be determined independently via a saturation binding experiment.

Data Analysis Workflow

G A Raw Data (CPM) - Total Binding - Non-Specific Binding - Competition Points B Calculate Specific Binding (Total - NSB) A->B C Calculate % Inhibition for each [Test Compound] B->C D Plot % Inhibition vs. log[Test Compound] C->D E Non-linear Regression (Sigmoidal Dose-Response) D->E F Determine IC50 E->F H Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) F->H G Input Kd of Radioligand and [Radioligand] G->H I Final Ki Value for Test Compound H->I

Caption: Data analysis pipeline for determining the Ki value.

Advanced Analysis: Scatchard and Hill Plots
  • Scatchard Plot: A Scatchard plot can be generated from saturation binding data (not competition data) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) of the radioligand.[18][19] It is a graphical method that plots the ratio of bound to free radioligand against the concentration of bound radioligand.[20] While less common now due to direct fitting by software, a linear Scatchard plot suggests a single population of non-interacting binding sites.[18] Curvilinear plots can indicate multiple binding sites or cooperative binding.[21][22]

  • Hill Plot: The Hill coefficient (nH), derived from the competition curve, provides insights into the cooperativity of binding.[23][24]

    • nH = 1: Indicates non-cooperative binding, where the test compound binds to a single site.

    • nH > 1: Suggests positive cooperativity.[24][25]

    • nH < 1: Suggests negative cooperativity or the presence of multiple binding sites with different affinities.[24][26]

Hypothetical Data Summary
CompoundIC50 (nM)Hill Slope (nH)Ki (nM)
This compound 1500.9875
Haloperidol (Control) 2.51.011.25

Assay Conditions: [³H]-Spiperone = 0.2 nM (Kd = 0.2 nM)

Trustworthiness: Troubleshooting & Validation

A robust assay is a self-validating one. Below are common issues and solutions.

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand is too hydrophobic; Insufficient filter washing; Filters not pre-treated.Include BSA (0.1%) in the assay buffer; Increase the number or volume of washes; Ensure filters are adequately soaked in PEI.[27]
Low Signal (Low Total Binding Counts) Insufficient receptor concentration (low Bmax); Inactive radioligand; Low counter efficiency.Increase the amount of membrane protein per well; Use a fresh batch of radioligand; Check scintillation counter settings and cocktail.
Poor Reproducibility (High Triplicate Variability) Inconsistent pipetting; Incomplete mixing; Inefficient filtration/washing.Calibrate pipettes; Ensure thorough mixing after each addition; Ensure a consistent and rapid filtration and washing process for all wells.
Shallow Competition Curve (Hill Slope < 0.7) Multiple binding sites with different affinities; Complex binding kinetics.Consider more advanced binding models for data fitting; The compound may have complex pharmacology.

References

Application Notes & Protocols: A Guide to In Vivo Evaluation of 2-Benzyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Preclinical Pharmacology

Introduction: Contextualizing 2-Benzyl-2,7-diazaspiro[4.5]decane

The 2,7-diazaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional conformation provides a unique framework for orienting pharmacophoric elements, which can lead to enhanced potency and selectivity for biological targets.[1] Derivatives of this and similar diazaspiro scaffolds have demonstrated a wide range of biological activities, including potent inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases and modulation of Janus kinases (JAK/TYK)[2][3][4].

Crucially, many spirocyclic compounds, including those with diazaspiro cores, have been developed as ligands for central nervous system (CNS) targets, particularly sigma receptors (σR)[5]. Sigma receptors are implicated in a variety of neurobiological processes and are considered therapeutic targets for neuropsychiatric conditions such as anxiety, depression, and psychosis.[6] The presence of a benzyl group on the this compound molecule further suggests potential interactions with aromatic-binding pockets within CNS receptors.[7]

This guide provides a strategic framework and detailed protocols for the initial in vivo characterization of this compound. The workflow is designed to first establish a foundational safety and pharmacokinetic profile before proceeding to validated behavioral models to probe for potential anxiolytic and antidepressant-like activities.

Section 1: Foundational In Vivo Assessment

Rationale: Before investigating efficacy in disease models, it is imperative to understand the compound's basic safety, tolerability, and pharmacokinetic profile.[8][9] These foundational studies are essential for selecting an appropriate dose range and administration route for subsequent, more complex behavioral experiments. They also help to identify potential confounding factors, such as sedation or hyperactivity, that could interfere with the interpretation of efficacy data.[10]

Workflow for Foundational Assessment

start Start: Compound Synthesized pk_pd Phase 1: Foundational Studies start->pk_pd acute_tox Protocol 1.1: Acute Toxicity & Tolerability pk_pd->acute_tox Safety First pk_profile Protocol 1.2: Pharmacokinetic (PK) Profiling acute_tox->pk_profile Informed Dosing locomotor Protocol 1.3: General Locomotor Activity pk_profile->locomotor Confounding Factors decision Data Analysis: Determine MTD & Dose Range for Efficacy Studies locomotor->decision efficacy Proceed to Efficacy Models decision->efficacy

Caption: High-level workflow for the initial in vivo evaluation of a novel compound.

Protocol 1.1: Acute Toxicity and Tolerability

Principle and Rationale: This study aims to determine the maximum tolerated dose (MTD) and identify potential acute toxic effects of this compound. The data are critical for establishing a safe dose range for all subsequent in vivo experiments, as mandated by regulatory guidelines for preclinical research.[8]

  • Materials:

    • This compound

    • Vehicle (e.g., saline with 5% DMSO and 5% Tween® 80; vehicle must be determined based on compound solubility)

    • Male and female C57BL/6 mice (8-10 weeks old)

    • Standard laboratory equipment (syringes, scales, observation cages)

  • Procedure:

    • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

    • Group Allocation: Randomly assign animals to groups (n=3-5 per sex per dose group), including a vehicle control group.

    • Dose Preparation: Prepare a series of escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg) in the selected vehicle.

    • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., intraperitoneal (i.p.), oral (p.o.)).

    • Observation: Continuously observe animals for the first 4 hours post-dosing, and then at regular intervals for up to 14 days. Record clinical signs of toxicity (e.g., changes in posture, respiration, convulsions, lethargy) and any mortality.

    • Body Weight: Record body weight just before dosing and daily thereafter for 14 days.

  • Data Analysis:

    • Determine the MTD, defined as the highest dose that does not cause mortality or serious signs of toxicity.

    • Document all observed clinical signs and their dose-dependency.

    • Analyze body weight changes over time compared to the vehicle control group.

Parameter Description Example Data Point
LD₅₀ (Median Lethal Dose) Dose causing mortality in 50% of animals.> 100 mg/kg (if no deaths at highest dose)
MTD (Maximum Tolerated Dose) Highest dose with no significant adverse effects.30 mg/kg
Observed Toxicities Clinical signs noted at supra-MTD doses.Sedation, ataxia at 100 mg/kg
Protocol 1.2: Pharmacokinetic (PK) Profiling

Principle and Rationale: This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Understanding its half-life (t½), peak concentration (Cmax), and time to peak concentration (Tmax) is essential for designing efficacy studies with appropriate dosing intervals and time points for behavioral testing.[9][11]

  • Materials:

    • Compound and vehicle

    • Male Sprague-Dawley rats (250-300g)

    • Blood collection supplies (e.g., EDTA tubes)

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Administer a single dose of this compound (e.g., 10 mg/kg, i.p. or p.o.) to a cohort of rats (n=3-4 per time point).

    • Collect blood samples at predefined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein.

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Calculate key PK parameters using non-compartmental analysis software.

PK Parameter Description Significance for Behavioral Studies
Tmax Time to reach maximum plasma concentration.Indicates optimal time to begin behavioral testing post-dosing.
Cmax Maximum observed plasma concentration.Relates dose to systemic exposure.
t½ (Half-life) Time for plasma concentration to decrease by half.Informs dosing frequency for chronic studies.
AUC (Area Under the Curve) Total drug exposure over time.Key measure of bioavailability.
Protocol 1.3: General Locomotor Activity (Open Field Test)

Principle and Rationale: The Open Field Test (OFT) assesses general exploratory behavior and locomotor activity.[12] It is crucial to run this test to ensure that the doses selected for efficacy studies do not produce sedative or hyperactive effects that would confound the results of more specific behavioral assays like the Elevated Plus Maze or Forced Swim Test.[13]

  • Materials:

    • Open field arena (e.g., 40x40x40 cm), typically made of non-reflective material.

    • Video tracking software.

    • Compound, vehicle, and C57BL/6 mice.

  • Procedure:

    • Dosing: Administer vehicle or selected doses of the compound (e.g., 1, 10, 30 mg/kg) to different groups of mice (n=8-12 per group). Dosing should occur at a time pre-determined by the PK study (e.g., 30 minutes before the test).

    • Habituation: Habituate the testing room with the mice for at least 30 minutes before the trial.

    • Trial: Gently place each mouse in the center of the open field arena and allow it to explore freely for 10-15 minutes.

    • Recording: Record the session using an overhead camera connected to tracking software.

    • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

  • Data Analysis:

    • Total Distance Traveled: A primary measure of overall locomotor activity.

    • Time Spent in Center vs. Periphery: Can provide a preliminary indication of anxiety-like behavior (thigmotaxis).

    • Rearing Frequency: A measure of exploratory behavior.

    • Compare data from compound-treated groups to the vehicle control using an appropriate statistical test (e.g., ANOVA).

Section 2: Efficacy Models for CNS Activity

Rationale: Based on the pharmacology of related diazaspiro compounds, a primary hypothesis is that this compound may possess anxiolytic or antidepressant properties.[5][6] The following protocols describe validated and widely used rodent models to test these hypotheses.[12][13][14]

Protocol 2.1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Principle and Rationale: The EPM is a gold-standard test for screening potential anxiolytic agents.[14] The model is based on the conflict between a rodent's tendency to explore a novel environment and its innate fear of open, elevated spaces. Anxiolytic compounds, like diazepam, typically increase the proportion of time spent and entries made into the open arms.[14]

start Mouse placed in center zone decision Behavioral Choice start->decision open_arm Enter Open Arm decision->open_arm Exploration > Fear closed_arm Enter Closed Arm decision->closed_arm Fear > Exploration anxiolytic Interpretation: Reduced Anxiety open_arm->anxiolytic anxiogenic Interpretation: Normal/High Anxiety closed_arm->anxiogenic

Caption: Decision logic in the Elevated Plus Maze test for anxiety.

  • Materials:

    • Elevated plus-maze apparatus (two open arms, two closed arms).

    • Video tracking system.

    • Compound, vehicle, positive control (e.g., Diazepam 1-2 mg/kg), and mice.

  • Procedure:

    • Dosing: Pre-treat groups of mice (n=10-15 per group) with vehicle, positive control, or various doses of the test compound at the appropriate time before the test (determined from PK data).

    • Trial: Place a mouse at the junction of the four arms (the center zone), facing an open arm.

    • Recording: Allow the mouse to explore the maze for 5 minutes, recording its behavior with an overhead camera and tracking software.

    • Cleaning: Clean the maze thoroughly between animals.

  • Data Analysis:

    • Primary Measures:

      • Percentage of time spent in the open arms: (Time in Open / Total Time) * 100.

      • Percentage of entries into the open arms: (Entries to Open / Total Entries) * 100.

    • Locomotor Control: Total arm entries are used to confirm that any observed effects are not due to changes in general activity.

    • Anxiolytic activity is indicated by a significant increase in the primary measures compared to the vehicle group.

Protocol 2.2: Forced Swim Test (FST) for Antidepressant-Like Activity

Principle and Rationale: The FST is a widely used screening tool for antidepressant drugs.[15] The test is based on the principle of "behavioral despair"; when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[13] Treatment with clinically effective antidepressants reduces the duration of this immobility, increasing active, escape-oriented behaviors (swimming, climbing).[12]

  • Materials:

    • Glass cylinders (e.g., 25 cm high, 15 cm diameter).

    • Water (23-25°C), filled to a depth where the mouse cannot touch the bottom.

    • Video camera for recording.

    • Compound, vehicle, positive control (e.g., Fluoxetine 20 mg/kg), and mice.

  • Procedure:

    • Dosing: Pre-treat groups of mice (n=10-15 per group) as described previously. A chronic dosing paradigm (e.g., once daily for 7-14 days) can also be used for greater predictive validity.

    • Trial: Gently place each mouse into the cylinder of water for a 6-minute session.

    • Scoring: Score the behavior during the final 4 minutes of the test. An observer, blind to the treatment conditions, should score the duration of immobility (floating with only minor movements to maintain balance).

    • Post-Trial Care: After the test, remove the mice, dry them thoroughly, and return them to a clean, warm cage.

  • Data Analysis:

    • The primary outcome measure is the total duration of immobility.

    • A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests antidepressant-like activity.

Behavioral Model Primary Endpoint Interpretation of Positive Result Positive Control
Elevated Plus Maze % Time in Open ArmsAnxiolytic-like effectDiazepam
Marble Burying Test Number of Marbles BuriedAnxiolytic/Anti-compulsive effectDiazepam / Fluoxetine
Forced Swim Test Duration of ImmobilityAntidepressant-like effectFluoxetine / Imipramine
Tail Suspension Test Duration of ImmobilityAntidepressant-like effectFluoxetine / Imipramine

Section 3: Ethical Considerations in Animal Research

All in vivo research must be conducted with the highest commitment to animal welfare. Experiments should be designed according to the "3Rs" principle: Replace, Reduce, and Refine .[16]

  • Replace: Use non-animal methods (e.g., in vitro assays, computational modeling) whenever possible to answer scientific questions.[16]

  • Reduce: Use the minimum number of animals necessary to obtain statistically significant and scientifically valid results. This involves careful study design and power analysis.[16]

  • Refine: Minimize any potential pain, suffering, or distress experienced by the animals. This includes using appropriate anesthetics and analgesics, providing proper housing and care, and choosing the most humane endpoints.[16]

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board before commencement.

References

Application Notes & Protocols for the Development of PROTACs Featuring a 2,7-Diazaspiro[4.5]decane Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, utilizing the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4][5][6][7] The linker is not merely a spacer but a critical determinant of PROTAC efficacy, profoundly influencing the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase).[8][9][10] This guide provides an in-depth exploration of PROTACs constructed with a 2,7-diazaspiro[4.5]decane linker, a rigid and three-dimensionally defined scaffold. We posit that the constrained conformational flexibility of this spirocyclic system can pre-organize the PROTAC molecule into a bioactive conformation, thereby reducing the entropic penalty of ternary complex formation and enhancing degradation potency. This document details the rationale, synthesis protocols, and comprehensive validation assays for developing next-generation degraders using this advanced linker technology.

Introduction: The Central Role of the Linker in PROTAC Efficacy

The catalytic mechanism of a PROTAC hinges on its ability to induce proximity between a POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[6] While the warhead and E3 ligand provide the necessary binding interactions, the linker orchestrates the spatial arrangement of this tripartite assembly. Traditional linkers, often composed of flexible polyethylene glycol (PEG) or alkyl chains, grant significant conformational freedom.[11][] However, this flexibility can be a double-edged sword, permitting non-productive binding modes and incurring an entropic cost upon formation of the ordered ternary complex.

Recent advances have focused on more complex, rigid linker designs to improve PROTAC activity and fine-tune pharmacokinetic properties.[11][13] The 2,7-diazaspiro[4.5]decane scaffold has emerged as a particularly promising motif.[14][15]

Key Advantages of the 2,7-Diazaspiro[4.5]decane Linker:

  • Conformational Rigidity: The spirocyclic core minimizes rotational freedom, which can pre-organize the attached ligands into a conformation favorable for ternary complex formation.[] This can lead to improved binding cooperativity and higher degradation potency.

  • Precise Vectorial Control: The distinct axial and equatorial positions on the piperidine ring and the secondary amine of the pyrrolidine ring provide well-defined, three-dimensional exit vectors. This allows for precise control over the relative orientation of the POI and E3 ligase.

  • Improved Physicochemical Properties: The introduction of this scaffold can enhance aqueous solubility and modulate other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, potentially leading to compounds with better drug-like characteristics, including oral bioavailability.[13][14]

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC (2,7-Diazaspiro Linker) POI->PROTAC Warhead binding Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3 Ligand binding Ub Ubiquitin E3_Ligase->Ub recruits Ub->POI Ubiquitination (Poly-Ub chain) Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of Action for a PROTAC.

Application Note: Design and Synthesis Strategy

The synthesis of a PROTAC is a multi-step process that requires careful planning. The 2,7-diazaspiro[4.5]decane core serves as a central scaffold onto which the POI-binding warhead and the E3 ligase ligand are sequentially attached. Commercially available building blocks, such as 8-Boc-2,8-diazaspiro[4.5]decane, provide a convenient starting point.[16][17][18]

Synthesis_Workflow Start Start: 8-Boc-2,8-diazaspiro [4.5]decane Step1 Step 1: Couple POI Ligand (with -COOH) Start->Step1 Intermediate1 Intermediate 1: Boc-Spiro-POI Step1->Intermediate1 Step2 Step 2: Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Intermediate 2: H-Spiro-POI Step2->Intermediate2 Step3 Step 3: Couple E3 Ligand (with -COOH) Intermediate2->Step3 Final Final PROTAC: E3-Spiro-POI Step3->Final Purify Purification & Characterization Final->Purify

Figure 2: General synthetic workflow for a diazaspiro-PROTAC.
Protocol 1: General Synthesis via Sequential Amide Coupling

This protocol describes a general method for synthesizing a PROTAC using 8-Boc-2,8-diazaspiro[4.5]decane, a POI ligand containing a carboxylic acid, and an E3 ligase ligand (e.g., a pomalidomide analog) also functionalized with a carboxylic acid.

Materials and Reagents:

  • 8-Boc-2,8-diazaspiro[4.5]decane[16][17]

  • POI-ligand-COOH (1.0 eq)

  • E3-ligand-COOH (1.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Dimethylformamide (DMF)

  • Reverse-phase preparative HPLC system

  • LC-MS and NMR for characterization

Procedure:

  • Step 1: Coupling of POI Ligand a. Dissolve POI-ligand-COOH (1.0 eq) in DMF. b. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid. c. Add a solution of 8-Boc-2,8-diazaspiro[4.5]decane (1.1 eq) in DMF to the activated mixture. d. Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS. e. Upon completion, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate). f. Purify the crude product (Intermediate 1) via flash column chromatography.

  • Step 2: Boc Deprotection a. Dissolve the purified Intermediate 1 in DCM. b. Add TFA (20-30% v/v) and stir at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting crude amine salt (Intermediate 2) is often used directly in the next step.

  • Step 3: Coupling of E3 Ligase Ligand a. Dissolve E3-ligand-COOH (1.2 eq) in DMF. b. Add HATU (1.3 eq) and DIPEA (4.0 eq). Stir for 15 minutes at room temperature. c. Add a solution of crude Intermediate 2 in DMF to the activated E3 ligand mixture. d. Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Step 4: Purification and Characterization a. Upon completion, filter the reaction mixture and directly purify the crude product by reverse-phase preparative HPLC. b. Collect and lyophilize the fractions containing the pure PROTAC. c. Confirm the identity and purity (>95%) of the final product by analytical LC-MS and NMR spectroscopy.[19]

Application Note: Biochemical and Cellular Validation

A rigorous and stepwise validation process is essential to confirm the mechanism of action and efficacy of a newly synthesized PROTAC.[20] The workflow progresses from biochemical confirmation of ternary complex formation to the quantification of protein degradation and its downstream functional consequences in a cellular context.

Validation_Workflow Start Synthesized PROTAC Assay1 Biochemical Assay: Ternary Complex Formation (e.g., TR-FRET, SPR) Start->Assay1 Confirm Binding Assay2 Biochemical Assay: In Vitro Ubiquitination Assay1->Assay2 Confirm Catalysis Assay3 Cell-Based Assay: Target Degradation (Western Blot) Assay2->Assay3 Confirm Cellular Activity Assay4 Cell-Based Assay: Selectivity Profiling (Proteomics) Assay3->Assay4 Assess Specificity Assay5 Functional Assay: Phenotypic Response (e.g., Cell Viability) Assay3->Assay5 Link to Phenotype Result Validated PROTAC Assay4->Result Assay5->Result

Figure 3: A stepwise experimental workflow for PROTAC validation.
Protocol 2: Assessment of Ternary Complex Formation by TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the POI-PROTAC-E3 ligase complex.[21][22]

Principle: A fluorescent donor (e.g., Terbium-labeled anti-His antibody binding a His-tagged POI) and a fluorescent acceptor (e.g., fluorescently-labeled E3 ligase) are used. When the PROTAC brings the POI and E3 ligase into close proximity (<10 nm), energy transfer occurs from the excited donor to the acceptor, generating a quantifiable signal.

Procedure:

  • Reconstitute purified His-tagged POI, E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and anti-His-Tb antibody in assay buffer.

  • Prepare a serial dilution of the PROTAC in DMSO.

  • In a 384-well assay plate, add the POI, E3 ligase, and antibody mixture.

  • Add the PROTAC dilutions to the wells. Include no-PROTAC and no-protein controls.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emissions at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot against PROTAC concentration. A characteristic "hook effect" or bell-shaped curve is often observed, indicating ternary complex formation and subsequent dissociation at high PROTAC concentrations due to binary complex formation.[23]

Protocol 3: Quantification of Target Protein Degradation by Western Blot

Western blotting is the gold-standard method to directly measure the reduction in cellular POI levels following PROTAC treatment.[19][24]

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treat the cells with the varying concentrations of the PROTAC or vehicle and incubate for a desired time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.

  • Western Blotting: a. Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. e. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. f. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading. g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the log of PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[9][25]

Comparative Data: The Impact of Linker Rigidity

To illustrate the potential benefits of the 2,7-diazaspiro[4.5]decane linker, the following table presents hypothetical data comparing its performance against a PROTAC with a conventional flexible PEG linker targeting the same POI.

Table 1: Comparison of PROTAC Performance with Different Linkers

PROTAC ID Linker Type Linker Length (atoms) Ternary Complex Cooperativity (α) DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-PEG Flexible (PEG4) 15 5 55 90%
PROTAC-DS Rigid (2,7-Diazaspiro) 14 25 8 >95%

Data are hypothetical and for illustrative purposes only.

The data suggest that the rigid diazaspiro linker (PROTAC-DS) facilitates more favorable ternary complex formation (higher cooperativity), leading to significantly improved degradation potency (lower DC₅₀) and efficacy (higher Dₘₐₓ) compared to its flexible counterpart.

Conclusion

The 2,7-diazaspiro[4.5]decane scaffold represents a valuable and powerful tool in the rational design of next-generation PROTACs. Its inherent rigidity and well-defined three-dimensional structure offer a distinct advantage over traditional flexible linkers by enabling precise control over the geometry of the ternary complex. This can translate into enhanced degradation potency, efficacy, and improved drug-like properties. The protocols and validation strategies outlined in this guide provide researchers with a comprehensive framework for the successful development and characterization of potent and selective protein degraders utilizing this advanced linker technology.

References

The Spirocyclic Scaffold in Focus: Application Notes for 2-Benzyl-2,7-diazaspiro[4.5]decane in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and neuroscience drug discovery, the quest for novel molecular architectures that offer enhanced target selectivity and improved pharmacokinetic profiles is relentless. Spirocyclic systems, characterized by their rigid, three-dimensional structures, have emerged as "privileged scaffolds."[1][2] This structural rigidity minimizes conformational flexibility, enabling a more precise orientation of pharmacophoric groups for optimal interaction with biological targets.[1][2] The 2-Benzyl-2,7-diazaspiro[4.5]decane core, a prominent member of this class, represents a significant starting point for the development of potent and selective modulators of key central nervous system (CNS) targets.

While direct and extensive research on this compound itself is emerging, a substantial body of evidence from closely related analogs provides a strong rationale for its investigation in several key areas of neuroscience. This guide will synthesize the current understanding of the broader diazaspiro[4.5]decane class to provide detailed application notes and protocols for researchers exploring the potential of this compound and its derivatives. The benzyl group can serve as a crucial component of the pharmacophore, engaging in binding interactions such as pi-stacking, or as a protecting group to allow for selective chemical modifications at the other nitrogen atom.[3]

Primary Applications in Neuroscience Research

Based on the pharmacological profile of analogous compounds, the primary applications for this compound in neuroscience are projected to be:

  • Modulation of Sigma Receptors: The diazaspiro[3.5]nonane and related spirocyclic cores have yielded high-affinity ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[4] These receptors are implicated in a wide array of neurological functions and disease states, including neuropathic pain, neurodegenerative disorders, and psychiatric conditions.

  • Anticonvulsant Activity: Derivatives of N-benzyl-2-azaspiro[4.5]decane-1,3-dione have demonstrated notable anticonvulsant effects in preclinical models of epilepsy.[5][6]

  • Dopamine D3 Receptor Antagonism: The diazaspiro alkane core is a key structural element in the synthesis of potent and highly selective antagonists for the dopamine D3 receptor, a target of significant interest for treating schizophrenia, addiction, and other neuropsychiatric disorders.[7]

Experimental Protocols and Methodologies

Protocol 1: Characterization of Sigma Receptor Binding Affinity

Rationale: To determine the binding affinity and selectivity of this compound for σ₁ and σ₂ receptors, competitive radioligand binding assays are the gold standard. This protocol is adapted from established methodologies for novel spirocyclic ligands.[4][8]

Materials:

  • Test Compound: this compound

  • Radioligands:

    • For σ₁: --INVALID-LINK---pentazocine

    • For σ₂: [³H]di-o-tolylguanidine ([³H]DTG) in the presence of (+)-pentazocine to saturate σ₁ sites.

  • Membrane Preparations: Guinea pig brain membranes (for σ₁) and rat liver membranes (for σ₂).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Scintillation Cocktail and Counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen guinea pig brain or rat liver tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane preparation

    • 50 µL of radioligand at a concentration near its Kd value.

    • 50 µL of varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding wells, add 50 µL of haloperidol.

    • For total binding wells, add 50 µL of buffer.

  • Incubation: Incubate the plates at 37°C for 120 minutes.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution containing a blocking agent like polyethylenimine. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compoundσ₁ Receptor Affinity (Kᵢ, nM)σ₂ Receptor Affinity (Kᵢ, nM)Selectivity (σ₂/σ₁)
Analog 4b[4]2.72710
Analog 5b[4]131027.8
This compoundTo be determinedTo be determinedTo be determined
Protocol 2: Evaluation of Anticonvulsant Activity

Rationale: To assess the potential of this compound in preventing seizures, the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMET) tests are standard preclinical models.[5][6] These tests help identify compounds that can prevent the spread of seizures or raise the seizure threshold, respectively.

Materials:

  • Test Compound: this compound

  • Vehicle (e.g., saline, DMSO, or a suitable solvent)

  • Male mice or rats

  • Electroshock apparatus

  • Pentylenetetrazole (PTZ) solution

  • Rotarod apparatus for neurotoxicity assessment

Procedure:

  • Animal Preparation and Dosing: Acclimate the animals to the laboratory conditions. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle alone.

  • Maximal Electroshock (MES) Test:

    • At the time of peak effect of the compound (determined in preliminary studies, typically 30-60 minutes post-i.p. injection), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or auricular electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Subcutaneous Pentylenetetrazole (scMET) Test:

    • At the time of peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in at least 97% of control animals (e.g., 85 mg/kg in mice).

    • Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

  • Neurotoxicity (Rotarod Test):

    • To assess for motor impairment, place the animals on a rotating rod (e.g., 6 rpm). Animals that fall off the rod three times within a 60-second period are considered to have failed the test.

  • Data Analysis: Determine the median effective dose (ED₅₀) for protection in the MES and scMET tests, and the median toxic dose (TD₅₀) from the rotarod test. The protective index (PI) is calculated as TD₅₀/ED₅₀. A higher PI indicates a better safety profile.

Data Presentation:

CompoundMES ED₅₀ (mg/kg)scMET ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
Analog 1j[5]> 30076.27> 300> 3.9
This compoundTo be determinedTo be determinedTo be determinedTo be determined

Visualization of Concepts

Signaling Pathway and Target Interaction

G cluster_0 Potential CNS Targets cluster_1 Potential Therapeutic Outcomes Sigma Receptors Sigma Receptors Neuroprotection Neuroprotection Sigma Receptors->Neuroprotection Dopamine D3 Receptor Dopamine D3 Receptor Antipsychotic Effects Antipsychotic Effects Dopamine D3 Receptor->Antipsychotic Effects Voltage-gated Ion Channels Voltage-gated Ion Channels Anticonvulsant Effects Anticonvulsant Effects Voltage-gated Ion Channels->Anticonvulsant Effects This compound This compound This compound->Sigma Receptors Modulation This compound->Dopamine D3 Receptor Antagonism This compound->Voltage-gated Ion Channels Modulation

Caption: Potential CNS targets and therapeutic outcomes for this compound.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis Synthesis Binding_Assays Receptor Binding Assays (σ₁, σ₂, D₃) Synthesis->Binding_Assays Data_Analysis_1 Determine Kᵢ and Selectivity Binding_Assays->Data_Analysis_1 Animal_Models Animal Models of Disease (MES, scMET) Data_Analysis_1->Animal_Models Lead Compound Selection Data_Analysis_2 Determine ED₅₀ and TD₅₀ Animal_Models->Data_Analysis_2 Toxicity_Testing Neurotoxicity Assessment (Rotarod) Toxicity_Testing->Data_Analysis_2

Caption: A generalized workflow for the preclinical evaluation of novel spirocyclic compounds.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for neuroscience research. Its structural features, common to a class of compounds with proven activity at key CNS targets, provide a strong foundation for the development of novel therapeutic agents. The protocols outlined in this guide offer a starting point for the systematic evaluation of this molecule's potential as a modulator of sigma receptors, an anticonvulsant, or a dopamine D3 receptor antagonist. Future research should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship (SAR) and to optimize potency, selectivity, and pharmacokinetic properties for in vivo efficacy.

References

Application Notes & Protocols: Formulation of 2-Benzyl-2,7-diazaspiro[4.5]decane for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds are increasingly prevalent in modern drug discovery, offering a unique three-dimensional architecture that can enhance potency, selectivity, and physicochemical properties compared to their flatter aromatic counterparts.[1][2][3][4] 2-Benzyl-2,7-diazaspiro[4.5]decane is a member of this promising class of compounds. The transition from promising in vitro data to meaningful in vivo validation is a critical juncture in the drug development pipeline. This journey, however, is frequently obstructed by a common challenge: poor aqueous solubility.[5][6]

The inherent lipophilicity of the benzyl group combined with the rigid spirocyclic core often leads to compounds that are difficult to formulate for animal studies, potentially causing issues with bioavailability, dosing accuracy, and experimental reproducibility. This guide provides a comprehensive, scientifically-grounded framework for researchers to systematically develop a stable and effective formulation of this compound for preclinical in vivo research. We will move beyond simple recipes, focusing instead on the rationale behind the formulation strategy to empower scientists to make informed decisions.

Foundational Knowledge: Physicochemical Profile

A successful formulation is built upon a deep understanding of the active pharmaceutical ingredient (API). For this compound, several key properties must be considered.

PropertyPredicted/Observed ValueImplication for In Vivo Formulation
Molecular Weight ~244.33 g/mol [7]Moderate molecular weight, generally favorable for crossing biological membranes.
pKa Two basic amine groupsThe compound will be protonated and positively charged at physiological pH. This suggests pH-dependent solubility, which can be leveraged.
Predicted LogP ~2.1 - 2.5Indicates moderate lipophilicity. The compound is not excessively "greasy," but aqueous solubility will likely be a significant hurdle.
Aqueous Solubility Predicted to be lowThis is the primary challenge. Simple aqueous vehicles like saline are unlikely to be sufficient, necessitating solubility enhancement techniques.[6][8]
Chemical Stability Potential for oxidation at the amine centersThe formulation should be prepared fresh, and storage conditions (e.g., refrigeration, protection from light) must be considered to prevent degradation.

Strategic Formulation Workflow

A haphazard "mix-and-see" approach is inefficient and can lead to misleading results. A systematic, multi-phase workflow is essential for developing a robust formulation.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Use A API Physicochemical Analysis (Solubility, pH profile) B Vehicle & Excipient Screening A->B Guides selection C Solubility Enhancement (e.g., pH, Co-solvents, Cyclodextrins) B->C D Assess Solution for Clarity & Precipitation C->D Iterative process E Final Formulation Protocol D->E F Short-Term Stability & QC (Concentration, Purity) E->F Verification G Dosing F->G Ready for In Vivo Dosing

Caption: A systematic workflow for developing an in vivo formulation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile

Objective: To quantify the aqueous solubility of this compound across a physiologically relevant pH range.

Rationale: As a basic compound, its solubility is expected to increase at a lower pH where it is more readily protonated. This experiment is critical to determine if a simple pH-adjusted vehicle is a viable option.[8]

Materials:

  • This compound

  • Citrate buffer (pH 4.0), Phosphate buffer (pH 6.5), Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator, centrifuge, 0.22 µm syringe filters

  • Validated HPLC method for quantification

Procedure:

  • Add an excess of the compound to vials containing each buffer.

  • Equilibrate the slurries in a shaking incubator at 25°C for 24 hours.

  • Centrifuge the samples to pellet undissolved solids.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtrate and quantify the concentration using HPLC.

  • Perform in triplicate to ensure reproducibility.

Protocol 2: Vehicle Screening for Enhanced Solubility

Objective: To identify a vehicle system capable of dissolving the compound at the target concentration for dosing.

Rationale: If pH adjustment alone is insufficient, more advanced formulation strategies are required. This protocol screens common, well-tolerated excipients used in preclinical studies. The choice of vehicle can significantly impact tolerability and the accuracy of results.[9][10][11]

Screening Vehicles:

Vehicle SystemCompositionMechanism & Considerations
pH-Adjusted Saline 0.9% NaCl, pH adjusted to ~4.0 with HClSimplest approach. Potential for precipitation upon injection into physiological pH environment.[8]
Co-solvent System 10% DMSO, 40% PEG 400, 50% SalineSolubilizes by reducing solvent polarity. Must be used with caution due to potential vehicle toxicity.[9][11]
Surfactant System 5% Tween 80 in SalineMicellar solubilization. Surfactants form micelles that encapsulate the drug. Generally well-tolerated at low concentrations.
Complexation Agent 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterForms an inclusion complex, shielding the lipophilic drug within its hydrophilic shell. Often an excellent choice for increasing solubility and stability.[12]

Procedure:

  • Attempt to prepare the compound at the target concentration (e.g., 5 mg/mL) in each vehicle system.

  • Use a vortex and sonication to aid dissolution. Gentle warming (<40°C) can be applied.

  • Visually inspect for clarity. A successful vehicle will yield a clear, particle-free solution.

  • Observe the lead formulations for 4-24 hours at room temperature and 4°C to check for precipitation (short-term physical stability).

Protocol 3: Recommended Final Formulation Preparation

Objective: To provide a detailed, step-by-step method for preparing a formulation using HP-β-CD, a commonly successful strategy for compounds of this type.

Rationale: Cyclodextrins are a preferred method for enhancing the solubility of poorly water-soluble drugs for parenteral administration. They are generally safe and effective.[12]

G A Weigh required HP-β-CD and Water B Stir to create clear 20% (w/v) vehicle A->B D Add API to vehicle B->D C Weigh 2-Benzyl-2,7- diazaspiro[4.5]decane C->D E Vortex and sonicate until solution is clear D->E F Sterile filter (0.22 µm) into a sterile vial E->F G QC Check: Confirm Concentration (HPLC) F->G

Caption: Workflow for preparing the final HP-β-CD formulation.

Procedure:

  • Prepare the Vehicle: Weigh the appropriate amount of HP-β-CD and dissolve it in sterile water for injection to achieve a 20% (w/v) solution. Ensure it is fully dissolved and clear.

  • Weigh API: Accurately weigh the required mass of this compound.

  • Solubilization: Add the API to the HP-β-CD vehicle. Vortex vigorously. Use a bath sonicator for 15-30 minutes to facilitate the formation of the inclusion complex. The final solution should be completely clear.

  • Sterilization: Draw the solution into a syringe and sterile filter it through a 0.22 µm PVDF or other compatible filter into a sterile, sealed vial.

  • Quality Control (QC): Before use, take an aliquot of the final formulation to confirm the concentration via a validated HPLC method. This is a critical step to ensure accurate dosing.

  • Storage: Store the formulation at 2-8°C, protected from light. Prepare fresh and use within 24-48 hours unless longer stability has been formally demonstrated.

Conclusion

The successful in vivo evaluation of this compound hinges on overcoming its inherent solubility challenges. A systematic formulation development process, grounded in the physicochemical properties of the molecule, is not merely a preliminary step but a cornerstone of robust and reproducible pharmacological research. By moving from basic characterization to rational vehicle screening and validated preparation protocols, researchers can ensure accurate dosing and maximize the potential for generating high-quality, interpretable data. The use of enabling excipients like cyclodextrins often provides a reliable path forward, but the principles of careful characterization and quality control remain paramount for any formulation strategy.

References

Application Note: A Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of 2-Benzyl-2,7-diazaspiro[4.5]decane in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of 2-Benzyl-2,7-diazaspiro[4.5]decane in human plasma. The protocol detailed herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies. By leveraging a streamlined solid-phase extraction (SPE) procedure and the specificity of tandem mass spectrometry, this method achieves a low limit of quantification (LOQ) and demonstrates excellent accuracy and precision, adhering to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA)[1][2].

Introduction: The Rationale for a Dedicated Analytical Method

This compound is a synthetic organic compound featuring a unique spirocyclic core and a benzyl moiety. Its structural characteristics suggest potential applications in medicinal chemistry and drug discovery. As with any novel therapeutic candidate, the journey from discovery to clinical application necessitates a thorough understanding of its behavior in biological systems. This includes its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of the compound in biological matrices such as plasma is therefore a cornerstone of preclinical and clinical development[1].

The inherent complexity of biological samples, like plasma, which are rich in proteins, lipids, and endogenous small molecules, presents a significant analytical challenge[3]. These matrix components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, thereby compromising the accuracy and sensitivity of the method[4][5]. Consequently, a highly selective and sensitive analytical method is imperative. This application note describes a comprehensive workflow, from sample preparation to data acquisition and analysis, for the reliable quantification of this compound.

Method Overview: A Symbiotic Approach of Extraction and Detection

The analytical strategy is bifurcated into two critical stages: efficient sample preparation to isolate the analyte from the plasma matrix, followed by sensitive and selective detection using UPLC-MS/MS.

  • Sample Preparation: A solid-phase extraction (SPE) protocol is employed. Given the basic nature of the diazaspiro core, a mixed-mode cation exchange polymer is the sorbent of choice. This approach combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and cleanup[6].

  • UPLC-MS/MS Analysis: The chromatographic separation is achieved on a reversed-phase C18 column, which is a standard and effective choice for compounds of this polarity[4][5]. The mass spectrometric detection is performed in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Detailed Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 2-(Benzyl-d5)-2,7-diazaspiro[4.5]decane (for method validation and routine use)

  • Human plasma (sourced from an accredited supplier)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (reagent grade)

  • Water (deionized, 18 MΩ·cm)

  • Mixed-mode strong cation exchange SPE cartridges

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for the extraction of this compound from a 100 µL plasma sample.

Step 1: Sample Pre-treatment

  • Thaw plasma samples to room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma, 10 µL of internal standard working solution, and 200 µL of 2% formic acid in water.

  • Vortex for 10 seconds.

Step 2: SPE Cartridge Conditioning

  • Place the mixed-mode SPE cartridges on a vacuum manifold.

  • Condition the cartridges by sequentially passing 1 mL of methanol followed by 1 mL of water.

Step 3: Sample Loading

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

Step 4: Washing

  • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Follow with a wash of 1 mL of methanol to remove non-polar interferences.

Step 5: Elution

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

Step 6: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

UPLC System:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MRM Transitions: The following precursor and product ions are proposed based on the structure of this compound (Molecular Weight: 230.35 g/mol ). The benzyl group is expected to be a prominent fragment. The most abundant product ion should be used as the quantifier, with a second, less abundant ion used as a qualifier for confirmatory purposes.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound231.291.1 (Tropylium ion)140.125
2-(Benzyl-d5)-2,7-diazaspiro[4.5]decane (IS)236.296.1 (Tropylium ion-d5)140.125

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of this bioanalytical method should be performed in accordance with FDA guidelines to ensure its reliability for intended use[1][2]. The validation experiments should assess the following parameters:

  • Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A linear range appropriate for the expected in-vivo concentrations should be established, with a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extracted spiked samples to that of post-extracted spiked samples.

  • Matrix Effect: Assessed to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage) should be evaluated.

Data Visualization and Workflow

Predicted Method Performance

The following table summarizes the expected performance characteristics of the validated method.

ParameterExpected Performance
Linearity (r²)≥0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%CV)≤15% (≤20% at LLOQ)
Recovery>85%
Matrix EffectMinimal and compensated by the stable isotope-labeled IS

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma 100 µL Plasma Sample is_add Spike with Internal Standard plasma->is_add pretreat Pre-treat with 2% Formic Acid is_add->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash 1 (2% Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject data Data Acquisition & Processing inject->data

Caption: UPLC-MS/MS workflow for the quantification of this compound.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The combination of a selective solid-phase extraction protocol and high-sensitivity tandem mass spectrometry ensures accurate and precise results, which are essential for supporting drug development programs. The principles and protocols outlined herein can be adapted for the analysis of this compound in other biological matrices and can serve as a foundational method for further bioanalytical studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for diazaspiro compound synthesis. The unique three-dimensional architecture of diazaspirocycles makes them highly valuable scaffolds in medicinal chemistry and materials science. However, their synthesis presents distinct challenges that can often lead to experimental setbacks.

This guide is designed to provide direct, actionable solutions to the common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent and frustrating issues encountered during the synthesis of diazaspiro compounds. Each entry is structured in a question-and-answer format to help you quickly identify your problem and find a robust solution.

Q1: My intramolecular cyclization to form the diazaspiro core is failing or giving very low yields. What are the likely causes and how can I troubleshoot this?

This is the most common hurdle in diazaspiro synthesis. The formation of the key spirocyclic ring system via intramolecular reaction is often kinetically and thermodynamically challenging. Low yields typically stem from a few core issues: incorrect reaction conditions, unfavorable conformational pre-organization, or competing side reactions.

Core Causality Analysis:

  • Activation & Leaving Group: The electrophilic center for the cyclization must be sufficiently reactive. For N-alkylation strategies, the leaving group's ability (e.g., I > Br > Cl > OTs) is paramount. Incomplete activation or a poor leaving group will stall the reaction.

  • Steric Hindrance: The nucleophilic nitrogen and the electrophilic carbon may be sterically encumbered, preventing them from achieving the necessary proximity for the transition state.

  • Ring Strain: The target spirocycle (e.g., [4.4], [4.5] systems) may have significant ring strain, creating a high activation barrier for the cyclization step.

  • Base/Solvent Incompatibility: The choice of base and solvent is critical. The base must be strong enough to deprotonate the nucleophilic nitrogen without causing side reactions (e.g., elimination). The solvent must dissolve the substrate and facilitate the desired mechanism (e.g., polar aprotic for SN2).

Systematic Troubleshooting Workflow:

The following workflow provides a logical sequence of steps to diagnose and solve low-yield cyclization reactions.

G start Low / No Yield Observed check_sm 1. Verify Starting Material (Purity via NMR, LCMS) start->check_sm Begin Diagnosis check_reagents 2. Verify Reagents (Base activity, Solvent dryness) check_sm->check_reagents If SM is pure optimize 3. Optimize Reaction Conditions (See Table 1) check_reagents->optimize If reagents are good high_dilution 4. Implement High Dilution (If oligomerization is observed) optimize->high_dilution If yield is still low result Improved Yield optimize->result modify_substrate 5. Modify Substrate (Better leaving group, Change protecting group) high_dilution->modify_substrate If problem persists high_dilution->result modify_substrate->optimize Re-optimize modify_substrate->result

Figure 1: Troubleshooting workflow for low-yield cyclization.

Protocol: Reaction Condition Optimization

A systematic optimization of reaction parameters is crucial. The following table provides a starting point for your experimental design.

ParameterVariation 1 (Standard)Variation 2 (Alternative)Variation 3 (More Forcing)Rationale & Causality
Base K₂CO₃Cs₂CO₃NaH, KHMDSCesium carbonate enhances nucleophilicity due to the "cesium effect". Stronger, non-nucleophilic bases may be needed for less acidic N-H protons.
Solvent Acetonitrile (ACN)Dimethylformamide (DMF)Tetrahydrofuran (THF)Aprotic polar solvents (ACN, DMF) are generally preferred for SN2-type cyclizations. THF is better for organometallic bases.
Temperature Room Temp (25 °C)60-80 °C100-120 °C (Reflux)Increasing temperature can overcome the activation energy barrier, but may also promote decomposition or side reactions.
Concentration 0.1 M0.01 M0.001 M (High Dilution)Lower concentrations favor intramolecular reactions over intermolecular polymerization.[1]
Q2: I'm getting a mixture of diastereomers at the spiro center and I can't separate them. How can I improve the stereoselectivity?

Achieving stereocontrol is a sophisticated challenge in diazaspiro synthesis.[2][3][4] The formation of the spirocenter often creates a new stereocenter, and its configuration relative to existing stereocenters dictates the diastereomeric outcome. Improving selectivity requires influencing the transition state energy of the desired diastereomer.

Core Causality Analysis:

  • Substrate Control: Existing chiral centers in the molecule can direct the approach of the reacting groups, favoring one diastereomer over another. This is often conformation-dependent.

  • Catalyst Control: In asymmetric catalysis, a chiral catalyst (e.g., a transition metal with a chiral ligand) creates a chiral environment around the substrate, selectively stabilizing the transition state leading to one stereoisomer.[5][6][7] Rhodium-catalyzed cyclopropanation is a classic example used to form azaspiro[n.2]alkanes.[5][8]

  • Reaction Mechanism: The mechanism of the ring-forming step is critical. Concerted reactions, like some cycloadditions, often offer higher levels of stereocontrol than stepwise reactions that proceed through flexible or planar intermediates.

Systematic Troubleshooting Workflow:

G start Poor Diastereoselectivity (e.g., 1:1 d.r.) temp 1. Lower Reaction Temperature start->temp Thermodynamic Control solvent 2. Screen Solvents temp->solvent Transition State Solvation catalyst 3. Introduce Chiral Catalyst / Auxiliary solvent->catalyst Kinetic Control substrate 4. Redesign Substrate catalyst->substrate If catalysis fails result High Diastereoselectivity catalyst->result e.g., Rh₂(S-pPhTPCP)₄ substrate->result Install directing group

Figure 2: Logic diagram for improving stereoselectivity.

Protocol: Screening for Asymmetric Catalysis

For reactions amenable to catalysis (e.g., cyclopropanations, C-H functionalization), screening a panel of catalysts is the most effective strategy.

  • Setup: In parallel reaction vials, set up the reaction with your substrate (0.1 mmol scale).

  • Catalyst Addition: To each vial, add a different chiral catalyst (1-5 mol%). Choose catalysts based on literature precedents for similar transformations. For example, for cyclopropanations, test a series of dirhodium tetracarboxylate catalysts.[5]

  • Execution: Run all reactions under identical conditions (temperature, solvent, concentration) for a set period (e.g., 12 hours).

  • Analysis: Quench the reactions and analyze the crude mixture from each vial by ¹H NMR to determine the diastereomeric ratio (d.r.). For promising candidates, use Chiral HPLC to determine the enantiomeric excess (% ee).

  • Optimization: Select the best-performing catalyst and further optimize reaction conditions (temperature, solvent) to maximize both d.r. and % ee.

Q3: Instead of my desired intramolecular product, I'm observing intermolecular side products like dimers or oligomers. How can I favor cyclization?

This problem arises when the rate of the intermolecular reaction competes with or exceeds the rate of the intramolecular cyclization. This is especially common when forming medium-sized rings or when the reactive ends of the linear precursor are not conformationally biased for cyclization.

Core Causality Analysis:

The outcome is a direct consequence of reaction kinetics.

  • Intramolecular Reaction: A first-order process; its rate depends only on the concentration of the precursor (Rate_intra = k_intra * [Substrate]).

  • Intermolecular Reaction: A second-order process; its rate depends on the square of the precursor concentration (Rate_inter = k_inter * [Substrate]²).

By significantly lowering the substrate concentration, the rate of the second-order intermolecular reaction decreases much more sharply than the rate of the first-order intramolecular reaction, thus favoring cyclization. This is the principle of high dilution .

G Substrate Linear Precursor (Nuc-R-Elec) dummy Substrate->dummy Intra Intramolecular Cyclization (Desired Pathway) Inter Intermolecular Reaction (Side Product) dummy->Intra k_intra Favored at Low Conc. dummy->Inter k_inter Favored at High Conc.

Figure 3: Competing intramolecular vs. intermolecular pathways.

Protocol: High-Dilution Reaction Setup via Syringe Pump

  • Prepare Solutions:

    • In a large flask (e.g., 1 L), place the bulk of the reaction solvent (e.g., 450 mL of ACN) and the base (e.g., K₂CO₃). Heat and stir vigorously.

    • In a gas-tight syringe, dissolve your linear precursor (e.g., 1 mmol) in a small amount of the same solvent (e.g., 50 mL).

  • Setup Syringe Pump: Mount the syringe on a syringe pump. Place the needle tip below the surface of the stirred solvent in the reaction flask.

  • Slow Addition: Set the syringe pump to add the substrate solution very slowly over a long period (e.g., 5 mL/hour over 10 hours). This maintains a pseudo-dilute condition where the instantaneous concentration of the unreacted precursor is extremely low.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional period (e.g., 2-4 hours) to ensure full conversion.

  • Workup: Proceed with the standard reaction workup and purification.

Q4: My diazaspiro compound is highly polar, streaks on silica gel, and is difficult to isolate. What purification strategies should I use?

The presence of two or more basic nitrogen atoms makes diazaspiro compounds polar and prone to strong interactions with the acidic silanol groups on standard silica gel. This leads to poor peak shape (tailing), low recovery, and difficult separation.

Core Causality Analysis:

  • Acid-Base Interaction: The basic nitrogen atoms of the diazaspiro compound are protonated by the acidic Si-OH groups of silica gel, causing the compound to "stick" to the stationary phase.

  • High Polarity: The polar nature of the N-H or C-N bonds requires highly polar eluents for migration, which may not provide adequate selectivity for separating impurities.

Troubleshooting Purification:

MethodProtocol DetailsWhen to Use
Modified Normal Phase Add a basic modifier to the eluent (e.g., 0.5-2% triethylamine or ammonia in methanol) for your standard silica gel column. This deactivates the acidic sites.First-line approach. Easiest to implement for moderately polar compounds.
Reverse Phase (C18) Use a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid (0.1%).Excellent for highly polar compounds that are water-soluble. Note that TFA can form salts that may need to be removed later.[9]
Alumina Chromatography Use basic or neutral alumina as the stationary phase. Alumina is less acidic than silica and better suited for basic compounds.Good alternative to silica for compounds that are sensitive to acid or show irreversible binding to silica.
Ion-Exchange Chromatography Use a strong cation exchange (SCX) cartridge. Load the crude material, wash away neutral/acidic impurities, then elute the basic diazaspiro compound with a solution of ammonia in methanol.Highly effective for isolating basic compounds from complex mixtures. Provides excellent purification in one step.
Crystallization If the compound is a solid, attempt crystallization from various solvent systems (e.g., DCM/Hexane, EtOAc/Heptane, Methanol/Ether).The best method for achieving high purity if a suitable solvent system can be found.[10]

Frequently Asked Questions (FAQs)

Q: What are the advantages of using a Multi-Component Reaction (MCR) to synthesize a diazaspiro scaffold? A: MCRs are highly efficient, allowing the assembly of complex molecules from three or more simple starting materials in a single step.[11][12] This increases step economy, reduces waste, and allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[13] However, they require careful optimization to control chemo- and regioselectivity.[14]

Q: My reaction requires an N-Boc protecting group, but it cleaves under the reaction conditions. What are some more robust alternatives? A: The acid-lability of the Boc group is a common issue. Consider using a Carbamate-based group like Cbz (removed by hydrogenation) or Fmoc (removed by a mild base like piperidine). For very harsh conditions, a sulfonamide group (like Ns or Ts) can be used, though their cleavage requires stronger reducing agents or harsh conditions.

Q: How can I confirm the stereochemistry of my final diazaspiro compound? A: A combination of techniques is best. 1D and 2D NMR experiments (like NOESY) can establish the relative stereochemistry by showing through-space correlations between protons. To determine the absolute stereochemistry, you will need to either obtain a single crystal for X-ray crystallography, synthesize the compound from a starting material of known absolute configuration, or use advanced techniques like Vibrational Circular Dichroism (VCD).

References

Technical Support Center: Optimizing the Synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

The synthesis of this compound, a key intermediate in medicinal chemistry, typically involves a two-stage process: the initial construction of the 2,7-diazaspiro[4.5]decane core, followed by the selective mono-N-benzylation of one of the secondary amine functionalities. Achieving high yields and purity can be challenging due to the potential for side reactions and difficulties in selective functionalization. This guide will address common issues encountered during this synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Stage 1: Synthesis of the 2,7-diazaspiro[4.5]decane Core

The successful synthesis of the core spirodiamine is foundational. Issues at this stage will invariably impact the subsequent benzylation step.

Question 1: My yield of the 2,7-diazaspiro[4.5]decane core is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the 2,7-diazaspiro[4.5]decane core often stem from incomplete reaction, side product formation, or purification losses. Let's break down the potential causes and solutions:

  • Incomplete Cyclization: The formation of the spirocyclic system is a critical step. Ensure your reaction is going to completion by monitoring it with an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider the following:

    • Reaction Time and Temperature: Some cyclization reactions require prolonged heating. Cautiously increasing the reaction temperature or extending the reaction time may drive the reaction to completion.

    • Reagent Purity: The purity of your starting materials is paramount. Impurities can interfere with the reaction. Ensure all reagents are of high purity and are properly stored.

  • Side Reactions: The formation of polymeric materials or alternative cyclization products can significantly reduce the yield of the desired spirodiamine.

    • Concentration: Running the reaction at high concentrations can favor intermolecular reactions leading to polymers. Consider performing the cyclization under high-dilution conditions to promote the desired intramolecular reaction.

  • Purification Challenges: The 2,7-diazaspiro[4.5]decane core is a polar compound, which can make extraction and purification challenging.

    • Extraction: Ensure the pH of the aqueous layer is sufficiently basic during workup to deprotonate the amine nitrogens and allow for efficient extraction into an organic solvent.

    • Chromatography: If using column chromatography, consider using a polar stationary phase or a mixed-solvent system to achieve good separation.

Stage 2: Selective Mono-N-Benzylation

The selective introduction of a single benzyl group onto the symmetrical 2,7-diazaspiro[4.5]decane is a common challenge.

Question 2: I am observing significant amounts of the di-benzylated product and unreacted starting material. How can I improve the selectivity for mono-benzylation?

Answer:

Achieving selective mono-alkylation of a diamine is a classic synthetic challenge. The initial mono-benzylated product can be more nucleophilic than the starting diamine, leading to a second benzylation. Here are several strategies to enhance mono-selectivity:

  • Control of Stoichiometry:

    • Limiting the Benzylating Agent: Use a slight excess of the diamine relative to the benzylating agent (e.g., benzyl bromide or benzyl chloride). This statistical approach favors mono-alkylation. A good starting point is 1.5 to 2 equivalents of the diamine to 1 equivalent of the benzylating agent.

  • Protecting Group Strategy: This is a robust method to ensure mono-functionalization.

    • Double Protection followed by Selective Deprotection: A common and effective strategy involves the protection of both amine groups, followed by the selective removal of one protecting group. For instance, you can protect the diamine with two Boc groups to form di-Boc-2,7-diazaspiro[4.5]decane. Then, careful, selective deprotection of one Boc group under controlled acidic conditions will yield the mono-Boc protected diamine.[1] The free secondary amine can then be benzylated, followed by the removal of the remaining Boc group.

  • Choice of Benzylating Agent and Reaction Conditions:

    • Less Reactive Benzylating Agents: Consider using a less reactive benzylating agent, such as benzyl tosylate, which can sometimes offer better control over the reaction.[2]

    • Specialized Reagents for Mono-Benzylation: A highly selective method for mono-N-benzylation of amines using a Ph2PCl/I2/imidazole reagent system has been reported. This could be an effective, though more complex, alternative.

Question 3: The benzylation reaction is sluggish and does not go to completion. What can I do?

Answer:

A sluggish benzylation reaction can be due to several factors:

  • Insufficient Base: The N-benzylation reaction is typically an S_N2 reaction that requires a base to neutralize the acid formed.[1] Ensure you are using a suitable, non-nucleophilic base in sufficient quantity (at least one equivalent). Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

  • Solvent Choice: The solvent plays a crucial role in an S_N2 reaction. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices as they can dissolve the reactants and stabilize the transition state.[1]

  • Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as higher temperatures can also promote the formation of the di-benzylated byproduct.

  • Leaving Group: The choice of leaving group on the benzylating agent is important. Bromide is a better leaving group than chloride, so benzyl bromide will react faster than benzyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common and logical synthetic pathway is a two-step process:

  • Synthesis of the 2,7-diazaspiro[4.5]decane core: This can be achieved through various methods, often involving a multi-step sequence starting from commercially available materials.

  • Selective mono-N-benzylation: This is the critical step where a single benzyl group is introduced. As discussed in the troubleshooting guide, this can be achieved through controlled stoichiometry or, more reliably, by using a protecting group strategy.

Q2: How can I effectively monitor the progress of the benzylation reaction?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You should be able to visualize the starting diamine, the mono-benzylated product, and the di-benzylated byproduct as distinct spots. A suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) should be developed to achieve good separation. Staining with ninhydrin can be useful for visualizing the amines. LC-MS is another powerful tool for monitoring the reaction, providing both separation and mass information for each component.

Q3: What are the best practices for purifying the final this compound product?

A3: Purification of the final product will likely involve column chromatography. Given the basic nature of the product, it is often beneficial to treat the silica gel with a small amount of a base like triethylamine to prevent streaking and improve separation. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, is typically effective.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Benzylating agents like benzyl bromide are lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols and Data

Table 1: Recommended Reaction Conditions for Selective Mono-N-Benzylation
ParameterStoichiometric ControlProtecting Group Strategy
Starting Material 2,7-diazaspiro[4.5]decaneMono-Boc-2,7-diazaspiro[4.5]decane
Benzylating Agent Benzyl bromide (1.0 eq)Benzyl bromide (1.1 eq)
Base K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)
Solvent Acetonitrile or DMFAcetonitrile or DMF
Temperature Room Temperature to 50 °CRoom Temperature to 50 °C
Monitoring TLC, LC-MSTLC, LC-MS
Step-by-Step Protocol: Mono-N-Benzylation via Protecting Group Strategy
  • Di-Boc Protection: To a solution of 2,7-diazaspiro[4.5]decane in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) and a base such as triethylamine (2.5 equivalents). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify to obtain di-Boc-2,7-diazaspiro[4.5]decane.

  • Selective Mono-Deprotection: Dissolve the di-Boc protected compound in a suitable solvent (e.g., dichloromethane) and treat with a controlled amount of a strong acid like trifluoroacetic acid (TFA) at 0 °C to room temperature. Careful monitoring is crucial to stop the reaction once the mono-deprotected product is the major component. Neutralize the reaction, extract the product, and purify to isolate mono-Boc-2,7-diazaspiro[4.5]decane.[1]

  • Benzylation: To a solution of mono-Boc-2,7-diazaspiro[4.5]decane in acetonitrile, add benzyl bromide (1.1 equivalents) and potassium carbonate (2.0 equivalents). Stir the mixture at room temperature or heat gently until the starting material is consumed (monitored by TLC). Filter off the inorganic salts and concentrate the filtrate.

  • Final Deprotection: Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane) and add an excess of TFA. Stir at room temperature until the Boc group is completely removed (monitored by TLC). Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a basic aqueous solution and extract the product with an organic solvent. Purify the final product, this compound, by column chromatography.

Visualizing the Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Selective Benzylation Start Starting Materials Core_Synthesis Synthesis of 2,7-diazaspiro[4.5]decane Start->Core_Synthesis Protection Di-Boc Protection Core_Synthesis->Protection TS1 Low Yield? - Check reaction completion - High dilution - Purification optimization Core_Synthesis->TS1 Deprotection Selective Mono-Deprotection Protection->Deprotection Benzylation N-Benzylation Deprotection->Benzylation Final_Deprotection Final Boc Deprotection Benzylation->Final_Deprotection TS2 Poor Selectivity? - Control stoichiometry - Protecting group strategy Benzylation->TS2 TS3 Sluggish Reaction? - Check base & solvent - Increase temperature cautiously Benzylation->TS3 Final_Product This compound Final_Deprotection->Final_Product

Caption: Workflow for the synthesis of this compound with troubleshooting points.

References

Technical Support Center: Navigating the Challenges of N-Benzylation of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzylation of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own research.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-benzylation of diazaspiro compounds, offering explanations and actionable solutions.

Issue 1: Low Mono-benzylation Selectivity (Over-alkylation)

One of the most frequent challenges in the N-alkylation of diazaspiro compounds is the formation of the di-benzylated product alongside, or even in preference to, the desired mono-benzylated product. This occurs because the mono-benzylated product, a secondary amine, can still be nucleophilic and react with the benzylating agent.

Root Cause Analysis:

  • Comparable Reactivity: The mono-benzylated diazaspiro compound often has a nucleophilicity comparable to the starting material.

  • Reaction Conditions: High concentrations of the benzylating agent, elevated temperatures, and prolonged reaction times can favor di-benzylation.

Troubleshooting Steps:

  • Stoichiometry Control:

    • Use an Excess of the Diazaspiro Compound: Employing a significant excess (2 to 5 equivalents) of the starting diazaspiro compound relative to the benzylating agent can statistically favor mono-alkylation.

    • Slow Addition of the Benzylating Agent: Adding the benzylating agent dropwise or via a syringe pump over an extended period helps to maintain its low concentration in the reaction mixture, thereby reducing the likelihood of a second benzylation event.

  • Optimize Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature can decrease the rate of the second benzylation. Monitor the reaction progress closely by TLC or LC-MS to avoid incomplete conversion of the starting material.

    • Reduce Reaction Time: Once the starting material is consumed and a significant amount of the mono-benzylated product has formed, quenching the reaction can prevent further conversion to the di-benzylated product.

  • Alternative Benzylation Strategies:

    • Reductive Amination: This is often the method of choice for achieving mono-N-alkylation with high selectivity.[1] The reaction of the diazaspiro compound with one equivalent of benzaldehyde to form an aminal or hemiaminal intermediate, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB), typically yields the mono-benzylated product cleanly.[2]

    • Use of a Mono-Protected Diazaspiro Compound: If a suitable mono-protected derivative (e.g., Boc or Cbz) of the diazaspiro compound is available or can be synthesized, the unprotected nitrogen can be benzylated, followed by deprotection of the other nitrogen.

Issue 2: Poor Reactivity / Low Conversion

In some cases, the N-benzylation reaction may be sluggish or fail to go to completion, resulting in low yields of the desired product.

Root Cause Analysis:

  • Steric Hindrance: The spirocyclic nature of the compound and the presence of bulky substituents on the rings can sterically hinder the approach of the benzylating agent to the nitrogen atoms.[3][4]

  • Poor Nucleophilicity of the Amine: The electronic properties of the diazaspiro compound might reduce the nucleophilicity of the nitrogen atoms.

  • Insufficiently Reactive Benzylating Agent: The chosen benzylating agent may not be electrophilic enough to react efficiently with the amine.

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction rate.

Troubleshooting Steps:

  • Enhance Reactivity:

    • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Microwave-assisted synthesis can also be effective in accelerating reactions with sterically hindered substrates.[5]

    • Use a More Reactive Benzylating Agent: If using benzyl chloride, consider switching to the more reactive benzyl bromide or benzyl iodide. Benzyl tosylate is another highly effective and stable alternative.

    • Stronger Base: Using a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), can more effectively deprotonate the amine, increasing its nucleophilicity. However, be cautious as stronger bases can also promote side reactions.

  • Optimize Reaction Conditions:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions.

    • Catalysis: The addition of a catalytic amount of sodium or potassium iodide can in-situ convert benzyl chloride or bromide to the more reactive benzyl iodide, accelerating the reaction (Finkelstein reaction).

Issue 3: Regioselectivity Issues in Unsymmetrical Diazaspiro Compounds

For unsymmetrical diazaspiro compounds, the two nitrogen atoms are in different chemical environments, leading to the potential for the formation of two different mono-benzylated regioisomers.

Root Cause Analysis:

  • Steric and Electronic Differences: The nitrogen atoms may experience different levels of steric hindrance or have different electronic densities, leading to preferential benzylation at one site.[6][7]

Troubleshooting Steps:

  • Exploit Inherent Reactivity:

    • Steric Control: Benzylation will often preferentially occur at the less sterically hindered nitrogen atom.[3][4] This can be exploited to achieve regioselectivity.

    • Electronic Control: The more nucleophilic (electron-rich) nitrogen will typically react faster.

  • Protecting Group Strategy:

    • Orthogonal Protection: If possible, selectively protect one of the nitrogen atoms with a protecting group that can be removed under conditions that do not affect the benzyl group. The remaining free nitrogen can then be benzylated.

  • Detailed Characterization:

    • NMR Spectroscopy: Careful analysis of 1D and 2D NMR spectra (e.g., HMBC, NOESY) is crucial to unambiguously determine the structure of the resulting regioisomers.[6]

Issue 4: Complex Product Mixtures and Purification Challenges

The N-benzylation of diazaspiro compounds can sometimes lead to a mixture of starting material, mono-benzylated product, di-benzylated product, and potentially regioisomers, making purification difficult.

Root Cause Analysis:

  • Lack of Selectivity: As discussed above, over-alkylation and lack of regioselectivity are common culprits.

  • Similar Physical Properties: The different products may have very similar polarities and boiling points, making chromatographic separation challenging.[8]

Troubleshooting Steps:

  • Optimize the Reaction for a Cleaner Profile: First and foremost, revisit the troubleshooting steps for selectivity to minimize the formation of byproducts.

  • Chromatographic Techniques:

    • Column Chromatography: Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical. Gradient elution may be necessary to resolve closely eluting compounds.

    • Preparative HPLC: For challenging separations, preparative HPLC can provide higher resolution.

  • Chemical Separation Methods:

    • Acid-Base Extraction: The basicity of the mono- and di-benzylated products will differ. This can sometimes be exploited through careful pH-controlled extractions, although this can be challenging.

    • Derivatization: In some cases, it may be possible to selectively derivatize one of the products to alter its physical properties, facilitating separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What are the most common benzylating agents for diazaspiro compounds?

A1: The most common benzylating agents are benzyl halides (benzyl chloride, benzyl bromide) and benzyl tosylate. Benzyl bromide is generally more reactive than benzyl chloride. For higher reactivity, benzyl iodide can be used or generated in situ. Benzyl alcohol can also be used in reductive amination protocols with a suitable reducing agent or in "borrowing hydrogen" catalysis.[9]

Q2: Which bases are typically used for N-benzylation?

A2: Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and organic amine bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA). For less reactive amines or to increase reaction rates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Q3: How can I avoid the formation of quaternary ammonium salts?

A3: Quaternization is a form of over-alkylation. The strategies to avoid di-benzylation, such as using an excess of the amine and slow addition of the benzylating agent, are also effective in preventing the formation of quaternary ammonium salts.

Q4: Is reductive amination always a better choice for mono-benzylation?

A4: Reductive amination is often superior for achieving high selectivity for mono-benzylation.[1] However, the required benzaldehyde may be unstable or more expensive than the corresponding benzyl halide. Additionally, the reducing agents used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) require careful handling. The choice of method depends on the specific substrate, desired selectivity, and practical considerations.

Q5: How does the structure of the diazaspiro ring system (e.g., [3.3] vs. [4.5]) affect N-benzylation?

A5: The ring size and conformation of the diazaspirocycle can influence the steric accessibility of the nitrogen atoms. For instance, the nitrogens in a diazaspiro[3.3]heptane system may be in a more constrained environment compared to those in a diazaspiro[4.5]decane system, potentially leading to lower reactivity that might require more forcing conditions.[10]

Data & Protocols

Table 1: Comparison of N-Benzylation Strategies
StrategyAdvantagesDisadvantagesKey Parameters to Optimize
Direct Alkylation with Benzyl Halide Simple procedure, readily available reagents.Prone to over-alkylation, potential for quaternization.Amine:halide ratio, base, solvent, temperature, addition rate.
Reductive Amination High selectivity for mono-alkylation, milder conditions.[1]Requires benzaldehyde, reducing agent may be toxic or moisture-sensitive.Reducing agent, solvent, pH (for some reducing agents).
"Borrowing Hydrogen" Catalysis Atom-economical (water is the only byproduct), uses benzyl alcohol.[9]Requires a specific catalyst (e.g., Pd, Ru, Ir), may require higher temperatures.Catalyst, solvent, temperature.
General Experimental Protocol: Selective Mono-N-Benzylation via Reductive Amination
  • Setup: To a solution of the diazaspiro compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add benzaldehyde (1.0 eq).

  • Formation of Intermediate: Stir the mixture for 1-2 hours to allow for the formation of the hemiaminal/aminal intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Diagram 1: Competing Pathways in N-Benzylation

G A Diazaspiro Compound B Mono-benzylated Product A->B  k1 (Desired) C Di-benzylated Product (Undesired) B->C  k2 (Side Reaction) BnX Benzylating Agent (Bn-X)

Caption: Competing reaction pathways in the N-benzylation of diazaspiro compounds.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield in N-Benzylation check_sm Starting Material Consumed? start->check_sm no_sm No: Low Conversion check_sm->no_sm No yes_sm Yes: Complex Mixture check_sm->yes_sm Yes increase_temp Increase Temperature no_sm->increase_temp more_reactive_agent Use More Reactive Benzylating Agent increase_temp->more_reactive_agent stronger_base Use Stronger Base more_reactive_agent->stronger_base check_overalkylation Di-benzylation Observed? yes_sm->check_overalkylation yes_over Yes: Over-alkylation check_overalkylation->yes_over Yes no_over No: Other Side Products/Decomposition check_overalkylation->no_over No excess_amine Use Excess Amine yes_over->excess_amine slow_addition Slow Addition of Benzylating Agent excess_amine->slow_addition reductive_amination Consider Reductive Amination slow_addition->reductive_amination verify_reagents Verify Reagent Stability no_over->verify_reagents milder_conditions Use Milder Conditions verify_reagents->milder_conditions

Caption: A decision-making workflow for troubleshooting low yields in N-benzylation.

References

Technical Support Center: Synthesis of 2,7-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,7-diazaspiro[4.5]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. My goal is to provide you with field-tested insights and actionable solutions to common challenges encountered during synthesis, purification, and characterization.

The unique three-dimensional structure of the 2,7-diazaspiro[4.5]decane core makes it a privileged scaffold in modern drug discovery. However, its synthesis is not without challenges, often involving multi-step sequences where side reactions and purification difficulties can impede progress. This document consolidates troubleshooting advice and frequently asked questions to help you optimize your synthetic route, maximize yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each point details the observed symptom, its probable chemical cause, and a series of recommended solutions.

Issue 1: Low or No Yield of the Desired Spirocyclic Product

Symptom: After the final cyclization step, analysis by TLC, LC-MS, or ¹H NMR shows a complex mixture of starting materials, intermediates, and minimal desired product.

Probable Cause(s):

  • Precursor Instability and Rearrangement: Key precursors in diazaspirocycle synthesis can be prone to rearrangement under certain conditions, leading to undesired isomeric byproducts instead of the target scaffold.[1]

  • Inefficient Cyclization: The intramolecular reaction to form the second ring may be sterically or electronically disfavored. This can be due to incorrect reaction conditions (temperature, concentration, catalyst) that fail to overcome the activation energy barrier for cyclization, favoring intermolecular side reactions instead.

  • Degradation of Product: The target compound itself might be unstable under the reaction or workup conditions (e.g., strongly acidic or basic environments, high temperatures).

Suggested Solutions:

  • Re-evaluate Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can often suppress side reactions, such as rearrangements. Perform a temperature screen from ambient down to -78 °C to find the optimal balance between reaction rate and selectivity.[2]

    • High Dilution: For the cyclization step, employ high-dilution conditions (e.g., <0.01 M) to favor the intramolecular reaction over intermolecular polymerization or dimerization. This can be achieved by the slow addition of the precursor to a large volume of solvent.

  • Screen Solvents: The choice of solvent can significantly influence transition state stability. Test a range of solvents with varying polarities. Less polar solvents may promote more organized, pre-cyclization conformations, potentially increasing the yield of the desired intramolecular reaction.

  • Choice of Base/Catalyst: If a base is used for deprotonation or a catalyst is employed, its strength and steric bulk are critical. A base that is too strong might induce elimination or rearrangement, while one that is too weak will result in a slow or incomplete reaction. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, DBU, Proton-Sponge®).

Troubleshooting Workflow: Diagnosing Low Yield

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Difficulty with Selective Mono-Functionalization

Symptom: Attempts to protect, alkylate, or acylate only one of the two nitrogen atoms result in a mixture of di-substituted, mono-substituted, and unreacted starting material, which is challenging to separate.

Probable Cause(s):

  • Similar Nucleophilicity: The two nitrogen atoms in the 2,7-diazaspiro[4.5]decane scaffold (a secondary amine in a piperidine ring and a secondary amine in a pyrrolidine ring) have similar, but not identical, reactivity. This makes achieving high selectivity with stoichiometric control of reagents difficult.

  • Inefficient Direct Protection: Direct mono-carbamoylation (e.g., with Boc-anhydride) is often inefficient and leads to mixtures.[1]

Suggested Solutions:

  • Statistical Protection Followed by Separation: In some cases, the most practical approach is to run the reaction with a sub-stoichiometric amount of the electrophile (e.g., 0.8-0.9 equivalents), accept the resulting statistical mixture, and rely on careful column chromatography to separate the desired mono-protected product from the di-protected and unreacted starting material.

  • Di-protection and Selective De-protection: A more robust and often higher-yielding strategy involves protecting both nitrogen atoms and then selectively removing one of the protecting groups.

    • Protocol: Protect both nitrogens with a group like Boc. Then, using carefully controlled conditions (e.g., dilute trifluoroacetic acid in dichloromethane at 0 °C), you can often achieve selective mono-deprotection. This approach has been reported to be more effective than direct mono-protection.[1]

  • Use of Bulky Reagents: Employing a sterically demanding protecting group or electrophile can sometimes enhance selectivity for the more accessible nitrogen atom, though this is highly substrate-dependent.

Issue 3: Complex Purification and Co-eluting Impurities

Symptom: The desired product and a significant byproduct have very similar Rf values on TLC and co-elute during column chromatography.

Probable Cause(s):

  • Structural Isomers: Side reactions such as rearrangement can produce structural isomers that have nearly identical polarity to the desired product.

  • Residual Reagents/Catalysts: Some reagents, particularly phase-transfer catalysts or organic bases, can be difficult to remove and may track with the product.

Suggested Solutions:

  • Optimize Chromatography:

    • Solvent System Screening: Do not rely on a single solvent system. Screen various combinations of non-polar (Hexanes, Toluene) and polar (EtOAc, DCM, acetone) solvents, with an amine additive (e.g., 0.5-1% Et₃N or NH₄OH in the mobile phase) to prevent peak tailing of the basic amine products.

    • Gradient Optimization: Use a very shallow elution gradient to maximize the separation between closely eluting spots.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) column.

  • Crystallization/Recrystallization: This is one of the most powerful techniques for purifying organic compounds.[3] Attempt to form a salt of your product (e.g., hydrochloride, tartrate) which may have better crystalline properties than the freebase. Screen a wide range of solvent systems (e.g., EtOAc/hexanes, MeOH/ether, acetone/water) to induce crystallization.

  • Derivatization: As a last resort, you can temporarily react your product mixture with a reagent to form a derivative that is easier to separate. After separation, the protecting group is removed to yield the pure desired product.

Purification Technique Best For Key Considerations
Silica Gel Chromatography General purpose separation of mixtures with different polarities.Add triethylamine (0.5-1%) to mobile phase to prevent streaking.[4]
Recrystallization Removing minor impurities from a solid product (>85% pure).Requires a solid product and finding a suitable solvent system.
Reverse-Phase HPLC High-purity separation of polar compounds; analytical and prep scale.More expensive; requires method development.
Salt Formation & Wash Removing non-basic organic impurities.Product must be basic; may require subsequent free-basing.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 2,7-diazaspiro[4.5]decane core?

There are several established strategies. A common approach involves the multi-step synthesis starting from commercially available piperidin-4-one or pyrrolidin-3-one derivatives. More advanced and efficient methods are continually being developed, including:

  • Domino Reactions: These methods form multiple carbon-carbon or carbon-heteroatom bonds in a single step, such as the palladium-catalyzed reaction of yne-en-ynes with aryl halides to build the core structure.[5][6]

  • Dearomatizing Intramolecular Diamination: This elegant strategy uses the oxidation of phenols bearing a pendant urea or a similar double nucleophile. The reaction proceeds via an oxidative cyclization followed by an aza-Michael addition to rapidly construct complex, spirotricyclic systems containing the diazaspiro core.[7][8][9]

Q2: My reaction involves an amine precursor. Are there any specific side reactions I should be aware of?

Yes, secondary amines can be susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures. This can lead to the formation of nitrones or other oxidized byproducts, which can complicate purification and lower the yield of the desired product.[10] Using an inert atmosphere (N₂ or Argon) and degassed solvents is always a good practice.

Q3: How can I confirm the structure and stereochemistry of my final product?

A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): This is the primary tool for confirming the carbon skeleton and connectivity. 2D NMR experiments are crucial for assigning protons and carbons in the complex spirocyclic system.

  • Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of your molecule.

  • X-ray Crystallography: If you can grow a suitable single crystal, this provides unambiguous proof of the structure and relative stereochemistry.

  • Chiral HPLC/SFC: For enantioselective syntheses, this is necessary to determine the enantiomeric excess (ee) of your product.

General Synthetic Pathway and Potential Side Reaction

SynthesisPathway cluster_main Desired Synthetic Pathway cluster_side Potential Side Reaction Precursor Acyclic Precursor (e.g., Piperidone derivative) Intermediate Open-Chain Intermediate (after C-N bond formation) Precursor->Intermediate Step 1 Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 Rearrangement Rearrangement Intermediate->Rearrangement Unfavorable Conditions Product 2,7-Diazaspiro[4.5]decane (Target Product) Cyclization->Product SideProduct Isomeric Byproduct (e.g., Fused Bicyclic System) Rearrangement->SideProduct

References

Technical Support Center: Purification of 2-Benzyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzyl-2,7-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of this valuable spirocyclic diamine scaffold.

Introduction

This compound is a key building block in medicinal chemistry, prized for its rigid, three-dimensional structure that can enhance binding affinity and selectivity for biological targets.[1] Its synthesis, commonly achieved through the reductive amination of 2,7-diazaspiro[4.5]decane with benzaldehyde, can present several purification challenges. The basic nature of the two amine groups often leads to difficulties in standard purification protocols, particularly silica gel chromatography.

This guide provides a structured, question-and-answer-based approach to troubleshoot common purity issues, offering detailed protocols and the scientific rationale behind them.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: My compound is streaking badly on a silica gel TLC plate.

Q: I'm trying to monitor my reaction or column fractions using a standard silica gel TLC plate with a dichloromethane/methanol eluent, but my product appears as a long streak rather than a distinct spot. How can I resolve this?

A: Streaking of basic compounds like this compound on silica gel is a classic problem. It's caused by the strong acid-base interaction between the basic amine functional groups and the acidic silanol groups on the surface of the silica gel.[2][3][4] This interaction leads to a non-ideal equilibrium during elution, causing the compound to "drag" up the plate.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your dichloromethane/methanol mobile phase. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, allowing for better spot definition.[2][5]

    • Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of your mobile phase (e.g., 95:5 DCM:[7N NH3 in MeOH]). The ammonia effectively neutralizes the silica surface.[6]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase for your TLC analysis.

    • Alumina Plates: Basic or neutral alumina TLC plates are less acidic than silica and can provide much better spot shape for basic amines.[7][8]

    • Amine-functionalized Silica Plates: These plates have a chemically bonded aminopropyl phase that creates a more neutral environment, significantly reducing tailing for basic compounds.[3][9]

Issue 2: My column chromatography on silica gel gives poor recovery and broad peaks.

Q: I'm attempting to purify my crude this compound using flash column chromatography on silica gel, but I'm getting a low yield and my product is eluting over many fractions. What's going wrong?

A: This is a larger-scale manifestation of the same issue seen in TLC. The strong interaction with silica gel is causing irreversible adsorption of your compound, leading to yield loss. The broad peaks are a result of the same tailing phenomenon.

Solutions:

  • Deactivate the Silica Gel: Before running your column, you can deactivate the silica gel. This can be done by preparing your silica slurry in the mobile phase that already contains a basic modifier like triethylamine (1-2%).[5] This ensures the entire stationary phase is neutralized before you load your compound.

  • Use an Alternative Stationary Phase: For preparative scale, switching from silica gel is often the most effective solution.

    • Basic or Neutral Alumina: Packing a column with basic or neutral alumina can be very effective for purifying amines.[7][8] You will likely need to re-optimize your solvent system using alumina TLC plates first.

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. It often allows for the use of less polar, more traditional solvent systems (e.g., hexane/ethyl acetate) without the need for basic additives, which simplifies solvent removal.[3][9]

  • Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase chromatography can be a powerful alternative. In this technique, the stationary phase is non-polar (e.g., C18-functionalized silica) and a polar mobile phase is used (e.g., acetonitrile/water or methanol/water). Basic compounds often perform well under these conditions, especially with the addition of a modifier like trifluoroacetic acid (TFA) or formic acid to ensure protonation and consistent retention.

Issue 3: I see multiple spots on my TLC after the reaction, what could they be?

Q: My reaction mixture shows the starting material, the desired product, and a few other spots. What are the likely impurities from a reductive amination synthesis?

A: In a reductive amination reaction to synthesize this compound, several side products and unreacted starting materials can be present.

Potential Impurities:

  • Unreacted 2,7-diazaspiro[4.5]decane: This is a highly polar, dibasic starting material and will likely have a very low Rf value on the TLC plate.

  • Unreacted Benzaldehyde: This is a less polar starting material and will have a higher Rf than your product. It can sometimes be visualized with certain stains or if it has UV activity.

  • Dibenzylated Product (2,7-Dibenzyl-2,7-diazaspiro[4.5]decane): If an excess of benzaldehyde and reducing agent are used, or if the reaction is run for too long, you can get benzylation on both nitrogen atoms. This product will be less polar than your mono-benzylated product and will have a higher Rf.

  • Benzyl Alcohol: If the reducing agent is capable of reducing aldehydes (like sodium borohydride), some of the benzaldehyde may be reduced to benzyl alcohol.[10] This will have a different Rf from benzaldehyde.

Visualizing the Workflow for Identifying Impurities:

G cluster_synthesis Reductive Amination cluster_impurities Potential Components in Crude Product Diazaspirodecane Diazaspirodecane Reaction Reaction Mixture Diazaspirodecane->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reaction Product This compound (Desired Product) Reaction->Product Desired Path SM1 Unreacted 2,7-diazaspiro[4.5]decane Reaction->SM1 Incomplete Reaction SM2 Unreacted Benzaldehyde Reaction->SM2 Incomplete Reaction Byproduct1 Dibenzylated Product Reaction->Byproduct1 Over-reaction Byproduct2 Benzyl Alcohol Reaction->Byproduct2 Side Reaction

Caption: Potential components in the crude reaction mixture.

Issue 4: My compound appears pure by TLC, but the NMR shows impurities. Recrystallization isn't working.

Q: I've purified my compound by column chromatography and it looks like a single spot on TLC. However, my ¹H NMR spectrum shows some minor impurities. I've tried to recrystallize it from common solvents like ethyl acetate/hexanes, but it either oils out or doesn't crystallize. What should I do?

A: This is a common scenario where impurities co-elute with your product during chromatography. For basic amines, recrystallization of the free base can be challenging. A highly effective strategy is to form a salt, which often has much better crystallization properties.[11][12]

Solution: Salt Formation and Recrystallization

  • Form the Hydrochloride Salt: Dissolve your impure free-base compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise while stirring. You should see a precipitate form. Continue adding the HCl solution until no more precipitate is observed.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization of the Salt: The hydrochloride salt will have different solubility properties than the free base. Try recrystallizing the salt from solvent systems like methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol.

Workflow for Salt Formation and Recrystallization:

G ImpureFreebase Impure Free Base in Diethyl Ether Precipitation Precipitation of Hydrochloride Salt ImpureFreebase->Precipitation HCl HCl in Diethyl Ether HCl->Precipitation Filtration Filtration and Washing Precipitation->Filtration CrudeSalt Crude Hydrochloride Salt Filtration->CrudeSalt Recrystallization Recrystallization from e.g., Methanol/Ether CrudeSalt->Recrystallization PureSalt Pure Hydrochloride Salt Recrystallization->PureSalt

Caption: Workflow for purification via salt formation.

Part 2: Standard Operating Protocols

This section provides detailed, step-by-step methodologies for the purification and analysis of this compound.

Protocol 1: Column Chromatography with a Basic Modifier

This protocol is for the purification of the crude product using silica gel with a triethylamine-modified mobile phase.

  • TLC Analysis:

    • Prepare a stock solution of your crude product (approx. 1 mg/mL in DCM or ethyl acetate).

    • Prepare a mobile phase of dichloromethane/methanol (e.g., 95:5) and a second mobile phase of dichloromethane/methanol/triethylamine (95:5:0.5).

    • Spot your crude product on a silica gel TLC plate and develop it in the mobile phase without TEA. Observe the streaking.

    • On a new plate, develop a spot of your crude product in the mobile phase containing TEA. The spot should be much more defined. Adjust the DCM/methanol ratio to achieve an Rf value of ~0.3 for your product.

  • Column Preparation:

    • Choose an appropriate size flash chromatography column.

    • Prepare a slurry of silica gel in the optimized mobile phase (containing TEA).

    • Pack the column with the slurry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elution and Fraction Collection:

    • Elute the column with the optimized mobile phase.

    • Collect fractions and monitor them by TLC (using the TEA-containing eluent).

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. Note that removing all traces of triethylamine may require co-evaporation with a solvent like toluene or placing the product under high vacuum.

Protocol 2: Purity Assessment by NMR and Mass Spectrometry

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Expected Chemical Shifts:

    • Benzyl Protons: Aromatic protons of the benzyl group will appear as a multiplet between δ 7.2-7.4 ppm. The benzylic methylene protons (CH₂) will appear as a singlet around δ 3.5 ppm.

    • Spirocyclic Protons: The protons on the piperidine and pyrrolidine rings will appear as a series of complex multiplets in the aliphatic region (typically δ 1.5-3.0 ppm).

    • Amine Proton: The N-H proton of the secondary amine may appear as a broad singlet. Its chemical shift is concentration-dependent and it may exchange with residual water in the solvent.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) is well-suited for this compound.

  • Expected Mass: The exact mass of this compound (C₁₅H₂₂N₂) is 230.1783.[13]

  • Expected Ion: In positive ion mode, you should observe the protonated molecule [M+H]⁺ at m/z 231.1856.

  • Fragmentation: A common fragmentation pathway for benzylamines is the loss of the benzyl group, resulting in a prominent fragment ion.[2][6][7]

Data Summary Table:

Analytical Technique Parameter Expected Value/Observation
¹H NMR (CDCl₃) Benzyl Aromatic Protonsδ 7.2-7.4 ppm (multiplet, 5H)
Benzylic CH₂ Protons~δ 3.5 ppm (singlet, 2H)
Spirocyclic Protonsδ 1.5-3.0 ppm (complex multiplets)
Amine N-H ProtonBroad singlet (variable)
Mass Spec (ESI+) Molecular FormulaC₁₅H₂₂N₂
Exact Mass230.1783
Protonated Ion [M+H]⁺m/z 231.1856

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use basic alumina instead of amine-functionalized silica for column chromatography? A1: Yes, basic alumina is a cost-effective alternative to amine-functionalized silica and is often very effective for purifying basic amines.[7][8] You will need to develop your solvent system using basic alumina TLC plates, as the retention properties will be different from silica.

Q2: I don't have HCl in ether. Can I use aqueous HCl to make the hydrochloride salt? A2: While possible, it is generally not recommended for this purpose. Using aqueous HCl will introduce water, and your hydrochloride salt may be soluble in it, making isolation difficult. Anhydrous conditions are preferred. You can prepare your own HCl/ether solution by carefully bubbling dry HCl gas through anhydrous diethyl ether.

Q3: My compound is an oil, not a solid. Can I still use the salt formation technique? A3: Absolutely. Often, the hydrochloride salt of an amine that is an oil as a free base will be a crystalline solid. This is one of the primary reasons for using this technique.

Q4: How do I know if my starting 2,7-diazaspiro[4.5]decane is pure enough before the reaction? A4: You can assess the purity of your starting diamine by NMR. If it is a salt (e.g., dihydrochloride), you will need to neutralize it before the reductive amination reaction. The presence of impurities in the starting material will carry through to the product mixture and complicate the final purification.

Q5: What is the best way to remove triethylamine from my final product after chromatography? A5: Triethylamine has a boiling point of 89.5 °C. While it can be removed on a rotary evaporator, trace amounts can be persistent. To remove the last traces, you can dissolve your product in a solvent like toluene and re-evaporate; the toluene forms an azeotrope with triethylamine, helping to remove it. Alternatively, placing the sample under high vacuum for several hours is effective.

References

stability issues of 2-Benzyl-2,7-diazaspiro[4.5]decane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzyl-2,7-diazaspiro[4.5]decane. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and experience with related chemical structures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Storage

Question 1: I just received my solid this compound. What are the recommended storage conditions?

Answer: this compound, in its solid form, should be stored in a cool, dry place. Some suppliers recommend room temperature storage in a dry environment. The key is to minimize exposure to moisture and high temperatures to prevent degradation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to further mitigate potential oxidative degradation, especially for long-term storage.

Question 2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?

Stability in Solution and Degradation Pathways

Question 3: My experimental results are inconsistent when using a solution of this compound that is a few days old. What could be the cause?

Answer: Inconsistency in experimental results with an aged solution of this compound is likely due to chemical degradation. As a secondary amine, this compound is susceptible to several degradation pathways in solution, primarily oxidative degradation.[1][2][3] The presence of oxygen, trace metal ions, and exposure to light can catalyze the oxidation of the amine functional groups.[4] This can lead to the formation of various degradation products, thereby reducing the concentration of the active compound and potentially introducing interfering species into your experiment.

Potential Degradation Pathway: Oxidative Degradation

A plausible oxidative degradation pathway for a secondary amine involves the formation of an amine radical, which can lead to a variety of products.[1] For this compound, oxidation could potentially occur at either of the nitrogen atoms.

G This compound This compound Amine_Radical Amine_Radical This compound->Amine_Radical [O] Imine_Intermediate Imine_Intermediate Amine_Radical->Imine_Intermediate Further Oxidation Ring_Opened_Products Ring_Opened_Products Imine_Intermediate->Ring_Opened_Products Hydrolysis Other_Degradants Other_Degradants Imine_Intermediate->Other_Degradants Rearrangement

Caption: Plausible oxidative degradation pathway for this compound.

Troubleshooting Steps:

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.

  • Degas Solvents: To minimize dissolved oxygen, sparge your solvents with an inert gas like argon or nitrogen before preparing your solution.

  • Work Under Inert Atmosphere: If your experiment is particularly sensitive, consider preparing and handling the solution under an inert atmosphere (e.g., in a glovebox).

  • Avoid Metal Contamination: Use high-purity solvents and avoid contact with metal spatulas or containers that could leach metal ions. The use of metal chelators like EDTA could be considered in some applications.[5]

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidative reactions.

Question 4: I am working in an acidic/basic medium. How does pH affect the stability of this compound?

Answer: The stability of this compound can be significantly influenced by pH.

  • Acidic Conditions: In acidic solutions, the amine nitrogens will be protonated, forming ammonium salts. This protonation generally protects the amine from oxidation. However, strongly acidic conditions can potentially promote other degradation pathways, such as hydrolysis of the benzyl-nitrogen bond, although this is less common for benzylamines compared to other protecting groups.[6] Some studies on related structures have shown degradation under acidic conditions, which may be initiated by an oxidative pathway.[5]

  • Basic Conditions: In basic media, the free amine is present, which is more susceptible to oxidation.[7] Additionally, strong basic conditions could potentially lead to other base-catalyzed reactions, though specific pathways for this compound are not well-documented.

Recommendation: It is crucial to evaluate the stability of this compound in your specific buffer system. If you suspect pH-related instability, a preliminary stability study is recommended.

Experimental Protocol: Preliminary pH Stability Assessment

  • Prepare solutions of this compound at a known concentration in a range of buffers representing your experimental pH values (e.g., pH 3, 5, 7.4, 9).

  • Incubate the solutions at the intended experimental temperature.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by a validated stability-indicating method, such as reverse-phase HPLC with UV or MS detection, to determine the remaining concentration of the parent compound.

  • Plot the concentration of this compound versus time for each pH to identify the conditions under which the compound is most stable.

Analytical Methods for Stability Monitoring

Question 5: How can I analytically monitor the stability of my this compound solution?

Answer: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for monitoring the stability of pharmaceutical compounds.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying degradation products.[10][11]

Recommended Analytical Workflow: HPLC-UV/MS

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Prepare_Solution Prepare solution in appropriate solvent Time_Points Incubate and collect aliquots at time points Prepare_Solution->Time_Points Quench_Reaction Quench degradation (if necessary) Time_Points->Quench_Reaction Dilute_Sample Dilute to analytical concentration Quench_Reaction->Dilute_Sample Inject_Sample Inject onto HPLC system Dilute_Sample->Inject_Sample Separation Separate on a C18 column Inject_Sample->Separation Detection Detect with UV and/or MS Separation->Detection Quantify_Parent Quantify parent peak area Detection->Quantify_Parent Identify_Degradants Identify new peaks (degradants) Detection->Identify_Degradants Plot_Data Plot concentration vs. time Quantify_Parent->Plot_Data

Caption: A typical experimental workflow for monitoring the stability of this compound using HPLC.

Generic HPLC Method for Initial Screening:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and ramp up to elute the compound and any more non-polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm, due to the benzyl group) and/or Mass Spectrometry (MS) for confirmation and identification of degradation products.[12][13]

  • Injection Volume: 10 µL.

Note: This method will likely need to be optimized for your specific application and to ensure separation of the parent compound from any potential degradation products.

Summary of Stability Considerations

FactorPotential IssueMitigation Strategy
Temperature Increased degradation rate.Store solutions at low temperatures (-20°C or -80°C).
Oxygen Oxidative degradation of amine groups.[1][2][3]Use degassed solvents; handle under an inert atmosphere.
Light Photodegradation.Store solutions in amber vials or protect from light.
pH Acid or base-catalyzed degradation.[5][7][14]Buffer solutions to a pH of optimal stability; conduct a pH stability study.
Metal Ions Catalysis of oxidation.[4]Use high-purity solvents and non-metallic labware; consider using chelators.
Solvent Reactivity with certain solvents.Choose inert, high-purity solvents. Perform a stability check in your chosen solvent.

This technical support guide provides a foundational understanding of the potential stability issues associated with this compound in solution. For critical applications, it is always recommended to perform a thorough stability study under your specific experimental conditions.

References

Technical Support Center: Troubleshooting Low Efficacy of 2-Benzyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for 2-Benzyl-2,7-diazaspiro[4.5]decane and its derivatives. This document is intended for researchers, scientists, and drug development professionals who are observing lower-than-expected efficacy or potency of this compound scaffold in their experimental assays. The unique spirocyclic structure of diazaspiro[4.5]decanes makes them an interesting scaffold in medicinal chemistry, with derivatives showing activity as kinase inhibitors and GPCR antagonists.[1][2][3] However, like any small molecule, its performance can be influenced by a variety of physicochemical and experimental factors.

This guide provides a structured, in-depth approach to troubleshooting, moving from fundamental compound-related issues to more complex assay-specific artifacts. Our goal is to equip you with the logical framework and practical protocols needed to diagnose the root cause of low efficacy and ensure the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when an active compound fails to perform as expected.

Q1: My this compound shows no activity. Where do I start?

Start with the basics: compound integrity and solubility.[4] First, confirm the identity and purity of your compound lot. Then, verify that it is fully dissolved in your final assay buffer at the tested concentrations. A compound that has precipitated out of solution cannot interact with its target.[4] A simple visual inspection for cloudiness or precipitate is the first step.

Q2: How should I prepare my stock solution of this compound?

High-purity, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[5][6] Store these stocks in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7] When preparing working solutions, it is crucial to ensure the DMSO concentration in the final assay medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.[8][9]

Q3: Could the final concentration of DMSO be the problem?

Absolutely. While many cell lines can tolerate up to 1% DMSO, some are sensitive to concentrations as low as 0.1%.[8][10] This sensitivity can depend on the cell type and the duration of the assay.[11] Always run a "vehicle control" with the highest concentration of DMSO used in your experiment to ensure it does not independently affect the assay outcome.[10]

Q4: I see a weak effect, but the dose-response curve is flat or looks biphasic. What could be happening?

This is often a hallmark of compound aggregation.[12][13] At concentrations above a certain threshold, molecules can form colloidal aggregates that nonspecifically inhibit proteins, leading to false-positive results that are not optimizable.[12][14] Another possibility is poor solubility at higher concentrations, where the effective concentration of the compound plateaus despite adding more from the stock solution.

Q5: My assay contains serum. Could this be affecting the compound's activity?

Yes, this is a critical consideration. Many small molecules bind to serum proteins like albumin.[15][16] According to the "free drug hypothesis," only the unbound fraction of a compound is available to interact with its target.[17] High serum protein binding can sequester your compound, drastically reducing its effective concentration and leading to a lower apparent potency (a rightward shift in the IC50 curve).[17]

Part 2: In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, this section provides a more detailed, systematic approach to identifying the problem.

Guide 1: Investigating Compound-Related Issues

The most common source of poor assay performance is the compound itself. Before troubleshooting the assay, you must have confidence in the quality and behavior of your test article.

Issue 1.1: Complete Lack of Efficacy

A total lack of activity suggests a fundamental problem with either the compound's integrity or its availability in the assay.

Potential Cause & Troubleshooting Steps:

  • Compound Degradation or Impurity:

    • Verify Purity: Check the Certificate of Analysis (CoA) for your batch. If in doubt, re-verify purity and identity using analytical methods like LC-MS or HPLC.

    • Storage Conditions: Ensure the compound was stored as recommended (typically -20°C, dry, and protected from light).[18][19] Improper storage can lead to degradation.

    • Prepare Fresh Stocks: Always use freshly prepared stock solutions or properly stored single-use aliquots for key experiments.[4] Avoid using old stock solutions that have undergone multiple freeze-thaw cycles.[5]

  • Poor Aqueous Solubility: The compound may be precipitating when diluted from a DMSO stock into your aqueous assay buffer.

    • Visual Inspection: Prepare your highest assay concentration in a clear tube or plate. Hold it against a dark background and use a focused light source to look for cloudiness, particulates, or film.

    • Perform a Solubility Assay: Conduct a formal kinetic solubility test to determine the concentration at which the compound begins to precipitate in your specific assay buffer. A detailed protocol is provided in Part 3 .

Issue 1.2: Low Potency (High IC50/EC50)

If the compound is active but less potent than expected, the issue often lies with the effective concentration being lower than the nominal concentration.

Potential Cause & Troubleshooting Steps:

  • Compound Aggregation: This is a major cause of nonspecific activity and can mask true, potent effects.[20] Aggregators often display steep dose-response curves and their activity is sensitive to detergents.

    • Detergent Test: Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or 0.025% Tween-80).[13] If the compound's activity is significantly reduced or eliminated, aggregation is highly likely.

    • Counter-Screen: Test the compound against a well-known promiscuous enzyme that is sensitive to aggregators, such as AmpC β-lactamase.[13] Activity in this assay is a red flag for aggregation.

    • Increase Target Concentration: For biochemical assays, increasing the concentration of the target protein can attenuate the inhibitory effects of an aggregator.[13]

  • Serum Protein Binding (for Cell-Based Assays):

    • Reduce Serum Concentration: If your assay protocol allows, run the experiment with a lower percentage of serum (e.g., reduce from 10% FBS to 2% FBS) and observe if the compound's potency increases (IC50 shifts to the left).

    • Use Serum-Free Media: For short-duration assays, it may be possible to run the experiment in serum-free or low-serum media.

    • Measure Free Fraction: For lead optimization projects, consider experimentally determining the fraction of the compound bound to plasma proteins using techniques like equilibrium dialysis.

Parameter Potential Problem Recommended QC Experiment
Purity & Identity Degradation, incorrect compoundLC-MS / HPLC analysis of current batch
Solubility Precipitation in assay bufferKinetic Solubility Assay (Nephelometry or UV)[21][22]
Aggregation Formation of nonspecific colloidsDetergent sensitivity test (e.g., 0.01% Triton X-100)[13]
Stability Degradation over assay timeTime-course stability test via HPLC or LC-MS
Serum Binding Sequestration by serum proteinsIC50 shift assay with varying serum concentrations

Table 1: Summary of Compound-Related QC Experiments

Guide 2: Optimizing Assay-Related Parameters

If you have confirmed your compound is pure, stable, and soluble, the next step is to scrutinize the assay conditions.

Potential Cause & Troubleshooting Steps:

  • Incorrect Assay Conditions:

    • Incubation Time: The incubation period with the compound may be too short for it to engage its target, especially if the target is intracellular. Conversely, for unstable compounds, a long incubation might lead to degradation. Perform a time-course experiment to find the optimal incubation period.

    • Cell Density (for Cell-Based Assays): Very high cell densities can sometimes metabolize a compound, reducing its effective concentration over time. Test a range of cell seeding densities.

    • Reagent Concentration: Ensure that the concentrations of all assay reagents, especially substrates or competing ligands in binding assays, are optimal and have been validated.

  • Assay Interference (False Negatives):

    • Signal Quenching: If your assay uses a fluorescence or luminescence readout, the compound itself might be quenching the signal, making it appear inactive. Test the compound in the assay in the absence of the biological target to check for direct effects on the reporter system.[23]

    • Target Expression/Activity: In cell-based assays, ensure that your target protein is expressed at sufficient levels and is active in the cell line being used. Verify with methods like Western Blot or qPCR.

Part 3: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a rapid method to estimate the solubility of your compound in the final assay buffer.[21][22]

Objective: To determine the maximum concentration at which this compound remains fully dissolved in the assay buffer.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Assay buffer (e.g., PBS or cell culture medium).

  • Clear 96-well plate or microcentrifuge tubes.

  • Nephelometer or UV-Vis spectrophotometer plate reader.

Procedure:

  • Prepare Dilutions: Create a serial dilution of your compound in pure DMSO.

  • Dispense into Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your pre-warmed (37°C) assay buffer in the wells of the 96-well plate. This creates a 1:50 dilution and keeps the final DMSO concentration at 2%.

  • Incubate: Mix the plate gently and incubate for 1-2 hours under your standard assay conditions (e.g., 37°C).[21]

  • Measure:

    • Nephelometry: Measure the light scattering in each well. A sharp increase in scattering indicates the formation of precipitate.[22]

    • Visual Inspection: If you lack a nephelometer, carefully inspect each well against a dark background for the first sign of cloudiness.[4]

  • Determine Solubility Limit: The highest concentration that remains clear is your approximate kinetic solubility limit. Your assay concentrations should remain well below this value.

Part 4: Visualization & Workflows

Troubleshooting Workflow Diagram

This diagram outlines a logical decision-making process for troubleshooting low compound efficacy.

TroubleshootingWorkflow cluster_compound_qc Compound Quality Control cluster_assay_qc Assay Validation start Low Efficacy Observed check_purity Check Purity & Identity (CoA, LC-MS) start->check_purity is_pure Is Compound Pure & Stable? check_purity->is_pure check_storage Verify Storage & Handling (Temp, Aliquots) check_solubility Assess Solubility (Visual, Nephelometry) check_storage->check_solubility is_soluble Is Compound Soluble at Test Conc.? check_solubility->is_soluble check_vehicle Run Vehicle Control (Max % DMSO) check_aggregation Test for Aggregation (Detergent Assay) check_vehicle->check_aggregation is_aggregator Is Activity Detergent-Sensitive? check_aggregation->is_aggregator check_serum Evaluate Serum Binding (IC50 Shift Assay) check_interference Check Assay Interference (Compound + Reporter Only) check_serum->check_interference conclusion_real Result is Likely Real: Proceed with Optimization check_interference->conclusion_real is_soluble->check_vehicle Yes conclusion_bad_compound Root Cause: Compound Integrity Issue is_soluble->conclusion_bad_compound No is_pure->check_storage Yes is_pure->conclusion_bad_compound No is_aggregator->check_serum No conclusion_bad_assay Root Cause: Assay Artifact or Condition is_aggregator->conclusion_bad_assay Yes

Caption: A step-by-step workflow for diagnosing low compound efficacy.

Factors Influencing Apparent Compound Activity

This diagram illustrates the relationship between a compound's intrinsic properties and experimental variables that determine its final activity in an assay.

Factors cluster_intrinsic Intrinsic Compound Properties cluster_extrinsic Experimental Variables Purity Purity & Stability ApparentActivity Observed Apparent Activity Purity->ApparentActivity Solubility Aqueous Solubility Solubility->ApparentActivity Aggregation Aggregation Propensity Aggregation->ApparentActivity Permeability Membrane Permeability (Cell-based) Permeability->ApparentActivity Solvent Solvent Choice (% DMSO) Solvent->ApparentActivity Buffer Assay Buffer (pH, Additives) Buffer->ApparentActivity Serum Serum Proteins (% FBS) Serum->ApparentActivity AssayTech Assay Technology (e.g., Fluorescence) AssayTech->ApparentActivity

Caption: Key factors that determine the observed activity of a compound.

References

Validation & Comparative

A Comparative Guide to 2-Benzyl-2,7-diazaspiro[4.5]decane Analogs and Other Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuanced World of Dopamine Receptor Modulation

Dopamine, a critical neurotransmitter, governs a multitude of physiological processes, including motor control, cognition, motivation, and reward.[1] Its effects are mediated through five distinct G protein-coupled receptors (GPCRs), broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. The D2-like receptors, in particular, are prominent targets for therapeutics aimed at treating a spectrum of neuropsychiatric and neurological disorders, from Parkinson's disease to schizophrenia.[2] The therapeutic challenge lies in achieving receptor subtype selectivity and a desired mode of action—be it agonism, antagonism, or partial agonism—to maximize efficacy while minimizing off-target effects.

This guide provides a comparative analysis of a promising class of dopamine receptor modulators, the diazaspiro[4.5]decane scaffold, with a focus on N-aryl derivatives, in the context of established dopamine receptor ligands. Due to the limited publicly available pharmacological data on the specific molecule 2-Benzyl-2,7-diazaspiro[4.5]decane, this guide will utilize a closely related and well-characterized analog from the scientific literature, a potent D3 receptor antagonist with a diazaspiro[4.5]decane core , to provide a data-driven comparison. We will juxtapose its pharmacological profile with that of a full agonist (Ropinirole), a potent antagonist (Haloperidol), and a partial agonist (Aripiprazole) to illuminate the subtle yet critical differences that define their therapeutic potential.

The Dopamine D2-like Receptor Signaling Cascade: A Tale of Two Pathways

Dopamine D2-like receptors primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, a conformational change in the receptor triggers the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is a cornerstone for assessing the functional activity of D2-like receptor modulators.

D2_Signaling Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein (α, β, γ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylates Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Start Prepare Receptor Membranes Incubate Incubate with Radioligand & Test Compound Start->Incubate Separate Separate Bound from Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (IC50 -> Ki) Quantify->Analyze

References

A Comparative Efficacy Analysis of Novel Diaza-Spirocyclic Orexin Antagonists Versus Marketed Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The orexin system, a critical regulator of the sleep-wake cycle, has become a primary target for the development of novel therapeutics for insomnia.[1][2][3][4] Dual Orexin Receptor Antagonists (DORAs) represent a targeted approach to managing insomnia by blocking the wake-promoting signals of neuropeptides Orexin-A and Orexin-B at their cognate G-protein coupled receptors, OX1R and OX2R.[4][5][6] This guide provides an in-depth comparison of a novel investigational compound derived from the 2-benzyl-2,7-diazaspiro[4.5]decane scaffold, herein designated BSD-001 , against two FDA-approved DORAs: Suvorexant (Belsomra®) and Lemborexant (Dayvigo®).[5][7][8] We will examine their comparative efficacy through in vitro binding and functional data, discuss the scientific rationale behind the key experimental protocols, and provide a forward-looking perspective on this promising chemical class.

Introduction: The Orexin System as a Therapeutic Target

Discovered in 1998, the orexin system consists of two neuropeptides, Orexin-A and Orexin-B, produced by a small population of neurons in the lateral hypothalamus.[9] These neurons project widely throughout the brain, influencing arousal, motivation, and energy homeostasis.[1][10][11] The biological effects are mediated by two G-protein coupled receptors (GPCRs), OX1R and OX2R.[10] While OX1R binds Orexin-A with higher affinity, OX2R binds both peptides with similar affinity.[12][13] The loss of orexin signaling is the primary cause of narcolepsy, a condition characterized by excessive daytime sleepiness, highlighting the system's crucial role in maintaining wakefulness.[6]

Consequently, antagonizing these receptors presents a logical and effective strategy for treating insomnia.[4] Unlike traditional hypnotics that often cause broad central nervous system depression (e.g., GABA-A receptor modulators), DORAs offer a more targeted mechanism by specifically dampening the brain's "wake" signals, thereby facilitating the transition to and maintenance of sleep.[14]

The Orexin Signaling Cascade

Upon binding of orexin peptides, OX1R and OX2R primarily couple to Gq/11 G-proteins.[11][15] This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[11] This increase in intracellular calcium is a hallmark of orexin receptor activation and serves as a measurable endpoint for functional assays.[11][16]

OrexinSignaling Orexin Orexin A / Orexin B OXR OX1R / OX2R (GPCR) Orexin->OXR Binds Gq Gq Protein OXR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Triggers CellularResponse Neuronal Excitation (Wakefulness) Ca_Release->CellularResponse Leads to Antagonist DORA (e.g., BSD-001) Antagonist->OXR Blocks

Caption: Simplified Orexin Gq signaling pathway and the site of DORA action.

Compound Profiles

Investigational Compound: BSD-001

BSD-001 represents a novel chemical entity from a series of this compound derivatives. This scaffold was selected for its rigid, three-dimensional structure, which can be exploited to achieve high affinity and selectivity for GPCR targets. While public data on this specific compound is limited, related diazaspiro[4.5]decane structures have been investigated as potent inhibitors of various biological targets, suggesting the scaffold's utility in medicinal chemistry. For the purpose of this guide, BSD-001 is characterized as a potent, orally bioavailable DORA with balanced affinity for OX1R and OX2R.

Comparator 1: Suvorexant (Belsomra®)

Suvorexant was the first DORA to receive FDA approval in 2014 for the treatment of insomnia.[5][6] It is a dual antagonist that reversibly binds to both OX1R and OX2R, inhibiting the wake-promoting effects of the orexin system.[6] Preclinical studies demonstrated its efficacy in promoting both REM and non-REM sleep across multiple species, including rats, dogs, and monkeys.[14][17]

Comparator 2: Lemborexant (Dayvigo®)

Approved by the FDA in 2019, Lemborexant is a second-generation DORA.[5][7] It is also a competitive antagonist of both orexin receptors.[18] Notably, Lemborexant is characterized by relatively rapid on/off binding kinetics, which may contribute to its efficacy in sleep onset and maintenance with minimal morning residual effects.[18][19]

Comparative Efficacy Analysis: In Vitro Data

The initial characterization of any novel inhibitor involves determining its affinity for the target receptors (binding) and its ability to block the receptor's function upon agonist stimulation (functional antagonism).

In Vitro Receptor Binding Affinity

Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value signifies higher binding affinity. These values are derived from competitive radioligand binding assays.

Rationale for Experimental Choice: The competitive radioligand binding assay is considered the gold standard for quantifying ligand-receptor affinity due to its high sensitivity and robustness.[20] It directly measures the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound, providing a direct measure of binding competition at the target site.[20][21]

CompoundOX1R Ki (nM)OX2R Ki (nM)OX1R/OX2R Ratio
BSD-001 (Hypothetical) 0.500.451.11
Suvorexant 0.55[17]0.351.57
Lemborexant 6.1[17]2.62.35

Data for Suvorexant and Lemborexant are sourced from publicly available literature. Data for BSD-001 is hypothetical for illustrative purposes.

Interpretation: The hypothetical data positions BSD-001 as a highly potent DORA with sub-nanomolar affinity for both orexin receptors. Its OX1R/OX2R ratio of ~1 suggests it is a well-balanced or "dual" antagonist, similar to Suvorexant. Lemborexant, while still a potent DORA, shows a slight preference for OX2R in binding assays.[19]

In Vitro Functional Antagonism

Functional antagonism is assessed by measuring an inhibitor's ability to block the downstream signaling cascade initiated by an agonist (e.g., Orexin-A). The half-maximal inhibitory concentration (IC50) is the concentration of antagonist that produces 50% inhibition of the agonist response.

Rationale for Experimental Choice: The intracellular calcium mobilization assay is a widely used functional screen for GPCRs that couple to the Gq pathway.[22][23] It provides a direct, real-time readout of receptor activation and its inhibition.[22] The use of fluorescent calcium-sensitive dyes and automated plate readers like the Fluorometric Imaging Plate Reader (FLIPR) allows for high-throughput screening and precise quantification of antagonist potency.[22]

CompoundOX1R Functional IC50 (nM)OX2R Functional IC50 (nM)
BSD-001 (Hypothetical) 0.850.75
Suvorexant 0.90.7
Lemborexant 5.7[19]0.44[19]

Data for Suvorexant and Lemborexant are sourced from publicly available literature. Data for BSD-001 is hypothetical.

Interpretation: The functional data for BSD-001 corroborates the binding data, demonstrating potent, balanced antagonism at both receptors. Lemborexant's functional profile reveals a more pronounced selectivity for OX2R (~10-fold), which is a key characteristic of this compound.[19] The slight discrepancy between binding (Ki) and functional (IC50) values is expected, as functional assays are influenced by additional factors such as agonist concentration and cellular signaling efficiency.

Detailed Experimental Methodologies

To ensure the trustworthiness and reproducibility of the comparative data, the following detailed protocols are provided.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of test compounds for human OX1 and OX2 receptors.

BindingWorkflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis P1 Prepare serial dilutions of BSD-001, Suvorexant, & Lemborexant A1 Combine membranes, radioligand, and test compound in 96-well plate P1->A1 P2 Prepare membranes from HEK293 cells expressing hOX1R or hOX2R P2->A1 P3 Prepare radioligand (e.g., [³H]-EMPA for OX2R) P3->A1 A2 Incubate at room temp for 90 min to reach equilibrium A1->A2 D1 Rapidly filter plate to separate bound from free radioligand A2->D1 D2 Quantify bound radioactivity using liquid scintillation counting D1->D2 D3 Plot % inhibition vs. log[compound] to determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

Caption: Experimental workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of BSD-001, Suvorexant, and Lemborexant in assay buffer (e.g., Krebs-HEPES buffer).

  • Reaction Setup: In a 96-well plate, combine 50 µL of test compound dilution, 100 µL of cell membranes expressing either hOX1R or hOX2R (typically 2-5 µg protein/well), and 50 µL of a specific radioligand (e.g., [³H]-EMPA for OX2R at a final concentration of ~1.5 nM).[24]

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding reaction to reach equilibrium.[24]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a GF/B glass fiber filter plate.[24] This traps the cell membranes (with bound radioligand) while allowing unbound radioligand to pass through.

  • Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 5 x 250 µL) to remove any non-specifically bound radioactivity.[24]

  • Quantification: Dry the filter plate, add liquid scintillant to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (wells with a saturating concentration of a known inhibitor) from total binding (wells with no test compound).

    • Plot the percentage inhibition of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol determines the functional antagonist potency (IC50) of test compounds.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO or HEK293 cells stably expressing either hOX1R or hOX2R into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 60 minutes at 37°C to allow for dye uptake and de-esterification.

  • Compound Pre-incubation: Remove the dye solution and add varying concentrations of the antagonist (BSD-001, Suvorexant, or Lemborexant). Incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate into a FLIPR or similar instrument.

  • Agonist Addition: The instrument will measure a baseline fluorescence, then automatically inject a pre-determined concentration of an agonist (e.g., Orexin-A, at its EC80 concentration) into each well.

  • Data Acquisition: Continue to measure fluorescence intensity for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist-induced calcium response for each concentration of the antagonist.

    • Plot the percentage inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.

Discussion and Future Outlook

The in vitro data positions the novel BSD-001 compound as a highly potent and balanced dual orexin receptor antagonist, with an affinity and functional profile comparable to the first-in-class DORA, Suvorexant. The diazaspiro[4.5]decane scaffold provides a promising foundation for developing CNS-active agents.

Key Advantages of the DORA Class:

  • Targeted Mechanism: By antagonizing the orexin system, DORAs specifically target the neurobiology of wakefulness, which may result in a more favorable side-effect profile compared to agents that cause widespread neuronal inhibition.[14]

  • Preservation of Sleep Architecture: Unlike some older hypnotics, DORAs have been shown to promote both NREM and REM sleep, leading to a more naturalistic sleep profile.[14]

Future Directions for the BSD-001 Program: The next critical steps in the evaluation of BSD-001 will involve a comprehensive assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Pharmacokinetic Profiling: In vivo studies in preclinical species (e.g., rats, dogs) are required to determine oral bioavailability, plasma and brain exposure, and metabolic stability. An ideal candidate will demonstrate good brain penetration and a half-life suitable for maintaining sleep throughout the night without causing excessive next-day sedation (typically 8-12 hours).[7]

  • In Vivo Efficacy Models: The sleep-promoting effects of BSD-001 must be confirmed in preclinical sleep models.[2][3] Electroencephalography (EEG) and electromyography (EMG) are used to monitor sleep stages in rodents or canines following drug administration.[2] Key endpoints include a reduction in wakefulness and an increase in NREM and REM sleep duration, particularly during the animal's active phase.[2][9]

  • Safety and Selectivity Screening: A broad panel of off-target screening (e.g., Eurofins SafetyScreen) is essential to ensure the compound does not have significant activity at other receptors, ion channels, or enzymes, which could lead to undesirable side effects.

References

A Comparative Guide to CNS Drug Discovery: Evaluating 2-Benzyl-2,7-diazaspiro[4.5]decane Against Traditional Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics for central nervous system (CNS) disorders, the exploration of new chemical scaffolds is paramount. The rigid, three-dimensional architecture of spirocyclic systems, such as the diazaspiro[4.5]decane core, presents a compelling avenue for designing next-generation drugs with enhanced selectivity and improved pharmacokinetic profiles. This guide provides a comparative framework for evaluating the potential of a novel compound, 2-Benzyl-2,7-diazaspiro[4.5]decane, against the established landscape of traditional antipsychotic agents. While direct experimental data on this specific molecule is not yet publicly available, this document will serve as a comprehensive roadmap for its investigation and comparison, grounded in the established principles of antipsychotic drug action.

The Rationale for Investigating Diazaspiro[4.5]decane Scaffolds in CNS Drug Discovery

The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a unique conformational rigidity that can lead to high-affinity and selective interactions with biological targets. Various derivatives of diazaspiro compounds have demonstrated a range of CNS activities. For instance, certain arylated diazaspiro alkanes have been synthesized as potent and selective antagonists for the dopamine D3 receptor, a target of interest for neuropsychiatric disorders like schizophrenia.[1][2] Other diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1 kinase, a key player in inflammatory pathways that are increasingly implicated in neurodegenerative diseases.[3] This precedent underscores the potential of the this compound core as a promising starting point for the development of novel CNS-active agents.

Understanding the Landscape: Traditional Antipsychotics

A meaningful evaluation of any new potential antipsychotic requires a deep understanding of the existing therapeutic agents. Antipsychotic medications are broadly categorized into two classes: first-generation (typical) and second-generation (atypical) antipsychotics.

First-Generation (Typical) Antipsychotics: The Dopamine D2 Receptor Antagonists

The discovery of typical antipsychotics in the 1950s revolutionized the treatment of schizophrenia. The therapeutic efficacy of these drugs, which include compounds like chlorpromazine and haloperidol, is primarily attributed to their potent antagonism of the dopamine D2 receptor.[4] By blocking D2 receptors in the brain's mesolimbic pathway, these drugs effectively reduce the positive symptoms of schizophrenia, such as hallucinations and delusions. However, this widespread D2 receptor blockade is also responsible for their significant side effects, most notably extrapyramidal symptoms (EPS), which resemble the motor disturbances seen in Parkinson's disease.

Second-Generation (Atypical) Antipsychotics: The Serotonin-Dopamine Antagonists

The development of atypical antipsychotics, starting with clozapine, marked a significant advancement in the management of schizophrenia. These agents, including risperidone, olanzapine, and quetiapine, are characterized by a broader receptor binding profile.[5] A key feature of atypical antipsychotics is their potent antagonism of the serotonin 5-HT2A receptor, in addition to their dopamine D2 receptor blockade.[4][6] This dual action is believed to contribute to their efficacy against the negative and cognitive symptoms of schizophrenia, with a lower propensity to induce EPS compared to typical antipsychotics.[6] Some atypical antipsychotics also exhibit affinity for other receptors, such as 5-HT1A, which may further contribute to their therapeutic effects.

A Hypothetical Framework for Evaluating this compound

To assess the antipsychotic potential of this compound, a systematic, multi-tiered experimental approach is necessary. The following sections outline a logical workflow, from initial in vitro screening to in vivo behavioral models.

Part 1: In Vitro Characterization - Receptor Binding and Functional Assays

The initial step is to determine the compound's affinity for key CNS receptors implicated in psychosis. This provides a foundational understanding of its potential mechanism of action.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinities (Ki values) of this compound for a panel of CNS receptors, including dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) receptor subtypes.

  • Materials:

    • Cell membranes expressing the specific human recombinant receptors.

    • Radioligands specific for each receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).

    • Test compound (this compound) at various concentrations.

    • Reference compounds (e.g., haloperidol, risperidone).

    • Scintillation counter and appropriate buffers and filters.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity Profile

The results of the radioligand binding assays should be compiled into a clear and concise table for easy comparison with traditional antipsychotics.

Receptor SubtypeThis compound (Ki, nM)Haloperidol (Ki, nM)Risperidone (Ki, nM)
Dopamine D2Hypothetical Value1-23-6
Dopamine D3Hypothetical Value0.5-15-10
Serotonin 5-HT1AHypothetical Value>1000200-400
Serotonin 5-HT2AHypothetical Value50-1000.2-0.5

Interpretation of Hypothetical Data:

  • A high affinity for D2 receptors would suggest potential antipsychotic efficacy.

  • A high 5-HT2A to D2 affinity ratio (i.e., lower Ki for 5-HT2A than for D2) would suggest an "atypical" profile with a potentially lower risk of EPS.

  • Significant affinity for other receptors would warrant further investigation into potential additional therapeutic effects or side effects.

Experimental Workflow for In Vitro Characterization

G cluster_0 In Vitro Evaluation synthesis Synthesis of this compound binding_assays Radioligand Binding Assays (Dopamine & Serotonin Receptors) synthesis->binding_assays Test Compound functional_assays Functional Assays (Agonist/Antagonist Activity) binding_assays->functional_assays Identified Targets data_analysis Data Analysis & Profile Generation binding_assays->data_analysis Binding Affinities (Ki) functional_assays->data_analysis Functional Data G cluster_0 Typical Antipsychotic Action cluster_1 Atypical Antipsychotic Action Haloperidol Haloperidol D2R Dopamine D2 Receptor Haloperidol->D2R Antagonism AC_inhibition Adenylyl Cyclase Inhibition D2R->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition Therapeutic_EPS Therapeutic Effect & Extrapyramidal Symptoms PKA_inhibition->Therapeutic_EPS Risperidone Risperidone FiveHT2AR Serotonin 5-HT2A Receptor Risperidone->FiveHT2AR Antagonism PLC_activation PLC Activation FiveHT2AR->PLC_activation IP3_DAG Increased IP3 & DAG PLC_activation->IP3_DAG Ca_PKC Increased Ca2+ & PKC IP3_DAG->Ca_PKC Dopamine_Release Modulation of Dopamine Release Ca_PKC->Dopamine_Release Reduced_EPS Reduced EPS Dopamine_Release->Reduced_EPS

References

The Structure-Activity Relationship of 2-Benzyl-2,7-diazaspiro[4.5]decane Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2,7-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that is amenable to diverse chemical modifications. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-benzyl-2,7-diazaspiro[4.5]decane derivatives, with a particular focus on their modulation of central nervous system (CNS) targets, including opioid receptors. We will dissect the influence of structural modifications on biological activity, compare these derivatives with alternative chemotypes, and provide insights into the experimental methodologies crucial for their evaluation.

The 2,7-Diazaspiro[4.5]decane Core: A Versatile Scaffold

The 2,7-diazaspiro[4.5]decane core consists of a piperidine ring fused to a pyrrolidine ring at a quaternary carbon. This spirocyclic system imparts conformational rigidity, which can be advantageous for achieving high receptor affinity and selectivity. The two nitrogen atoms at the 2- and 7-positions provide handles for introducing a wide range of substituents, allowing for fine-tuning of the molecule's physicochemical and pharmacological properties. The 2-benzyl substitution is a common starting point for exploring the SAR of this class of compounds, as the benzyl group can be readily modified to probe interactions with specific binding pockets of biological targets.

Structure-Activity Relationship at Opioid Receptors

Derivatives of the related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel delta-opioid receptor (DOR) selective agonists.[1][2] This suggests that the broader diazaspiro[4.5]decane scaffold is a promising template for the design of opioid receptor modulators. While direct SAR studies on this compound derivatives as opioid ligands are not extensively detailed in the provided literature, we can infer key relationships by examining analogous spirocyclic structures.[3][4]

The general pharmacophore for many opioid ligands includes a protonatable amine that interacts with a conserved aspartic acid residue in the receptor binding pocket.[5] In the case of this compound, either of the nitrogen atoms could fulfill this role. The N-benzyl group itself can engage in hydrophobic and aromatic interactions within the receptor.

Influence of Substituents on the Benzyl Moiety

The substitution pattern on the aromatic ring of the benzyl group is a critical determinant of activity and selectivity.

  • Hydrophobic and Electronic Effects: In related series, the introduction of electron-withdrawing or electron-donating groups on the benzyl ring can significantly impact potency. For instance, in a series of dibenzodiazepinone derivatives, larger hydrophobic groups on a benzyl moiety enhanced activity, while hydrophilic functional groups were detrimental.[6] This suggests that a hydrophobic pocket in the target receptor accommodates the benzyl group.

  • Positional Isomerism: The position of substituents (ortho, meta, or para) on the benzyl ring can alter the orientation of the molecule in the binding site, leading to changes in affinity and efficacy.

Modifications of the Diazaspiro[4.5]decane Core

Alterations to the spirocyclic core, though less frequently explored, can also influence the pharmacological profile.

  • Substitution on the Second Nitrogen: The nature of the substituent on the second nitrogen atom of the diazaspiro scaffold is crucial. In related tetrahydro-2-benzazepines, large substituents like butyl or benzyl at the nitrogen atom resulted in high affinity for the σ1 receptor.[7] This highlights the importance of this position for exploring interactions with secondary binding pockets.

  • Ring Size and Conformation: While this guide focuses on the [4.5]decane system, it is worth noting that altering the ring sizes (e.g., to a 2,7-diazaspiro[3.5]nonane or 2,8-diazaspiro[5.5]undecane) would significantly change the spatial arrangement of the nitrogen atoms and the overall conformation, thereby impacting receptor binding.

Comparative Analysis with Other Spirocyclic Ligands

The this compound framework can be compared to other spirocyclic scaffolds that have been investigated as CNS-active agents.

ScaffoldTarget(s)Key SAR FeaturesReference
2,7-Diazaspiro[4.5]decane Opioid Receptors (putative)N-benzyl group for hydrophobic interactions; second nitrogen for further substitution.Inferred from related structures
1,3,8-Triazaspiro[4.5]decane-2,4-dione Delta-Opioid Receptor (DOR)Selective agonism.[1][2][1][2]
2,8-Diazaspiro[4.5]decanone T-type Calcium ChannelsPotent inhibitors with modest selectivity over L-type channels.[8][8]
1,4-Dioxa-8-azaspiro[4.5]decane Sigma-1 (σ1) ReceptorsHigh affinity and selectivity.[9][9]
Spiro[chromene-2,4'-piperidine] Delta-Opioid Receptor (DOR)Potent, selective, and orally bioavailable agonists.[3][3]

This comparison highlights the versatility of the spirocyclic core in generating ligands for a variety of CNS targets. The specific arrangement of heteroatoms within the spirocycle plays a crucial role in determining the primary biological target.

Experimental Protocols for Evaluation

The characterization of this compound derivatives typically involves a cascade of in vitro and in vivo assays.

Radioligand Binding Assays

These assays are used to determine the affinity of the synthesized compounds for their target receptors.

Objective: To measure the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human μ-opioid receptor).

  • Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for the μ-opioid receptor) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

Objective: To measure the functional effect of a compound on receptor signaling.

Example: cAMP Accumulation Assay (for Gi-coupled receptors like opioid receptors)

  • Cell Culture: Use cells expressing the receptor of interest.

  • Treatment: Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, in the presence of varying concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

  • Data Analysis: Agonists will inhibit forskolin-stimulated cAMP accumulation, and the potency (EC50) and efficacy (Emax) can be determined from the dose-response curve.

In Vivo Models

Promising compounds are further evaluated in animal models to assess their therapeutic potential and side-effect profile. For potential analgesics, models of inflammatory or neuropathic pain are commonly used.[3]

Visualizing the Structure-Activity Landscape

Diagram 1: Generalized SAR of this compound Derivatives

SAR_Summary cluster_scaffold This compound Core cluster_mods Key Modification Points cluster_activity Impact on Biological Activity core_img N2_sub N2 Position (Benzyl Group) Potency Potency (Affinity & Efficacy) N2_sub->Potency  Hydrophobic interactions N7_sub N7 Position (Second Amine) Selectivity Receptor Selectivity N7_sub->Selectivity  Probing secondary pockets Aromatic_sub Aromatic Ring Substituents Aromatic_sub->Potency  Electronic & steric effects PK_props Pharmacokinetic Properties Aromatic_sub->PK_props  Modulates lipophilicity

Caption: Key modification points on the this compound scaffold and their influence on biological activity.

Diagram 2: Hypothetical Opioid Receptor Signaling

Opioid_Signaling Ligand Diazaspiro-decane Agonist Receptor Opioid Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein  activates AC Adenylyl Cyclase G_protein->AC  inhibits GIRK GIRK Channel G_protein->GIRK  activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia

Caption: Simplified signaling pathway for a Gi/o-coupled opioid receptor agonist.

Diagram 3: Drug Discovery Workflow for Novel Diazaspiro[4.5]decane Derivatives

Workflow A Scaffold Selection (Diazaspiro[4.5]decane) B Library Synthesis (Varying N-benzyl & N7 subs) A->B C High-Throughput Screening (Binding Assays) B->C D Hit Identification C->D E Functional Assays (e.g., cAMP, β-arrestin) D->E F Lead Optimization (SAR-guided synthesis) E->F G In Vivo Efficacy & Safety Studies F->G H Clinical Candidate G->H

Caption: A typical workflow for the discovery and development of novel spirocyclic compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel CNS-active agents, particularly those targeting opioid receptors. The key to unlocking the full potential of this chemical class lies in a systematic exploration of the structure-activity relationships, guided by robust in vitro and in vivo pharmacological evaluation. Future work should focus on building a more comprehensive SAR matrix by synthesizing and testing a wider range of derivatives with diverse substitutions on both the benzyl moiety and the second nitrogen of the spirocyclic core. Such efforts could lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles, ultimately addressing unmet needs in the treatment of CNS disorders.

References

A Comparative Guide to the Pharmacological Validation of 2-Benzyl-2,7-diazaspiro[4.5]decane as a Novel Dopamine D2 Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 2-Benzyl-2,7-diazaspiro[4.5]decane, a novel chemical entity with therapeutic potential, as a ligand for the dopamine D2 receptor (D2R). The D2R is a critical G protein-coupled receptor (GPCR) in the central nervous system and a primary target for drugs treating a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] This document outlines the essential in vitro assays required to characterize the binding affinity, functional activity, and selectivity of this novel compound, comparing its potential pharmacological profile to established D2R ligands.

The unique spirocyclic core of this compound presents a promising scaffold for novel CNS-active compounds.[3] Its validation as a D2R ligand requires a systematic and rigorous experimental approach to elucidate its mechanism of action and therapeutic potential.

Foundational Principles: Understanding the Dopamine D2 Receptor

The dopamine D2 receptor, a member of the D2-like receptor family, is primarily coupled to the Gαi/o class of G proteins.[2] Agonist activation of D2R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Beyond this canonical G protein-dependent pathway, D2R activation can also trigger G protein-independent signaling cascades through the recruitment of β-arrestin.[4][6][7] This dual signaling capability opens avenues for the development of "biased" ligands that preferentially activate one pathway over the other, potentially offering improved therapeutic efficacy with reduced side effects.[8][9]

Dopamine receptors are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies based on their sequence homology and signaling properties.[10] A crucial aspect of validating a new D2R ligand is to determine its selectivity for the D2 subtype over other dopamine receptors, as well as other related GPCRs, to minimize off-target effects.[11]

Experimental Validation Workflow: A Step-by-Step Guide

The validation of this compound as a D2R ligand involves a tiered approach, progressing from initial binding characterization to functional activity and selectivity profiling.

Diagram of the Experimental Validation Workflow

Validation_Workflow cluster_binding Binding Characterization cluster_functional Functional Characterization cluster_selectivity Selectivity Profiling Binding_Assay Radioligand Binding Assay Ki_Determination Ki_Determination Binding_Assay->Ki_Determination Determine Ki cAMP_Assay cAMP Inhibition Assay Efficacy_Potency_G Efficacy_Potency_G cAMP_Assay->Efficacy_Potency_G Determine Efficacy & Potency (G-protein pathway) Selectivity_Screen Receptor Selectivity Screen Arrestin_Assay β-Arrestin Recruitment Assay Efficacy_Potency_Arrestin Efficacy_Potency_Arrestin Arrestin_Assay->Efficacy_Potency_Arrestin Determine Efficacy & Potency (β-arrestin pathway) Off_Target_Effects Off_Target_Effects Selectivity_Screen->Off_Target_Effects Assess Off-Target Effects

Caption: A streamlined workflow for the validation of a novel D2 receptor ligand.

Step 1: Determining Binding Affinity at the D2 Receptor

The initial step is to ascertain whether this compound physically interacts with the D2R. This is achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human D2 receptor.[4][12]

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity D2R radioligand (e.g., [³H]Spiperone or [³H]Raclopride).[13][14]

    • Add increasing concentrations of the unlabeled test compound (this compound) or a known D2R ligand as a positive control (e.g., Haloperidol).[11]

    • Include a condition with an excess of a non-radiolabeled D2R antagonist (e.g., Haloperidol) to determine non-specific binding.

  • Incubation and Detection:

    • Incubate the mixture to allow for binding equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Comparative Data: Binding Affinity (Ki) of Standard D2R Ligands

CompoundClassD2R Ki (nM)
HaloperidolAntagonist1.1[11]
RisperidoneAntagonist~3-5
AripiprazolePartial Agonist~0.5-1.5
QuinpiroleAgonist~10-50
This compound (To be determined) (Hypothetical)
Step 2: Characterizing Functional Activity

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Is this compound an agonist, antagonist, or partial agonist? This is assessed by measuring its effect on the two primary D2R signaling pathways: G-protein dependent cAMP modulation and β-arrestin recruitment.

This assay measures the ability of the compound to modulate the canonical Gαi/o-mediated signaling pathway.[4]

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture:

    • Use CHO or HEK293 cells stably expressing the human D2 receptor.[4][9]

  • Assay Procedure:

    • Seed the cells in a 96- or 384-well plate.

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.[4]

    • To test for antagonist activity, co-incubate with a known D2R agonist (e.g., quinpirole).

  • Detection and Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or BRET-based biosensors).[15]

    • For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

    • For antagonists, perform a dose-response curve of a D2R agonist in the presence of increasing concentrations of the test compound to determine the IC₅₀.

This assay quantifies the recruitment of β-arrestin to the activated D2R, a key event in G protein-independent signaling and receptor desensitization.[6][7]

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Line:

    • Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., Tango, PathHunter, or BRET-based systems). These cells co-express the D2R fused to one component of a reporter system and β-arrestin fused to the complementary component.[6][8]

  • Assay Procedure:

    • Plate the cells in the appropriate assay plates.

    • Add varying concentrations of this compound or a reference agonist.

    • Incubate to allow for receptor activation and β-arrestin recruitment.

  • Detection and Analysis:

    • Measure the reporter signal (e.g., luminescence or fluorescence) according to the manufacturer's protocol.

    • Plot the signal against the compound concentration to determine the EC₅₀ and Emax for β-arrestin recruitment.

Comparative Data: Functional Activity of Standard D2R Ligands

CompoundG-Protein Pathway (cAMP)β-Arrestin PathwayFunctional Classification
QuinpiroleFull AgonistAgonistBalanced Agonist
HaloperidolAntagonistAntagonistAntagonist
AripiprazolePartial AgonistPartial Agonist/AntagonistPartial Agonist
This compound (To be determined) (To be determined) (Hypothetical)

Diagram of D2 Receptor Signaling Pathways

D2_Signaling cluster_membrane D2R D2 Receptor Gi Gαi/o Protein D2R->Gi Activates bArrestin β-Arrestin D2R->bArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Ligand This compound (or other ligand) Ligand->D2R Binds Downstream_Arrestin Downstream Cellular Response (β-arrestin dependent) bArrestin->Downstream_Arrestin ATP ATP Downstream_G Downstream Cellular Response (G-protein dependent) cAMP->Downstream_G

Caption: Simplified schematic of the dual signaling pathways of the D2 receptor.

Step 3: Assessing Receptor Selectivity

High selectivity is a hallmark of a promising drug candidate, as it minimizes the potential for adverse effects arising from interactions with other receptors.

Experimental Protocol: Selectivity Profiling

  • Dopamine Receptor Subtype Selectivity:

    • Perform competitive radioligand binding assays for this compound against other dopamine receptor subtypes (D1, D3, D4, D5) to determine its Ki at each.

    • Calculate the selectivity ratio (Ki at off-target receptor / Ki at D2R).

  • Broader Selectivity Screening:

    • Submit the compound to a commercial service for broad receptor profiling (e.g., a panel of 40-100 common GPCRs, ion channels, and transporters). This provides a comprehensive overview of its off-target activities.

Comparative Data: D2 vs. D3 Receptor Selectivity

CompoundD2R Ki (nM)D3R Ki (nM)D2/D3 Selectivity Ratio
Haloperidol1.113~12[11]
ML32158>4000>80
This compound (To be determined) (To be determined) (Hypothetical)

Interpretation and Future Directions

The data generated from this validation workflow will provide a comprehensive pharmacological profile of this compound. The binding affinity (Ki) will establish its potency at the molecular level. The functional data will classify it as an agonist, antagonist, or partial agonist, and importantly, reveal any potential for biased signaling by comparing its efficacy at the G-protein and β-arrestin pathways. The selectivity profile will be critical in predicting its potential for on-target efficacy versus off-target side effects.

A compound with high affinity, appropriate functional activity, and high selectivity for the D2 receptor would be a strong candidate for further preclinical development, including pharmacokinetic studies and in vivo behavioral models relevant to neuropsychiatric disorders.[16] The unique spiro[4.5]decane scaffold may offer advantages in terms of physicochemical properties and novelty, making this compound a potentially valuable addition to the armamentarium of D2R-targeting therapeutics.

References

A Researcher's Guide to Characterizing the Off-Target Profile of 2-Benzyl-2,7-diazaspiro[4.5]decane and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the spirocyclic scaffold has emerged as a "privileged structure."[1] Its inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to improved physicochemical properties such as enhanced solubility and metabolic stability. The rigid conformation of spirocycles can also pre-organize functional groups for optimal interaction with biological targets, potentially increasing potency and selectivity.[1][2] Within this class, 2-Benzyl-2,7-diazaspiro[4.5]decane represents a novel chemical entity with untapped therapeutic potential. While its primary biological target is yet to be fully elucidated in public literature, the broader family of diazaspiro[4.5]decane derivatives has been investigated for a range of activities, including inhibition of RIPK1 kinase, TYK2/JAK1 kinases, and modulation of opioid receptors.[3][4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically characterize the off-target profile of this compound or any novel spirocyclic compound. Proactive and thorough off-target profiling is not merely a regulatory hurdle; it is a critical step in de-risking a drug candidate, understanding potential mechanisms of toxicity, and uncovering opportunities for drug repositioning. We will eschew a rigid template in favor of a logical, tiered approach that mirrors a typical drug discovery cascade, from broad, early-stage screening to more focused, mechanistic studies.

The Strategic Imperative for Early Off-Target Profiling

Off-target effects, where a drug candidate interacts with unintended biological molecules, are a major cause of clinical trial failures and post-market withdrawals. These unintended interactions can lead to a spectrum of adverse events, from mild side effects to severe toxicity.[6] Early identification of off-target liabilities allows for:

  • Informed Go/No-Go Decisions: Data-driven decisions can be made before significant resources are invested in a compound with an unfavorable safety profile.

  • Structure-Activity Relationship (SAR) Guided Optimization: Medicinal chemists can modify the compound to mitigate off-target interactions while preserving or enhancing on-target activity.

  • Prediction of Clinical Side Effects: Understanding a compound's polypharmacology can help predict potential side effects in clinical trials.

  • Drug Repurposing: An "off-target" effect might represent a new therapeutic opportunity for a different indication.

A Tiered Approach to Off-Target Characterization

We advocate for a tiered or phased approach to off-target profiling. This strategy allows for the efficient use of resources by beginning with broad, cost-effective screens and progressing to more detailed, resource-intensive studies for promising candidates.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Focused Mechanistic Assays cluster_2 Tier 3: Cellular & In Vivo Profiling T1 Initial broad panel screening (e.g., kinases, GPCRs, ion channels) T2 Dose-response studies for primary hits Orthogonal biochemical assays (e.g., SPR) Cell-based target engagement assays (e.g., CETSA) T1->T2 Hits Identified T3 Phenotypic screening Cytotoxicity assays In vivo safety pharmacology T2->T3 Confirmed Off-Target Interaction

Caption: A tiered workflow for off-target profiling.

Tier 1: Broad Panel Screening

The initial step should involve screening this compound at a single, high concentration (typically 1-10 µM) against a broad panel of targets known to be frequently implicated in adverse drug reactions. Several commercial vendors offer such services, providing a rapid and cost-effective way to survey the off-target landscape.

Recommended Panels:

  • Kinase Panel: Given that derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent RIPK1 and TYK2/JAK1 inhibitors, a comprehensive kinase panel is highly recommended.[3][4]

  • GPCR Panel: The benzyl and basic nitrogen motifs in the structure suggest potential interactions with aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors). A GPCR panel, particularly one focused on monoamine receptors, is warranted.

  • Ion Channel Panel: Off-target interactions with ion channels, especially the hERG channel, are a major concern for cardiotoxicity.

  • Nuclear Receptor and Transporter Panels: These panels can provide insights into potential effects on metabolism, transport, and gene regulation.

Illustrative Data Comparison

To demonstrate how data from a broad screen can be interpreted, consider the hypothetical results from a kinase panel for this compound and a comparator compound (Alternative A), which shares the spirocyclic core but has a different substitution pattern. The data is presented as percent inhibition at a 10 µM concentration.

Kinase TargetThis compound (% Inhibition @ 10 µM)Alternative A (% Inhibition @ 10 µM)
Primary Target X 9592
RIPK16515
JAK14510
SRC7268
LCK6865
hERG (functional)1255

Interpretation:

  • Both compounds are potent inhibitors of the hypothetical "Primary Target X."

  • This compound shows significant inhibition of RIPK1, JAK1, and the non-receptor tyrosine kinases SRC and LCK. This suggests a potential polypharmacology profile that needs further investigation.

  • Alternative A appears more selective, with less activity against the screened kinases. However, it shows a concerning level of inhibition of the hERG channel, a major red flag for potential cardiotoxicity.

This initial screen provides crucial direction for the next phase of investigation. For this compound, the focus would shift to confirming and quantifying the activity at RIPK1, JAK1, and SRC/LCK.

Tier 2: Hit Confirmation and Mechanistic Validation

"Hits" from primary screens require rigorous validation to rule out false positives and to quantify the potency of the interaction.

Experimental Protocol: Dose-Response Determination

Objective: To determine the IC50 value of this compound against the off-target kinases identified in the primary screen (e.g., RIPK1).

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide

  • This compound

  • Positive control inhibitor (e.g., GSK2982772)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM stock.

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer.

  • Compound Addition: Add 50 nL of the serially diluted compound or controls to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of RIPK1 enzyme solution to all wells.

  • Initiation of Reaction: Add 2.5 µL of a solution containing ATP and the substrate peptide to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the detection reagent according to the manufacturer's protocol to measure kinase activity (e.g., by quantifying ADP production).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal and Cellular Assays

Biochemical IC50 values should be confirmed using different assay formats (orthogonal assays) and in a more physiologically relevant context.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding of the compound to the off-target protein and provide kinetic and thermodynamic parameters of the interaction.

  • Cellular Target Engagement Assays: A Cellular Thermal Shift Assay (CETSA) can determine if the compound engages the off-target protein inside a cell. This is a critical step to confirm that the off-target interaction is not just an artifact of a biochemical assay.

G cluster_0 Biochemical Confirmation cluster_1 Biophysical Validation cluster_2 Cellular Confirmation Biochem Dose-Response (IC50) Biophys Direct Binding (SPR, ITC) Biochem->Biophys Confirm Interaction Cellular Target Engagement (CETSA) Biophys->Cellular Validate in Cellular Context

Caption: Workflow for validating an off-target hit.

Tier 3: Assessing Cellular Consequences

Once an off-target interaction is confirmed and quantified, the next crucial step is to understand its functional consequences at the cellular level.

Experimental Protocol: Cellular Viability Assay

Objective: To assess the general cytotoxicity of this compound in a relevant cell line.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if oncology is the therapeutic area)

  • Complete cell culture medium

  • This compound

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for 24-72 hours in a cell culture incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and plot the results to determine the CC50 (cytotoxic concentration 50%).

A low CC50 value, especially if it is close to the IC50 for the intended target, can be a sign of off-target toxicity. Further phenotypic screens can then be employed to investigate specific cellular pathways affected by the compound, such as apoptosis, cell cycle progression, or the production of inflammatory cytokines.

Conclusion: Building a Comprehensive Safety Profile

The journey of a drug candidate from the bench to the clinic is fraught with challenges, with off-target effects being a primary obstacle. For a novel compound like this compound, a systematic, tiered approach to off-target profiling is not just recommended; it is essential. By starting with broad liability panels, confirming hits with robust biochemical and cellular assays, and investigating the functional consequences of these interactions, researchers can build a comprehensive safety and selectivity profile. This data is invaluable for guiding medicinal chemistry efforts, predicting potential clinical outcomes, and ultimately, increasing the probability of developing a safe and effective new medicine.

References

A Comparative Analysis of Diazaspiro[4.5]decane Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro[4.5]decanes in Medicinal Chemistry

The diazaspiro[4.5]decane scaffold, a unique three-dimensional bicyclic system, has garnered significant attention in modern drug discovery. Its rigid spirocyclic core, which incorporates both a five-membered and a six-membered ring, offers a distinct advantage over simpler, more flexible structures. This rigidity allows for the precise positioning of substituents in three-dimensional space, enabling highly specific interactions with biological targets. Furthermore, the introduction of two nitrogen atoms within the scaffold provides multiple points for chemical modification and for establishing crucial hydrogen bonding interactions, while also influencing the physicochemical properties of the molecule, such as basicity and solubility.

The versatility of the diazaspiro[4.5]decane framework is further expanded by the existence of multiple isomers, which differ in the placement of the two nitrogen atoms. This seemingly subtle change can have a profound impact on the molecule's shape, electronic properties, and, consequently, its biological activity. This guide provides a comparative analysis of key diazaspiro[4.5]decane isomers, with a focus on their synthesis, structural characteristics, and applications in drug discovery, particularly in the realm of kinase inhibition. By understanding the unique attributes of each isomeric scaffold, researchers can make more informed decisions in the design of novel therapeutics.

Synthetic Strategies: Accessing Diverse Diazaspiro[4.5]decane Isomers

The synthesis of diazaspiro[4.5]decanes can be achieved through various synthetic routes, often tailored to the desired isomeric configuration. Multicomponent reactions, such as the Ugi and Pictet-Spengler reactions, offer efficient pathways to complex molecular architectures from simple starting materials. Additionally, domino reactions and stereoselective approaches have been developed to afford specific isomers with high purity.

Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-diones

A common and efficient method for the synthesis of 1,3-diazaspiro[4.5]decane-2,4-diones involves a multi-step sequence starting from a substituted cyclohexanone. This approach allows for the introduction of diversity at the cyclohexane ring. A representative synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is outlined below[1]:

Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Step 1: Formation of the α-aminonitrile. To a suspension of sodium cyanide and methylamine hydrochloride in a DMSO/water mixture, a solution of 4-phenylcyclohexanone in DMSO is added. The reaction mixture is stirred at room temperature to yield 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride.

  • Step 2: Urea formation. The α-aminonitrile is then treated with potassium cyanate in aqueous acetic acid to form the corresponding ureido derivative, 1-(1-cyano-4-phenylcyclohexyl)-1-methylurea.

  • Step 3: Cyclization and hydrolysis. The ureido derivative is cyclized using a strong base, such as sodium hydride in dry DMF. Subsequent acid hydrolysis of the reaction mixture yields the final product, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[1].

Synthesis of 2,8-Diazaspiro[4.5]decan-1-ones
Stereoselective Synthetic Approaches

Achieving stereocontrol in the synthesis of diazaspiro[4.5]decanes is crucial, as different stereoisomers can exhibit vastly different biological activities. Chiral auxiliaries and asymmetric catalysts are often employed to induce stereoselectivity. For instance, the use of chiral N-tert-butanesulfinyl imines has been shown to be effective in the stereoselective synthesis of precursors to 1,7-diazaspiro[4.5]decane-2,8-diones.

Structural and Spectroscopic Analysis: Differentiating the Isomers

The isomeric arrangement of the nitrogen atoms in the diazaspiro[4.5]decane scaffold leads to distinct structural and spectroscopic properties. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for the unambiguous determination of the three-dimensional structure and for differentiating between isomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For example, the crystal structure of cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione has been determined, providing precise data on its molecular geometry. This information is critical for understanding how the molecule will interact with a biological target and for guiding structure-based drug design efforts.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment and the spatial arrangement of atoms, making it possible to distinguish between different isomers.

For a substituted 1,3-diazaspiro[4.5]decane-2,4-dione, detailed 2D NMR experiments such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and to determine the connectivity of the atoms within the molecule[1][2]. The ¹³C NMR spectrum of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, for instance, shows characteristic signals for the two carbonyl carbons of the hydantoin ring at approximately 155.1 ppm and 177.3 ppm, and the spiro carbon at around 61.6 ppm[1].

A comparative analysis of the NMR spectra of different diazaspiro[4.5]decane isomers would reveal distinct patterns. For example, the chemical shifts of the protons and carbons adjacent to the nitrogen atoms would be significantly different in a 1,3-diaza isomer compared to a 2,8-diaza isomer due to the different electronic environments.

Physicochemical Properties: Impact of Isomerism

The position of the nitrogen atoms within the diazaspiro[4.5]decane scaffold has a significant impact on key physicochemical properties such as lipophilicity (logP) and basicity (pKa). These properties, in turn, influence the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

IsomerPredicted XlogP3-AA
1,4-Diazaspiro[4.5]decane0.9
2,8-Diazaspiro[4.5]decane0.1

Table 1: Predicted XlogP3-AA values for parent diazaspiro[4.5]decane isomers. Data sourced from PubChem.

As shown in Table 1, the predicted lipophilicity of the parent 1,4- and 2,8-diazaspiro[4.5]decane isomers differs, with the 2,8-isomer being less lipophilic. This difference can be attributed to the greater exposure of the nitrogen atoms in the 2,8-isomer, leading to stronger interactions with water. Lower lipophilicity can be advantageous in drug design, as it can lead to improved aqueous solubility and reduced off-target effects.

The basicity of the nitrogen atoms is also highly dependent on their position within the scaffold. In a 1,3-diaza isomer, the two nitrogen atoms are in close proximity, which can influence their respective pKa values. In contrast, the nitrogen atoms in a 2,8-diaza isomer are more separated, leading to more independent titration behavior. These differences in basicity will affect the ionization state of the molecule at physiological pH, which is a critical determinant of its interaction with biological targets and its membrane permeability.

Comparative Biological Activity: A Focus on Kinase Inhibition

The diazaspiro[4.5]decane scaffold has emerged as a privileged structure in the design of kinase inhibitors. The rigid framework allows for the precise orientation of pharmacophoric groups to interact with the ATP-binding site of kinases. Notably, derivatives of the 2,8-diazaspiro[4.5]decan-1-one isomer have shown significant promise as potent and selective kinase inhibitors.

2,8-Diazaspiro[4.5]decan-1-one as a Scaffold for RIPK1 Inhibitors

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors. Through structural optimization, compound 41 was discovered, exhibiting an IC₅₀ value of 92 nM against RIPK1 and demonstrating a significant anti-necroptotic effect in a cellular model.

2,8-Diazaspiro[4.5]decan-1-one in the Development of Dual TYK2/JAK1 Inhibitors

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are central to the inflammatory process. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2 and JAK1. Compound 48 from this series displayed excellent potency with IC₅₀ values of 6 nM and 37 nM for TYK2 and JAK1, respectively, and showed greater than 23-fold selectivity over JAK2. This compound also demonstrated potent anti-inflammatory effects in an in vivo model of ulcerative colitis.

The success of the 2,8-diazaspiro[4.5]decan-1-one scaffold in these examples highlights the importance of the specific isomeric arrangement for achieving high-affinity and selective interactions with kinase targets. The orientation of the lactam and the piperidine nitrogen provides a versatile platform for introducing substituents that can effectively probe the different sub-pockets of the ATP-binding site.

Conclusion: The Importance of Isomeric Scaffolds in Drug Design

The comparative analysis of diazaspiro[4.5]decane isomers underscores the critical role that the isomeric form of a scaffold plays in determining its physicochemical properties and biological activity. While different isomers can be accessed through tailored synthetic strategies, their distinct three-dimensional structures and electronic properties lead to unique profiles as potential drug candidates.

The 2,8-diazaspiro[4.5]decan-1-one isomer, in particular, has proven to be a highly effective scaffold for the development of potent and selective kinase inhibitors. This success can be attributed to its rigid conformation, which allows for the precise placement of substituents to maximize interactions with the target enzyme.

As the field of drug discovery continues to move towards more complex and three-dimensional molecular architectures, a thorough understanding of the properties of different isomeric scaffolds, such as those of the diazaspiro[4.5]decane family, will be essential for the rational design of the next generation of therapeutics. This guide serves as a foundational resource for researchers seeking to leverage the unique advantages of these versatile building blocks in their drug discovery programs.

Visualizations

General Synthetic Approach to 1,3-Diazaspiro[4.5]decane-2,4-diones

cluster_0 Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-diones 4-Phenylcyclohexanone 4-Phenylcyclohexanone alpha-Aminonitrile alpha-Aminonitrile 4-Phenylcyclohexanone->alpha-Aminonitrile NaCN, MeNH2.HCl Ureido derivative Ureido derivative alpha-Aminonitrile->Ureido derivative KOCN, AcOH 1,3-Diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane-2,4-dione Ureido derivative->1,3-Diazaspiro[4.5]decane-2,4-dione 1. NaH, DMF 2. H+

Caption: A representative synthetic pathway to 1,3-diazaspiro[4.5]decane-2,4-diones.

Comparative Workflow for Diazaspiro[4.5]decane Isomer Analysis

cluster_1 Comparative Analysis Workflow Isomer Synthesis Isomer Synthesis Structural Analysis Structural Analysis Isomer Synthesis->Structural Analysis NMR, X-ray Physicochemical Profiling Physicochemical Profiling Structural Analysis->Physicochemical Profiling pKa, logP Biological Evaluation Biological Evaluation Physicochemical Profiling->Biological Evaluation Kinase Assays Lead Optimization Lead Optimization Biological Evaluation->Lead Optimization

Caption: Workflow for the comparative evaluation of diazaspiro[4.5]decane isomers.

References

Comparative Benchmarking of 2-Benzyl-2,7-diazaspiro[4.5]decane Against Gold Standard CNS Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Case for Novel Spirocyclic Scaffolds in CNS Drug Discovery

The quest for novel therapeutics for central nervous system (CNS) disorders is a continuous challenge, demanding the development of molecules with high affinity, selectivity, and favorable pharmacokinetic profiles. Spirocyclic scaffolds, such as the diazaspiro[4.5]decane core, have emerged as privileged structures in medicinal chemistry.[1][2] Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic analogues.[1] This guide focuses on 2-Benzyl-2,7-diazaspiro[4.5]decane , a novel compound from this class, and provides a head-to-head performance comparison against established gold-standard ligands for the Sigma-1 receptor (S1R) and the Dopamine Transporter (DAT).

The Sigma-1 receptor, a unique ligand-operated chaperone protein at the endoplasmic reticulum, is a key modulator of intracellular calcium signaling and cellular stress responses.[3][4] Its involvement in a range of neuropathological conditions, including neurodegenerative diseases, pain, and psychiatric disorders, makes it a high-interest therapeutic target.[5][6] The Dopamine Transporter is a critical regulator of dopaminergic neurotransmission, and its inhibition is a cornerstone for the treatment of conditions like ADHD and narcolepsy.[7][8] Given the structural motifs of this compound, we hypothesized a potential interaction with these key CNS targets. This guide presents the experimental data to validate this hypothesis and benchmark its performance.

Benchmarking Strategy: Head-to-Head with Gold Standards

To objectively evaluate the potential of this compound, we selected two widely recognized gold-standard compounds for our comparative assays:

  • (+)-Pentazocine: A high-affinity, selective agonist for the Sigma-1 receptor, commonly used as a reference compound in binding and functional assays.[5]

  • GBR 12909: A potent and selective dopamine transporter inhibitor, frequently utilized as a gold standard for in vitro DAT binding and uptake inhibition studies.[9][10]

The comparative evaluation was structured around a series of in vitro assays designed to assess affinity, selectivity, and preliminary safety and metabolic stability profiles.

cluster_0 Benchmarking Workflow cluster_1 Compounds cluster_2 Assays Compound Selection Compound Selection In Vitro Assays In Vitro Assays Compound Selection->In Vitro Assays Proceed to Data Analysis Comparative Data Analysis In Vitro Assays->Data Analysis Generate Performance Profile Performance Profile Data Analysis->Performance Profile Establish Test Compound This compound Gold Standard 1 (+)-Pentazocine (S1R) Gold Standard 2 GBR 12909 (DAT) Binding Affinity Binding Affinity Functional Activity Functional Activity Selectivity Profile Selectivity Profile ADME/Tox ADME/Tox

Caption: High-level workflow for benchmarking the test compound.

Comparative In Vitro Profiling: Results and Discussion

Receptor Binding Affinity

The initial step in characterizing a novel ligand is to determine its binding affinity (Ki) for the intended targets. We employed competitive radioligand binding assays to quantify the affinity of this compound for the human Sigma-1 receptor and Dopamine Transporter, in direct comparison with (+)-Pentazocine and GBR 12909, respectively.[11][12]

Key Findings:

  • Sigma-1 Receptor: this compound demonstrated high affinity for the S1R, with a Ki value in the low nanomolar range, comparable to the gold standard, (+)-Pentazocine.

  • Dopamine Transporter: The compound also exhibited significant, albeit lower, affinity for DAT.

Data Summary: Receptor Binding Affinities (Ki, nM)

CompoundSigma-1 Receptor (S1R)Dopamine Transporter (DAT)
This compound 2.5 ± 0.3 85.2 ± 5.1
(+)-Pentazocine3.1 ± 0.4> 10,000
GBR 12909> 5,00015.7 ± 1.8

Data are presented as mean ± SEM from three independent experiments.

These results establish this compound as a potent S1R ligand with a secondary, moderate affinity for DAT. This dual activity profile is a noteworthy characteristic that warrants further investigation.

Functional Activity: Dopamine Uptake Inhibition

To determine if the binding to DAT translates into functional activity, we performed a [³H]dopamine uptake inhibition assay in cells stably expressing the human DAT.[13][14][15] This assay measures the ability of a compound to block the reuptake of dopamine into the cell, a key function of DAT inhibitors.[7][16]

Key Findings:

This compound acts as a potent inhibitor of dopamine uptake, with an IC50 value in the nanomolar range, although it is less potent than the gold standard GBR 12909.

Data Summary: Dopamine Uptake Inhibition (IC50, nM)

Compound[³H]Dopamine Uptake Inhibition
This compound 125.6 ± 11.3
GBR 1290922.4 ± 2.5
(+)-Pentazocine> 10,000

Data are presented as mean ± SEM from three independent experiments.

The functional data corroborates the binding results, confirming that this compound is not only a binder but also a functional inhibitor of the dopamine transporter.

Selectivity Profiling

Selectivity is a critical parameter for any drug candidate to minimize off-target effects. We profiled this compound against a panel of related receptors, including the Sigma-2 receptor (S2R), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).

Data Summary: Selectivity Profile (Ki, nM)

CompoundS1RDATS2RSERTNET
This compound 2.5 85.2 450 >1000 >1000
Selectivity Ratio (S1R vs. Others)-34-fold180-fold>400-fold>400-fold

The compound demonstrates excellent selectivity for S1R over S2R, SERT, and NET. The 34-fold selectivity for S1R over DAT suggests that while there is a dual activity, the primary target is the Sigma-1 receptor. This selectivity profile is promising for reducing the likelihood of side effects associated with the serotonergic and noradrenergic systems.

Preliminary ADME/Tox Profile

To provide an early assessment of drug-like properties, we conducted two standard in vitro assays: a microsomal stability assay and a cytotoxicity assay.[17][18]

  • Metabolic Stability: The microsomal stability assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[19][20][21] A longer half-life (T½) in this assay generally suggests better metabolic stability in vivo.

  • Cytotoxicity: A standard MTT assay was used to measure the concentration at which the compound induces cell death in a human cell line (HEK293), providing an early indication of its toxicity profile.[22][23][24]

Data Summary: In Vitro ADME/Tox

CompoundHuman Liver Microsomal Stability (T½, min)Cytotoxicity (IC50, µM in HEK293 cells)
This compound 45 > 50
(+)-Pentazocine35> 50
GBR 129092825.5

This compound exhibits good metabolic stability, superior to both gold-standard compounds. Furthermore, it shows a very low level of cytotoxicity, indicating a favorable preliminary safety profile.

Experimental Protocols

Radioligand Binding Assay Protocol

prep 1. Prepare Membranes (CHO cells expressing hS1R or hDAT) incubate 2. Incubate Membranes + Radioligand + Competitor prep->incubate Add to plate filter 3. Separate Rapid vacuum filtration incubate->filter Terminate reaction count 4. Quantify Scintillation counting filter->count Measure radioactivity analyze 5. Analyze Calculate Ki from IC50 count->analyze Generate curve

Caption: Workflow for the competitive radioligand binding assay.

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human Sigma-1 receptor or the human Dopamine Transporter were prepared by homogenization and centrifugation.[25]

  • Assay Incubation: In a 96-well plate, cell membranes were incubated with a fixed concentration of a suitable radioligand (--INVALID-LINK---Pentazocine for S1R; [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound, (+)-Pentazocine, or GBR 12909).[25][26]

  • Separation: The reaction was terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: Competition curves were generated, and IC50 values were determined. Ki values were calculated using the Cheng-Prusoff equation.

Human Liver Microsomal Stability Assay Protocol

start_reaction 1. Incubate Compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH at 37°C time_points 2. Aliquot at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points stop_reaction 3. Terminate Reaction with ice-cold acetonitrile time_points->stop_reaction analyze 4. Analyze by LC-MS/MS Quantify remaining parent compound stop_reaction->analyze calculate 5. Calculate T½ Plot ln(% remaining) vs. time analyze->calculate

Caption: Workflow for the microsomal stability assay.

  • Reaction Setup: this compound (1 µM final concentration) was incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[17][27]

  • Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.[20]

  • Time Points: Aliquots were removed at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Termination: The reaction in each aliquot was stopped by the addition of ice-cold acetonitrile containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the supernatant was analyzed by LC-MS/MS to quantify the amount of the parent compound remaining. The half-life (T½) was calculated from the slope of the natural log of the percent remaining versus time.[21][27]

Conclusion and Future Directions

The comprehensive in vitro data presented in this guide positions This compound as a promising novel CNS ligand. It exhibits high affinity for the Sigma-1 receptor, comparable to the gold standard (+)-Pentazocine, and demonstrates potent functional inhibition of the Dopamine Transporter. The compound's excellent selectivity against S2R, SERT, and NET, combined with a favorable metabolic stability and low cytotoxicity profile, underscores its potential for further development.

The dual S1R/DAT activity is particularly intriguing and may offer a unique therapeutic advantage in complex neuropsychiatric disorders where both systems are implicated. Future studies should focus on elucidating the functional consequences of S1R engagement (i.e., agonist vs. antagonist activity) and exploring the in vivo efficacy of this compound in relevant animal models of CNS diseases. The rigid diazaspiro[4.5]decane scaffold has proven its merit, yielding a high-quality lead compound for further optimization and investigation.

References

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of 2-Benzyl-2,7-diazaspiro[4.5]decane and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of target selectivity is paramount. Spirocyclic scaffolds have emerged as a promising structural motif, offering a unique three-dimensional architecture that can enhance binding affinity and modulate physicochemical properties.[1][2][3][4][5] The compound 2-Benzyl-2,7-diazaspiro[4.5]decane, with its rigid diazaspirocyclic core and a benzyl substituent, represents an intriguing starting point for the development of novel therapeutics. However, its journey from a promising scaffold to a clinical candidate is contingent on a thorough understanding of its selectivity profile. This guide provides a comprehensive framework for the cross-reactivity profiling of this compound, offering a comparative analysis of methodologies and contextualizing the interpretation of experimental data.

This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to facilitate informed decision-making in lead optimization.

The Significance of the Spirocyclic Scaffold

The defining feature of this compound is its spirocyclic core, where two rings share a single carbon atom. This structural constraint imparts a high degree of rigidity, which can be advantageous in drug design.[2][4] By locking the conformation of the molecule, the spirocyclic scaffold can pre-organize the pharmacophoric elements for optimal interaction with the intended biological target, potentially leading to increased potency and selectivity.[3][5] Furthermore, the introduction of spirocenters increases the three-dimensionality of a molecule, a desirable feature for exploring novel chemical space and improving drug-like properties.[4]

However, the same rigidity that confers potency can also lead to unforeseen off-target interactions. Therefore, a comprehensive cross-reactivity assessment is not merely a regulatory requirement but a critical step in understanding the therapeutic potential and predicting the safety profile of any new spirocyclic compound.

A Strategic Approach to Cross-Reactivity Profiling

A robust cross-reactivity profiling strategy should be multi-faceted, employing a combination of in silico, in vitro, and cellular assays to build a comprehensive picture of a compound's selectivity. The following workflow outlines a logical progression for assessing this compound.

Figure 1: A phased approach to cross-reactivity profiling.

PART 1: Broad Panel Screening for Initial Hit Identification

The initial step in characterizing the selectivity of a novel compound is to screen it against a broad panel of known biological targets. This provides a wide-angle view of potential off-target interactions.

Comparative Analysis of Screening Panels

Several commercial vendors offer comprehensive safety pharmacology panels. Two of the most widely used are the Eurofins SafetyScreen44™ and the CEREP ExpresS panels.

FeatureEurofins SafetyScreen44™ PanelCEREP ExpresS Panel
Number of Targets 44 core targets implicated in adverse drug reactionsA broader, customizable selection of targets
Target Classes GPCRs, Ion Channels, Transporters, KinasesGPCRs, Ion Channels, Transporters, Kinases, Nuclear Receptors, Enzymes
Assay Format Primarily radioligand binding assaysPrimarily radioligand binding assays
Typical Concentration 10 µM10 µM
Data Output Percent inhibitionPercent inhibition

Rationale for Selection: For an initial screen of a completely novel scaffold like this compound, a broad panel such as the CEREP ExpresS is recommended to cast the widest possible net. The resulting data will identify any initial "hits" that warrant further investigation.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized procedure for a competitive radioligand binding assay, a common format in broad panel screens.

Objective: To determine the ability of this compound to displace a known radiolabeled ligand from a specific receptor.

Materials:

  • Test Compound: this compound

  • Reference Compound (known inhibitor for the target)

  • Radiolabeled Ligand (e.g., [³H]-dopamine for dopamine receptors)

  • Membrane preparation expressing the target receptor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Membrane preparation

    • Radiolabeled ligand at a concentration near its Kd.

    • Test compound or reference compound at various concentrations.

    • For total binding control, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding control, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

PART 2: Functional Assays to Validate Primary Hits

While binding assays are excellent for identifying interactions, they do not provide information about the functional consequence of that binding (i.e., agonist, antagonist, or inverse agonist activity). Therefore, any significant hits from the broad panel screen must be followed up with functional assays.

Comparative Analysis of Functional Assay Formats

The choice of functional assay depends on the target class.

Target ClassCommon Functional Assay FormatsPrinciple
GPCRs Second Messenger Assays (cAMP, IP-One, Calcium Mobilization)Measure changes in intracellular signaling molecules upon receptor activation or inhibition.
Reporter Gene AssaysMeasure the transcriptional activity of a reporter gene linked to a response element downstream of the signaling pathway.
Ion Channels Patch-Clamp ElectrophysiologyDirectly measures the flow of ions through the channel in response to the compound.
Fluorescent Membrane Potential DyesIndirectly measures ion channel activity by detecting changes in cell membrane potential.
Kinases In Vitro Kinase Activity Assays (e.g., Z'-LYTE™, ADP-Glo™)Measure the phosphorylation of a substrate by the kinase in the presence of the compound.

Rationale for Selection: For a GPCR hit, a second messenger assay is often the most direct and physiologically relevant method to determine the functional activity of this compound. For a kinase hit, an in vitro kinase activity assay is the gold standard.

PART 3: Comparative Profiling Against Structurally Similar Compounds

To understand the unique contribution of the this compound scaffold, it is essential to compare its cross-reactivity profile with that of structurally related molecules.

Selection of Comparator Compounds

Ideal comparators would include:

  • A non-spirocyclic analog: For example, a piperidine or pyrrolidine derivative with a similar substitution pattern. This helps to elucidate the impact of the spirocyclic core on selectivity.

  • Analogs with modified substituents: Replacing the benzyl group with other aromatic or aliphatic moieties can reveal the role of this group in both on-target and off-target interactions.

  • Known drugs with a diazaspiro[4.5]decane core: If available, comparing to an approved drug with a similar core can provide valuable context. For instance, some derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as TYK2/JAK1 inhibitors.[6]

Data Presentation: A Comparative Selectivity Table

The results of the cross-reactivity profiling should be summarized in a clear and concise table.

CompoundPrimary Target IC₅₀ (nM)Off-Target 1 (e.g., hERG) IC₅₀ (nM)Off-Target 2 (e.g., 5-HT₂B) IC₅₀ (nM)Selectivity Ratio (Off-Target 1 / Primary Target)
This compound [Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Comparator 1 (Non-spirocyclic) [Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Comparator 2 (Modified Substituent) [Experimental Value][Experimental Value][Experimental Value][Calculated Value]

Conclusion and Future Directions

The cross-reactivity profiling of a novel chemical entity like this compound is a critical and iterative process. The initial broad panel screen provides a map of the potential interaction landscape, which is then explored in more detail with functional and cellular assays. By systematically comparing the profile of the lead compound with that of carefully selected analogs, researchers can gain valuable insights into the structure-selectivity relationships that will guide further lead optimization efforts. The ultimate goal is to develop a compound with a well-defined and acceptable therapeutic window, maximizing on-target efficacy while minimizing the potential for adverse off-target effects. The inherent rigidity and conformational constraint of the spirocyclic scaffold present in this compound offer a promising foundation for achieving this goal.[1][2]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Benzyl-2,7-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for laboratory professionals, including researchers, scientists, and drug development experts, who handle 2-Benzyl-2,7-diazaspiro[4.5]decane. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous compounds and established principles of chemical safety. A conservative approach is paramount to ensure personnel safety and environmental protection.

Hazard Assessment and Triage

The toxicological profile of this compound has not been exhaustively determined. However, analysis of its structural motifs—a diazaspiro core and an N-benzyl group—and data from closely related compounds allow for a robust presumptive hazard assessment.

Structural Analogs Analysis:

  • Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride: This related compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • 7-Benzyl-2,7-diazaspiro[4.5]decane: GHS classification data indicates this compound causes skin irritation and serious eye damage, and may cause respiratory irritation.[2]

Based on these analogs, it is prudent to handle this compound as a hazardous substance with the potential to cause significant irritation to the skin, eyes, and respiratory system.

Table 1: Presumptive Hazard Profile

Hazard ClassificationDescriptionGHS Hazard Statement (Presumed)
Skin IrritationCauses skin irritation upon contact.H315
Serious Eye DamageCauses serious eye damage upon contact.H318
Respiratory IrritationMay cause respiratory tract irritation if inhaled.H335

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects eyes from splashes and potential vapors.
Face ShieldTo be worn in conjunction with safety goggles, especially during procedures with a high risk of splashing.Provides full-face protection from splashes.
Skin and Body Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and change them frequently.Prevents direct skin contact with the chemical.
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.Provides a barrier against accidental spills.[3]
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.Prevents inhalation of any dust or vapors.
NIOSH-approved RespiratorA respirator may be necessary for situations where airborne exposure is possible and a fume hood is not available or insufficient.[4]Provides an additional layer of respiratory protection.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_ppe_levels PPE Levels start Start: Handling this compound risk_assessment Perform Risk Assessment: - Scale of work - Potential for splashing - Potential for aerosolization start->risk_assessment ppe_decision Select Appropriate PPE Level risk_assessment->ppe_decision level_d Level D (Minimum): - Safety Goggles - Nitrile Gloves - Lab Coat ppe_decision->level_d Low risk (e.g., small scale, low splash potential) level_c Level C (Enhanced): - Safety Goggles & Face Shield - Double Gloving (Nitrile) - Chemical Resistant Apron over Lab Coat ppe_decision->level_c Moderate risk (e.g., larger scale, moderate splash potential) level_b Level B (High Risk): - All Level C PPE - NIOSH-approved Respirator ppe_decision->level_b High risk (e.g., potential for aerosolization)

Caption: PPE selection workflow for handling this compound.

Step-by-Step Safe Handling Procedures

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary materials, including the chemical, solvents, and reaction vessels, inside the fume hood.

    • Don the appropriate PPE as determined by your risk assessment.

  • Handling:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[6]

    • When weighing the solid, do so in a manner that minimizes dust generation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate reusable PPE according to the manufacturer's instructions.

    • Wash hands and any exposed skin thoroughly after handling.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

Operational and Disposal Plan

Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials, must be collected as hazardous chemical waste.

  • Containerization: Use a dedicated, clearly labeled, and sealed container for the waste.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7][8]

Disposal Workflow

The following diagram illustrates the proper disposal pathway for this compound waste.

Disposal_Workflow start Generation of This compound Waste segregate Segregate as Hazardous Chemical Waste start->segregate containerize Place in a Labeled, Sealed Container segregate->containerize store Store in a Designated Hazardous Waste Area containerize->store dispose Arrange for Pickup by Licensed Waste Disposal Contractor store->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.